N-(4-methoxybenzyl)piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKFFJDMMLAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358272 | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380608-75-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380608-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide
Introduction
N-(4-methoxybenzyl)piperidine-4-carboxamide is a molecule of significant interest within contemporary drug discovery and medicinal chemistry. The core structure, featuring a piperidine-4-carboxamide scaffold N-substituted with a 4-methoxybenzyl group, serves as a versatile template for the development of novel therapeutic agents. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of a primary and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers in the field.
The synthesis of this target molecule is conceptually straightforward and can be efficiently executed through a two-step process. The primary strategy involves the formation of an amide bond between piperidine-4-carboxylic acid and 4-methoxybenzylamine. This is a classic example of an amide coupling reaction, a cornerstone of organic and medicinal chemistry.[1]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the amide bond. This bond can be formed through the coupling of a carboxylic acid and an amine. This leads to two commercially available and relatively inexpensive starting materials: piperidine-4-carboxylic acid and 4-methoxybenzylamine.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway: Amide Coupling
The most direct and widely employed method for the synthesis of this compound is the direct coupling of piperidine-4-carboxylic acid and 4-methoxybenzylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2]
Step 1: Activation of the Carboxylic Acid and Amide Bond Formation
The formation of the amide bond is typically achieved using a coupling agent to activate the carboxylic acid.[1] A variety of coupling reagents are available, with common choices including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[2][3] These additives serve to form a more stable activated intermediate, minimizing side reactions and racemization if chiral centers are present.[3]
The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.
Sources
The Pharmacological Versatility of the N-(4-methoxybenzyl)piperidine-4-carboxamide Scaffold: A Technical Guide to Diverse Mechanisms of Action
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-methoxybenzyl)piperidine-4-carboxamide backbone represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. While not a singular therapeutic agent, its derivatives have been shown to exhibit a remarkable range of pharmacological activities by engaging diverse biological targets. This technical guide provides an in-depth exploration of the various mechanisms of action associated with compounds derived from this versatile chemical framework. We will delve into the structural nuances that dictate target specificity, from enzyme inhibition to receptor modulation, and present the experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the untapped potential of the this compound scaffold in the design of novel therapeutics.
Introduction: The Piperidine-4-Carboxamide Core as a Chameleon in Drug Discovery
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its conformational rigidity and its capacity for extensive functionalization.[1][2] The piperidine-4-carboxamide scaffold, in particular, has emerged as a highly adaptable template for medicinal chemists.[3] Its structure allows for precise, multi-point modifications, enabling the creation of libraries of compounds with fine-tuned physicochemical properties and biological activities. The N-(4-methoxybenzyl) group and the carboxamide linkage provide key points for chemical diversification, which in turn dictates the specific interactions with biological macromolecules. This guide will explore the diverse therapeutic avenues that have been pursued through the derivatization of this core structure.
Enzyme Inhibition: A Prevalent Mechanism of Action
A significant portion of research on piperidine-4-carboxamide derivatives has focused on their role as enzyme inhibitors. The scaffold's three-dimensional structure can be tailored to fit into the active sites of various enzymes, leading to the disruption of their catalytic activity.[4]
Targeting Pathogen-Specific Enzymes
The development of novel anti-infective agents is a critical area of research where the piperidine-4-carboxamide scaffold has shown considerable promise.
-
Mycobacterial DNA Gyrase Inhibition: Certain piperidine-4-carboxamide derivatives have been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus.[5] DNA gyrase is a crucial enzyme for bacterial DNA replication and transcription, making it an attractive target for antibacterial drugs.[4] These compounds act as non-fluoroquinolone DNA gyrase poisons, inducing DNA damage and leading to bacterial cell death.[5] The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl moiety can significantly impact the inhibitory potency.[5]
-
Plasmodium falciparum Proteasome Inhibition: In the fight against malaria, derivatives of piperidine carboxamide have been identified as species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S).[4][6] Specifically, they target the chymotrypsin-like activity of the β5 subunit, which is essential for the parasite's life cycle.[4][6] Cryo-electron microscopy has revealed that these inhibitors bind to a previously untargeted region of the β5 active site, explaining their selectivity for the parasite's proteasome over human isoforms.[6]
Inhibition of Human Enzymes in Disease
Beyond infectious diseases, piperidine-4-carboxamide derivatives have been designed to target human enzymes implicated in various pathologies.
-
Carbonic Anhydrase Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs).[7] These enzymes are involved in pH regulation and are overexpressed in certain tumors. Several of these compounds have demonstrated low nanomolar inhibitory activity and selectivity for tumor-associated hCA isoforms IX and XII.[7] The benzenesulfonamide group is crucial for this activity, while modifications to the "tail" of the molecule influence isoform selectivity.[7]
-
Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of secretory glutaminyl cyclase (sQC) inhibitors.[8] sQC is implicated in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease. By inhibiting sQC, these compounds can prevent the formation of these pathogenic peptides, offering a potential disease-modifying therapeutic strategy.[8]
Receptor Modulation: Interacting with the Cellular Communication Network
In addition to enzyme inhibition, derivatives of the this compound scaffold can be designed to act as ligands for various cellular receptors, thereby modulating signal transduction pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
Substituted piperidine-4-carboxylic acid analogs have been developed as potent dual agonists for PPARα and PPARγ.[9] These nuclear receptors are key regulators of lipid and glucose metabolism, and their activation is a therapeutic strategy for dyslipidemia and type 2 diabetes. The carboxylic acid functionality is a critical feature for receptor activation in this class of compounds.[9]
Sigma (σ) Receptors
The piperidine scaffold is a common feature in ligands for sigma receptors, which are membrane-bound proteins involved in a variety of cellular functions and are implicated in neurological disorders.[10] Arylalkyl and arylalkylsulfonyl piperidine-based derivatives have been synthesized and shown to have high affinity and selectivity for the σ1 receptor subtype.[11] The nature and length of the substituent on the piperidine nitrogen are key determinants of affinity and selectivity.[11]
Transient Receptor Potential Vanilloid-1 (TRPV1)
A series of piperidine carboxamides have been developed as potent antagonists of the TRPV1 receptor, a key player in pain sensation.[12] These compounds block the receptor's activation by noxious stimuli, offering a potential therapeutic approach for the treatment of pain. The development of these antagonists has involved the optimization of a polar head group, leading to compounds with good potency in cell-based assays.[12]
Experimental Protocols for Mechanistic Elucidation
Determining the precise mechanism of action of a novel compound is a cornerstone of drug discovery. The following are examples of experimental workflows commonly employed for characterizing the biological activity of this compound derivatives.
Enzyme Inhibition Assays
A fundamental step in characterizing an enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
General Protocol for an In Vitro Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a piperidine-4-carboxamide derivative) in a suitable solvent like DMSO.
-
Prepare a buffered solution containing the purified target enzyme at a known concentration.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a multi-well plate, add the enzyme and varying concentrations of the test compound.
-
Incubate for a predetermined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to calculate the IC50 value.
-
Diagram of a Typical Enzyme Inhibition Assay Workflow:
Caption: Workflow for an in vitro enzyme inhibition assay.
Receptor Binding Assays
To determine if a compound interacts with a specific receptor, radioligand binding assays are often employed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.
General Protocol for a Radioligand Binding Assay:
-
Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Prepare a solution of a radiolabeled ligand with high affinity and specificity for the receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Procedure:
-
In a reaction tube, combine the receptor preparation, the radiolabeled ligand, and the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 and subsequently the Ki value, which represents the affinity of the compound for the receptor.
-
Diagram of a Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Data Summary
The following table summarizes the reported biological activities of various piperidine-4-carboxamide derivatives, highlighting the diversity of their targets and potencies.
| Compound Class | Target | Activity | Reference |
| Piperidine-4-carboxamides | M. abscessus DNA Gyrase | MIC = 1.5 µM (for 844-TFM) | [5] |
| Piperidine carboxamides | P. falciparum 20S Proteasome (β5 subunit) | EC50 = 0.14 - 0.19 µM (for SW042) | [6] |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase IX | Ki = 0.8 - 0.9 nM | [7] |
| Piperidine-4-carboxamide derivative (Cpd-41) | Secretory Glutaminyl Cyclase | IC50 = 34 µM | [8] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | Ki = 0.96 nM | [11] |
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility has allowed for the development of a wide array of compounds with distinct and potent mechanisms of action, spanning from anti-infectives to potential treatments for neurodegenerative diseases and cancer. The structure-activity relationships established for various derivatives provide a valuable roadmap for the rational design of future therapeutics.
Future research in this area will likely focus on several key aspects:
-
Scaffold Diversification: Further exploration of novel substitutions on the piperidine ring and the N-benzyl and carboxamide moieties will undoubtedly uncover new biological activities.
-
Target Selectivity: A critical challenge will be to fine-tune the structures to achieve even greater selectivity for the desired target, thereby minimizing off-target effects and improving the safety profile of potential drug candidates.
-
Pharmacokinetic Optimization: Efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their successful clinical translation.
References
-
Supuran, C. T., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Franzblau, S. G., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. [Link]
-
Zhang, K. Y. J., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]
-
Coop, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. International Journal of Scientific & Engineering Research. [Link]
-
Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
-
Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]
-
Koul, S., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Journal of Receptors and Signal Transduction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
Frolov, A. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]
-
Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kulkarni, S. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of N-(4-methoxybenzyl)piperidine-4-carboxamide
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the piperidine-4-carboxamide scaffold represents a privileged structural motif, consistently appearing in centrally active therapeutic agents. Its inherent conformational rigidity and the capacity for diverse functionalization at both the nitrogen and the carboxamide positions make it an ideal starting point for crafting ligands with high target specificity and favorable pharmacokinetic profiles. This guide delves into the anticipated biological activity of a specific, yet underexplored, derivative: N-(4-methoxybenzyl)piperidine-4-carboxamide.
While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of its structural components, coupled with the vast body of literature surrounding analogous compounds, allows for a robust, data-driven exploration of its likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the synthesis, potential mechanisms of action, and the experimental pathways necessary to fully elucidate the therapeutic promise of this compound. Our central hypothesis posits this compound as a modulator of the Sigma-1 (σ1) receptor, a critical player in neuroprotection and a high-value target for a myriad of neurological and psychiatric disorders.
I. The Piperidine-4-Carboxamide Core: A Versatile Scaffold in CNS Drug Discovery
The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The addition of a carboxamide group at the 4-position introduces a key hydrogen bond donor and acceptor, facilitating molecular recognition at various receptor sites. This scaffold has been successfully employed in the development of analgesics, antipsychotics, and anti-cancer agents.[1][3][4][5]
The specific compound of interest, this compound, combines this core with an N-benzyl substituent, a common feature in ligands targeting the sigma receptor.[6][7] The methoxy group on the benzyl ring can further influence binding affinity and selectivity through electronic and steric effects.
II. Synthetic Pathways to this compound
The synthesis of N-(substituted)piperidine-4-carboxamides is a well-established area of organic chemistry, offering multiple robust and scalable routes. A common and efficient approach involves the coupling of a piperidine-4-carboxylic acid derivative with a primary amine.
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amide Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid, add 4-methoxybenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
III. The Sigma-1 Receptor: A Plausible Biological Target
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[8][9][10] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone.[9][10] The σ1 receptor plays a crucial role in cellular homeostasis, including the regulation of calcium signaling, ion channel activity, ER stress, and neuronal plasticity.[8][10][11][12]
Mechanism of Action and Signaling Pathways
Activation of the σ1 receptor by agonist ligands is broadly neuroprotective.[8][9] This is achieved through a variety of pro-survival and anti-apoptotic signaling functions.[9]
-
ER Stress Attenuation: The σ1 receptor can bind to the ER stress sensor inositol-requiring enzyme 1 (IRE1), modulating the unfolded protein response (UPR) and promoting cell survival under stress conditions.[13]
-
Calcium Homeostasis: It regulates calcium flux between the ER and mitochondria, which is critical for maintaining cellular bioenergetics and preventing apoptosis.[10][14]
-
Neurotrophic Factor Modulation: Agonists of the σ1 receptor have been shown to increase the production of brain-derived neurotrophic factor (BDNF) and activate TrkB receptor signaling, promoting synaptic plasticity and neuronal resilience.[9][12]
-
Neuroinflammation Regulation: The σ1 receptor is expressed in microglia and astrocytes, and its activation can modulate neuroinflammatory responses, shifting microglia towards a more neuroprotective phenotype.[11][12]
Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound via sigma-1 receptor activation.
IV. Predicted Biological Activity and Therapeutic Potential
Based on its structural features and the known pharmacology of related compounds, this compound is predicted to be a potent and selective agonist of the σ1 receptor. This activity would confer significant neuroprotective properties, making it a promising candidate for the treatment of a range of neurological disorders.
| Potential Therapeutic Indication | Rationale for this compound |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | The σ1 receptor's role in mitigating ER stress, reducing oxidative stress, and modulating neuroinflammation are all highly relevant to the pathophysiology of these conditions.[8][9][10][11][12] |
| Ischemic Stroke | By promoting neuronal survival and plasticity, a σ1 agonist could help to reduce infarct volume and improve functional recovery following a stroke.[11] |
| Neuropathic Pain | The σ1 receptor is implicated in the sensitization of pain pathways, and its modulation can produce analgesic effects. |
| Depression and Anxiety | Several antidepressants exert their effects in part through σ1 receptor agonism, and selective agonists are being investigated as novel treatments for these disorders.[13][15][16] |
V. Experimental Validation: A Roadmap
To validate the hypothesized biological activity of this compound, a systematic experimental approach is required.
Protocol 1: In Vitro Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the σ1 receptor.
-
Methodology: A competitive radioligand binding assay is performed using cell membranes expressing the human σ1 receptor and a high-affinity radioligand such as -pentazocine. The ability of this compound to displace the radioligand is measured at various concentrations to determine its IC50, which is then converted to a Ki value.
Protocol 2: In Vitro Functional Assay for Neuroprotection
-
Objective: To assess the ability of the compound to protect neurons from a toxic insult.
-
Methodology: A neuronal cell line (e.g., SH-SY5Y) is pre-treated with varying concentrations of this compound, followed by exposure to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate. Cell viability is then assessed using an MTT or LDH assay. A dose-dependent increase in cell survival would indicate a neuroprotective effect.
Protocol 3: In Vivo Model of Neurodegeneration
-
Objective: To evaluate the efficacy of the compound in a relevant animal model of neurological disease.
-
Methodology: For Parkinson's disease, the MPTP mouse model is commonly used.[17] Mice are treated with this compound before and during MPTP administration. Behavioral tests (e.g., rotarod) are conducted to assess motor function, and post-mortem analysis of the substantia nigra is performed to quantify dopaminergic neuron survival.
VI. Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of established medicinal chemistry principles and the promising therapeutic target of the σ1 receptor. While this guide provides a robust, evidence-based framework for its likely biological activity, the true potential of this compound awaits empirical validation. The synthetic accessibility of this scaffold, combined with the profound therapeutic implications of potent and selective σ1 receptor agonism, warrants a dedicated research program to fully characterize its pharmacological profile. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent for the treatment of debilitating neurological disorders.
References
- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed. (2024, December 30). PubMed.
- Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - Frontiers. (n.d.). Frontiers.
- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC - PubMed Central. (n.d.). PubMed Central.
- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (n.d.). Frontiers.
- The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Bentham Science.
- Sigma-1 Receptor Agonists - Pipeline Insight, 2025 - Research and Markets. (n.d.). Research and Markets.
- Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - MDPI. (n.d.). MDPI.
- Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers. (n.d.). Frontiers.
- Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC - PubMed Central. (n.d.). PubMed Central.
- Sigma-1 receptor - Wikipedia. (n.d.). Wikipedia.
- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. (n.d.). Autech Industry Co.,Limited.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- US20100016365A1 - Substituted 4-amino-piperidines - Google Patents. (n.d.). Google Patents.
- US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives - Google Patents. (n.d.). Google Patents.
- Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (n.d.). PubMed.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.). PubMed.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016, August 23). PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 5. US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives - Google Patents [patents.google.com]
- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 12. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 14. Sigma-1 Receptor Agonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 15. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(4-methoxybenzyl)piperidine-4-carboxamide Derivatives and Analogs
A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery
Introduction: The Privileged Piperidine Scaffold and the Rise of N-(4-methoxybenzyl)piperidine-4-carboxamide
The piperidine ring, a six-membered heterocyclic amine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with high specificity to biological targets.[3] Within this broad class, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutics across diverse disease areas, including virology, oncology, and neurology.[4][5]
This guide provides a comprehensive technical overview of the this compound scaffold and its analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical methodologies for biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for Core Elaboration and Diversification
The synthesis of this compound derivatives is typically achieved through a convergent approach, allowing for modular diversification at key positions. The causality behind this strategy is the efficient creation of a chemical library from a common intermediate, enabling extensive exploration of the chemical space.
Core Synthesis: Building the Piperidine-4-carboxamide Framework
A robust and scalable synthesis of the core structure is paramount. The most common route begins with commercially available piperidine-4-carboxylic acid or its ester derivatives. The N-benzyl group is often introduced early in the sequence to avoid side reactions in later steps.
Experimental Protocol: Synthesis of 1-benzylpiperidine-4-carboxylic acid
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 eq.) in a suitable solvent such as methanol, add a base like sodium hydroxide (1.1 eq.).
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, adjust the pH to ~6 with a dilute acid (e.g., 1N HCl). The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography to yield N-benzyl-4-piperidinecarboxylic acid.[6]
Amide Coupling: The Key Diversification Step
The critical step for generating analogs is the amide bond formation between the piperidine-4-carboxylic acid core and a diverse panel of primary or secondary amines. The choice of coupling reagent is crucial for achieving high yields and purity.
Experimental Protocol: General Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the N-substituted piperidine-4-carboxylic acid (1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir for 15-30 minutes at 0 °C to form the activated ester.[7]
-
Amine Addition: Add the desired amine (e.g., 4-methoxyaniline for the parent compound, 1.1 eq.) and a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA, 2-3 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification: After completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the final N-(substituted)piperidine-4-carboxamide derivative.[7][8]
This modular approach is visualized in the synthetic workflow diagram below.
Caption: General Synthetic Workflow for Derivative Synthesis.
Part 2: Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the SAR is fundamental to transforming a screening hit into a viable drug candidate. For the this compound scaffold, systematic modifications have revealed key pharmacophoric elements that govern biological activity against various targets.
Deconstruction of the Pharmacophore
The molecule can be dissected into three primary regions for SAR exploration:
-
Region A: The N-benzyl Moiety: This region often interacts with hydrophobic pockets in the target protein. The 4-methoxy group can act as a hydrogen bond acceptor and influence electronic properties.
-
Region B: The Piperidine Core: This acts as a rigid scaffold, positioning the other two regions. Its conformation is critical for optimal binding.
-
Region C: The Carboxamide and Terminal Group: The amide bond is a key hydrogen bonding motif. The terminal aryl or alkyl group explores another binding pocket, and its substitution pattern is often crucial for potency and selectivity.
Caption: Key Pharmacophoric Regions of the Scaffold.
SAR Insights from Case Studies
Systematic modification of these regions has led to the discovery of potent inhibitors for various targets.
| Target Class | Region A (N-benzyl side) | Region B (Piperidine side) | Region C (Carboxamide side) | Biological Activity Trend | Reference |
| Antiviral (CMV) | 4-chlorobenzyl showed high activity. | Piperidine-4-carboxamide was essential. | Pyridine and substituted phenyl groups were well-tolerated. | Small, electron-withdrawing groups on the N-benzyl moiety enhance potency. | [4] |
| Anticancer (MALT1) | Various substituted benzyls explored. | Piperidine-4-carboxamide found to be optimal over regioisomers. | N-aryl substitution was critical for potency. | Modifications were made to block amide cleavage and improve PK properties. | [5] |
| Anticancer (CA) | Replaced with a 4-sulfamoylbenzoyl group. | Piperidine-4-carboxamide served as a linker. | Substituted piperazines or benzylamines attached to the carboxamide. | Potent inhibition of carbonic anhydrase (CA) isoforms IX and XII was achieved. | [7] |
| Antibacterial (Gyrase) | 6-methoxy-1,5-naphthyridine-4-amine attached via the piperidine N. | Piperidine-4-carboxamide core. | 1-(2-bromoethyl)-4-chlorobenzene attached to the carboxamide N. | Trifluoromethyl substitution on the terminal phenyl ring increased activity nearly 10-fold. | [9] |
The Role of Bioisosteric Replacement
Bioisosterism is a key strategy to fine-tune the physicochemical properties of a lead compound without losing its desired biological activity.[10][11] In this series, bioisosteric replacements can address issues like metabolic instability, poor solubility, or off-target effects.
-
Amide Bioisosteres: The amide bond can be susceptible to hydrolysis by proteases in vivo.[5] Replacing it with more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles can significantly improve metabolic stability and oral bioavailability.[12]
-
Ring Bioisosteres: The N-benzyl group can be replaced with other heteroaromatic rings to modulate lipophilicity and introduce new interaction points. Similarly, the terminal phenyl ring in Region C can be swapped for pyridyl or thiophene rings.[10][13]
Part 3: A Framework for Biological Evaluation
A tiered, self-validating approach to biological evaluation is essential to efficiently identify promising candidates and build a robust data package. This process moves from high-throughput primary assays to more complex cellular and in vivo models.
In Vitro Assay Cascade
-
Primary Target-Based Screening: The initial evaluation should be a direct measure of interaction with the purified biological target (e.g., enzyme or receptor).
-
Protocol Example: Enzyme Inhibition Assay (IC50 Determination):
-
Prepare a dilution series of the test compound in DMSO.
-
In a microplate, add the purified enzyme in its assay buffer.
-
Add the test compound dilutions and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the enzyme's substrate (often a fluorogenic or chromogenic version).
-
Monitor the reaction progress over time using a plate reader.
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value.[9][14]
-
-
-
Cellular Activity Assays: Compounds showing target engagement are advanced to cell-based assays to confirm activity in a more biologically relevant context and assess cell permeability.
-
Selectivity and Off-Target Profiling: Promising compounds must be tested against a panel of related targets (e.g., other kinases, proteases) to ensure selectivity. Broader screening against panels like the CEREP safety panel is crucial to identify potential liabilities early.
In Vivo Evaluation
Top candidates from in vitro testing are advanced to animal models.
-
Pharmacokinetics (PK): The primary goal is to determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Methodology: A single dose of the compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in plasma is measured by LC-MS/MS. This data is used to calculate key parameters like half-life, clearance, volume of distribution, and oral bioavailability.[5]
-
-
Efficacy Models: The compound is tested in an animal model of the target disease to demonstrate a therapeutic effect.
-
Example: Xenograft Cancer Model: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.[15]
-
The overall evaluation workflow is a funneling process, designed to efficiently identify the most promising candidates for further development.
Caption: Tiered Workflow for Biological Compound Evaluation.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and adaptable platform for modern drug discovery. Its synthetic tractability allows for extensive SAR exploration, which has successfully yielded potent and selective modulators of diverse biological targets. The insights gained from studies on antiviral, anticancer, and antibacterial agents demonstrate the power of this core structure.[4][5][9]
Future efforts will likely focus on applying advanced synthetic methodologies to access novel chemical space and incorporating sophisticated bioisosteric replacements to overcome common drug development hurdles like metabolic instability and off-target toxicity. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to serve as a valuable starting point for the design and development of the next generation of targeted therapeutics.
References
- Vertex AI Search. (2026).
- Lawong, A., et al. (n.d.).
- Costanzi, S., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
- Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 54(10), 3480-3491.
- MDPI. (2023).
- Angeli, A., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Bacher, G., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI.
- Institute of Industrial Science, the University of Tokyo. (n.d.).
- Singh, A., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
- Khan, I., et al. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PubMed Central.
- Font-Serra, F., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
- Remuiñán, M. J., et al. (n.d.). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
"N-(4-methoxybenzyl)piperidine-4-carboxamide" crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-methoxybenzyl)piperidine-4-carboxamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, a molecule of interest in medicinal chemistry due to its constituent piperidine and substituted benzylamine moieties. As no public crystal structure for this specific compound is currently available, this document serves as a complete roadmap for researchers, from initial synthesis and single-crystal growth to final structure solution, refinement, and data deposition. The protocols described herein are grounded in authoritative standards set by the International Union of Crystallography (IUCr) and reflect best practices in small-molecule crystallography.
Introduction: The Scientific Imperative
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties. Similarly, the carboxamide linkage is a fundamental building block in countless biologically active molecules, offering hydrogen bonding capabilities crucial for molecular recognition. The title compound, this compound, combines these features, making its three-dimensional structure a subject of significant interest for rational drug design and structure-activity relationship (SAR) studies.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of a molecule in the solid state.[1][2][3] This analysis provides precise data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[1][2] Such information is invaluable for understanding physical properties, predicting molecular behavior, and designing next-generation analogues with improved efficacy and specificity.
This guide is structured to walk the researcher through the entire crystallographic workflow, emphasizing not just the procedural steps but the scientific rationale underpinning each decision.
Part I: From Powder to Perfect Crystal - Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Amide Coupling
The most direct and widely used method for synthesizing the target compound is the coupling of a carboxylic acid and an amine.[4][5][6]
Reaction Scheme:
Figure 1: Synthesis of the target compound via HATU-mediated amide coupling.
Experimental Protocol: Synthesis
-
Preparation: To a solution of piperidine-4-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the solution at room temperature for 10 minutes.
-
Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq) to the mixture. The formation of an activated ester intermediate is crucial as the direct reaction between a carboxylic acid and an amine is unfavorable.[5] HATU is a highly efficient coupling reagent that minimizes side reactions like racemization.[6]
-
Coupling: Add 4-methoxybenzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure this compound.
The Art of Crystallization
Growing single crystals is often the most challenging, empirical step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[7][8]
Experimental Protocol: Crystal Growth
-
Solvent Screening: The choice of solvent is critical.[9] A good solvent will dissolve the compound when hot but not when cold. Screen a range of solvents with varying polarities.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential. |
| Esters | Ethyl Acetate | Medium polarity. |
| Ketones | Acetone | Can be effective for moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Lower polarity. |
| Halogenated | Dichloromethane (DCM) | Good for dissolving a wide range of organics. |
| Aromatic | Toluene | Non-polar, can promote π-stacking. |
| Apolar | Hexane, Heptane | Used as anti-solvents. |
-
Primary Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.[7][9]
-
Solvent Layering (Vapor Diffusion): Dissolve the compound in a small amount of a dense, "good" solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[10] The slow diffusion of the anti-solvent vapor into the solution will gradually lower the solubility and induce crystallization.
-
Thermal Control (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) over several days.[11]
-
Part II: Illuminating the Lattice - Data Collection
Once a suitable crystal (optically clear, good morphology, typically 0.1-0.3 mm in size) is obtained, the SC-XRD experiment can be performed.[2][3]
Figure 2: The complete workflow for single-crystal structure analysis.
Experimental Protocol: Data Acquisition
-
Mounting: Carefully mount a selected crystal on a goniometer head using a cryoprotectant oil.
-
Centering: Position the crystal in the center of the X-ray beam using the diffractometer's video microscope.[12]
-
Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The instrument software calculates an optimized strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Full Data Collection: Execute the data collection run. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo or Cu Kα radiation).[1] The diffracted X-rays are recorded by a detector.[12]
-
Data Processing: After collection, the raw image files are processed. This involves:
-
Integration: Calculating the intensity of each diffraction spot.
-
Scaling and Absorption Correction: Correcting for experimental variations. The output is a reflection file (e.g., name.hkl) containing the Miller indices (h,k,l) and intensity for each reflection.
-
Part III: From Data to Model - Structure Solution and Refinement
This phase uses specialized software to translate the diffraction data into a chemically meaningful atomic model.
Figure 3: The iterative cycle of crystallographic structure refinement.
Structure Solution and Refinement Software
-
SHELX Suite: A set of programs that are the academic standard for small-molecule structure solution (SHELXT or SHELXS) and refinement (SHELXL).[13][14]
-
Olex2: A powerful and user-friendly graphical user interface that integrates the SHELX programs and provides extensive tools for visualization and model building.[15][16][17][18]
Experimental Protocol: Structure Solution & Refinement
-
Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are used as input. For small molecules, Direct Methods are typically used to solve the phase problem and generate an initial electron density map.[19] This initial solution usually reveals the positions of most non-hydrogen atoms.
-
Initial Refinement: Begin the iterative refinement process.[20] The initial atomic positions are refined against the experimental data using a least-squares algorithm.[19]
-
Atom Assignment: Identify and assign the correct atom types (C, N, O) based on the electron density map and chemical knowledge.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate representation.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map, which shows regions of excess or deficient electron density. They are then refined using appropriate geometric constraints (a "riding model").
-
Convergence: The refinement is considered complete when several criteria are met: the model is chemically sensible, the shifts in atomic parameters are negligible, the difference electron density map is flat (no significant peaks or holes), and the refinement statistics (R-factors) have converged to low values.
Part IV: The Final Product - Analysis, Validation, and Reporting
The final refined model provides a wealth of chemical information.
Analysis and Interpretation
-
Molecular Conformation: Analyze the conformation of the piperidine ring (likely a chair conformation) and the torsion angles that define the orientation of the methoxybenzyl group relative to the piperidine core.
-
Intermolecular Interactions: Use software like Olex2 or Mercury to visualize and quantify intermolecular interactions such as N-H···O or C-H···O hydrogen bonds, which are expected for this molecule, and potentially C-H···π or π-π stacking interactions involving the aromatic ring.
Validation and Reporting
Before publication or deposition, the structure must be validated.
-
checkCIF: The International Union of Crystallography (IUCr) provides the checkCIF service, an essential tool that automatically checks the integrity and consistency of the crystallographic data.[21] It generates a report highlighting any potential issues (Alerts A, B, C, G) that must be addressed.
-
Crystallographic Information File (CIF): The final, validated structural data is compiled into a standard Crystallographic Information File (CIF).[22][23][24] This text-based file contains all relevant information about the experiment and the resulting structure, from cell parameters to atomic coordinates.[24][25]
| Parameter | Description | Typical Value/Format |
| Empirical formula | C₁₄H₂₀N₂O₂ | |
| Formula weight | 248.32 | |
| Crystal system | (e.g., Monoclinic) | |
| Space group | (e.g., P2₁/c) | |
| a, b, c [Å] | Unit cell lengths | |
| α, β, γ [°] | Unit cell angles | |
| V [ų] | Unit cell volume | |
| Z | Molecules per unit cell | |
| T [K] | Temperature of data collection | (e.g., 100 K) |
| R1 [I > 2σ(I)] | Goodness-of-fit indicator | < 0.05 |
| wR2 (all data) | Weighted goodness-of-fit | < 0.15 |
| GooF | Goodness-of-fit on F² | ~ 1.0 |
Table 1: A template of key crystallographic data to be reported in the CIF.
Data Deposition
To ensure the preservation and accessibility of scientific data, it is standard practice to deposit the final CIF with a public database.[26][27]
-
Cambridge Crystallographic Data Centre (CCDC): The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.[28][29][30] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.
Conclusion
This guide has outlined a rigorous and systematic approach to determining the crystal structure of this compound. By following these field-proven protocols, researchers can confidently navigate the entire crystallographic workflow, from the synthesis of the molecule to the final deposition of a high-quality, validated crystal structure. The resulting atomic-level insights will provide a critical foundation for future research in medicinal chemistry and materials science.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
Durham University. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
Grokipedia. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1795-1818. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]
-
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
-
OlexSys. (n.d.). Olex2. Retrieved from [Link]
-
Wikipedia. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Bruker. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]
-
Clegg, W., et al. (Eds.). (2009). Crystal Structure Refinement. Oxford University Press. [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
-
Rupp, B. (2022, August 27). “Coot for SHELXL” Tutorial. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
-
Puschmann, H., et al. (2010). One-stop small-molecule crystallography: OLEX2. Acta Crystallographica Section A: Foundations and Advances, 66(s1), aS83-aS83. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Crystal Growing. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Klee, F., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(15), 3123-3127. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. growingscience.com [growingscience.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. unifr.ch [unifr.ch]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. sssc.usask.ca [sssc.usask.ca]
- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. Olex2 | OlexSys [olexsys.org]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. academic.oup.com [academic.oup.com]
- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 22. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 23. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 25. iucr.org [iucr.org]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. iucr.org [iucr.org]
- 28. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 29. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 30. youtube.com [youtube.com]
An In-Depth Technical Guide to the Preclinical Evaluation of N-(4-methoxybenzyl)piperidine-4-carboxamide and its Analogs
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The piperidine-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with multiple points for synthetic diversification, allows it to be tailored for high-affinity interactions with a vast array of biological targets. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of compounds based on this scaffold, using N-(4-methoxybenzyl)piperidine-4-carboxamide as a focal point. While public domain data on this specific molecule is nascent, the principles and methodologies outlined herein are derived from extensive studies on its close analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into constructing a robust preclinical data package.
The strategic selection of experimental cascades is paramount. We will not merely list protocols; we will delve into the causality behind these choices, ensuring that each step logically informs the next, creating a self-validating and compelling narrative of scientific discovery.
Part 1: Foundational Chemistry and Synthesis
A robust and scalable synthetic route is the bedrock of any drug discovery program. The synthesis of this compound and its derivatives typically follows a convergent approach, leveraging well-established amide bond formation reactions.
Generalized Synthetic Protocol
The core synthesis involves the coupling of a piperidine-4-carboxylic acid intermediate with a substituted benzylamine. This process is often mediated by standard peptide coupling agents.
Step-by-Step Synthesis:
-
Preparation of the Piperidine Core: Commercially available ethyl piperidine-4-carboxylate can serve as the starting material. The piperidine nitrogen can be functionalized first, for instance, through reductive amination or N-alkylation, if modifications at that position are desired[1].
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH) in an aqueous alcohol solution[2].
-
Amide Coupling: The resulting piperidine-4-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt).
-
Final Addition: The activated acid is then reacted with the target amine, in this case, (4-methoxyphenyl)methanamine, in an appropriate aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) to yield the final this compound product[2].
-
Purification: The crude product is purified using column chromatography or recrystallization to achieve the high purity required for biological testing.
This synthetic flexibility is crucial for developing a comprehensive Structure-Activity Relationship (SAR) by allowing for rapid generation of analogs with diverse substituents on the benzyl ring, the piperidine nitrogen, and the carboxamide moiety.
Part 2: The In Vitro Evaluation Cascade: From Hit to Lead
The in vitro phase is designed to answer fundamental questions: What does the compound do, how potent is it, and is it selective? Given the versatility of the piperidine-4-carboxamide scaffold, a broad-based initial screening followed by target-specific assays is a prudent strategy.
Workflow for In Vitro Characterization
Caption: High-level workflow for in vitro compound evaluation.
Application 1: Antimicrobial Activity
Analogs of this scaffold have demonstrated potent activity against various pathogens, including Mycobacterium abscessus and Plasmodium falciparum[3][4].
Key Experimental Protocols:
-
Whole-Cell Growth Inhibition Assay:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., M. abscessus).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 3-5 days).
-
Determine the Minimum Inhibitory Concentration (MIC) or Growth Inhibitory Concentration (GIC50), the lowest concentration that inhibits visible growth[5].
-
-
Target-Based Enzyme Inhibition (e.g., DNA Gyrase):
-
Use a purified recombinant enzyme, such as M. abscessus DNA gyrase[3].
-
Incubate the enzyme with its substrate (e.g., supercoiled plasmid DNA) and ATP in the presence of varying concentrations of the inhibitor.
-
Analyze the reaction products via agarose gel electrophoresis. Inhibition is observed as a reduction in the formation of the relaxed DNA product.
-
Quantify band intensity to calculate the IC50 value.
-
Hypothetical Data Summary: Antimicrobial Profile
| Compound ID | Target Organism | Whole-Cell Activity (MIC, µM) | Enzymatic Target | Target Inhibition (IC50, µM) |
| P4C-Analog-1 | M. abscessus | 2.5 | DNA Gyrase | 0.8 |
| P4C-Analog-2 | P. falciparum | 0.15 | Proteasome β5 | 0.05 |
| P4C-Analog-3 | M. tuberculosis | 5.0 | MenA | 1.2 |
Application 2: Antiviral Activity
The piperidine-4-carboxamide motif is also effective against viruses like human cytomegalovirus (CMV)[6].
Key Experimental Protocols:
-
Plaque Reduction Neutralization Assay:
-
Seed human foreskin fibroblasts (HFFs) in 24-well plates until confluent.
-
Pre-incubate a known titer of CMV with serial dilutions of the test compound.
-
Infect the HFF monolayers with the virus-compound mixture.
-
After an absorption period, overlay the cells with a medium containing carboxymethylcellulose and the compound.
-
Incubate for 7-10 days, then fix and stain the cells to visualize viral plaques.
-
Count the plaques and calculate the EC50, the concentration required to reduce the plaque count by 50%[6].
-
-
Cytotoxicity Assay:
-
Seed HFFs in a 96-well plate.
-
Expose the cells to the same concentrations of the compound used in the antiviral assay.
-
After 3-5 days, assess cell viability using a reagent like PrestoBlue or MTT.
-
Calculate the CC50, the concentration that reduces cell viability by 50%. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a key measure of therapeutic window[6].
-
Hypothetical Data Summary: Antiviral Profile
| Compound ID | Target Virus | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| P4C-Analog-7 | Human CMV | 0.21 | >500 | >2380 |
| P4C-Analog-8 | Human CMV | 0.28 | >500 | >1785 |
| P4C-Analog-9 | Human CMV | 0.30 | >500 | >1667 |
Application 3: CNS Receptor Modulation
Derivatives have been designed as potent modulators of CNS targets, including dopamine, serotonin, and opioid receptors[7][8][9].
Key Experimental Protocols:
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., CHO cells expressing the human dopamine D4 receptor).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value, which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.
-
-
Functional Assay (e.g., cAMP Measurement):
-
Use a cell line expressing a G-protein coupled receptor of interest.
-
Stimulate the cells with an agonist in the presence of varying concentrations of the test compound (to measure antagonism).
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF or ELISA).
-
Determine the IC50 (for antagonists) or EC50 (for agonists).
-
Part 3: In Vitro ADME and Safety Pharmacology
A potent compound is of little use if it cannot reach its target or is rapidly metabolized. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.
Key Experimental Protocols:
-
Metabolic Stability in Liver Microsomes:
-
Incubate the test compound (e.g., at 1 µM) with human or rat liver microsomes and NADPH (to initiate metabolic reactions).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction with acetonitrile.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint)[4].
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until they form a confluent monolayer, mimicking the intestinal epithelium.
-
Add the test compound to the apical (A) side.
-
Measure the appearance of the compound on the basolateral (B) side over time.
-
Reverse the experiment (B to A) to assess active efflux.
-
Calculate the apparent permeability coefficient (Papp), which predicts intestinal absorption.
-
Part 4: The In Vivo Evaluation: Proving the Concept
In vivo studies are the ultimate test of a compound's potential, integrating its potency, selectivity, and pharmacokinetic properties into a single efficacy readout. The choice of animal model is critical and must be directly relevant to the intended therapeutic indication.
Logical Progression of In Vivo Studies
Caption: Integrated workflow for in vivo preclinical studies.
Example In Vivo Protocol: Murine Malaria Model
This protocol is adapted from studies on piperidine carboxamide proteasome inhibitors[4].
-
Model: Use severe combined immunodeficient (SCID) mice engrafted with human erythrocytes.
-
Infection: Infect the mice intravenously with P. falciparum-infected human red blood cells.
-
Treatment: Once parasitemia reaches a predetermined level (e.g., 1-2%), begin oral administration of the test compound once or twice daily for 4 consecutive days. Include a vehicle control group and a positive control group (e.g., artesunate).
-
Monitoring: Monitor parasitemia daily by collecting a small blood sample and analyzing it via flow cytometry or microscopic counting of Giemsa-stained smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Calculate the dose required for 90% or 99% parasite clearance (ED90 or ED99).
Hypothetical Data Summary: In Vivo Efficacy
| Compound ID | Animal Model | Dosing Regimen | Efficacy Readout (ED90) | Key Observation |
| P4C-Analog-584 | P. falciparum SCID Mouse | 50 mg/kg, PO, QD x 4 days | 45 mg/kg | Complete parasite clearance observed |
| P4C-Analog-2a | Mouse Hot Plate | 10 mg/kg, IP, single dose | 3.1 mg/kg | Analgesic effect blocked by naloxone |
| P4C-Analog-10e | Mouse MES Assay | 10 mg/kg, IV, single dose | 0.7 mg/kg | Potent anticonvulsant activity |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics across multiple disease areas. The systematic application of the in vitro and in vivo methodologies detailed in this guide is essential for efficiently identifying lead candidates with a high probability of clinical success. The key to a successful program lies not just in executing these assays, but in integrating the data from each step—using SAR to drive potency, ADME to ensure viability, and robust in vivo models to demonstrate efficacy. Future work should focus on leveraging this integrated dataset to optimize for properties such as metabolic stability and oral bioavailability, ultimately translating the promise of this versatile scaffold into tangible clinical benefit.
References
-
MySkinRecipes. N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide. Available from: [Link]
-
Phillips, M. A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]
-
Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available from: [Link]
-
van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. Available from: [Link]
-
John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology. Available from: [Link]
-
Converse, P. J., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available from: [Link]
-
Hopkins, C. R., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link]
-
Hertel, L., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Available from: [Link]
-
Huang, H., et al. (2021). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. Available from: [Link]
-
Aggarwal, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry. Available from: [Link]
-
MolPort. Compound 1-(3-methoxybenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. Available from: [Link]
-
MolPort. Compound N-(3-chloro-4-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]
-
Butler, T. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Jones, B. G., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available from: [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link]
-
Traynelis, S. F., et al. (1998). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
The Strategic Utility of N-(4-methoxybenzyl)piperidine-4-carboxamide in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an invaluable design element for achieving potent and selective interactions with biological targets. Within this class of compounds, N-(4-methoxybenzyl)piperidine-4-carboxamide emerges as a particularly strategic chemical building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, highlighting its role in the rational design of novel therapeutics.
The unique architecture of this compound offers a confluence of desirable features for drug discovery. The piperidine-4-carboxamide core presents a robust platform for elaboration, while the N-(4-methoxybenzyl) group serves as a versatile modulating element and a potential point for further functionalization or cleavage. This combination of a rigid, saturated heterocycle with an electron-rich aromatic moiety provides a foundation for creating molecules with diverse pharmacological profiles.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization as a chemical building block.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |
| Molecular Weight | 248.32 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | --- |
| Melting Point | Not readily available in public literature | --- |
| CAS Number | 1234-56-7 (This is a placeholder CAS number for illustrative purposes) | --- |
The structure of this compound is characterized by a piperidine ring in a chair conformation, with the carboxamide and 4-methoxybenzyl groups likely occupying equatorial positions to minimize steric hindrance. The amide bond introduces a degree of planarity and the potential for hydrogen bonding, which can be critical for molecular recognition at a biological target.
Synthesis of this compound: A Practical Approach
The most direct and widely employed method for the synthesis of this compound is the amide coupling of piperidine-4-carboxylic acid (isonipecotic acid) with 4-methoxybenzylamine. This reaction is a cornerstone of medicinal chemistry and can be achieved through various coupling protocols.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Amide Coupling via EDCI
This protocol provides a reliable method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
4-Methoxybenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HOBt (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-methoxybenzylamine (1.05 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality Behind Experimental Choices:
-
Coupling Agents (EDCI/HOBt): EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of HOBt minimizes side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts, by converting the O-acylisourea to a more stable active ester.[1][2]
-
Base (DIPEA/TEA): A non-nucleophilic organic base is crucial to neutralize the hydrochloride salt of EDCI and the proton generated during the reaction, driving the equilibrium towards amide formation.[2]
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.
Reactivity and Role as a Chemical Building Block
The true value of this compound lies in its potential for further chemical modification, making it a versatile intermediate in multi-step syntheses.
Key Reactive Sites:
Caption: Key reactive sites on the this compound scaffold.
-
Piperidine Nitrogen: The 4-methoxybenzyl (PMB) group is a well-established protecting group for secondary amines. It can be readily cleaved under oxidative (e.g., with DDQ or CAN) or hydrogenolytic conditions to reveal the secondary amine of the piperidine ring. This liberated amine can then undergo a variety of transformations, including:
-
N-Alkylation: Introduction of diverse substituents to explore structure-activity relationships (SAR).
-
N-Acylation: Formation of amides, sulfonamides, or ureas.
-
Reductive Amination: Coupling with aldehydes or ketones.
-
-
Aromatic Ring: The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of further functional groups.
-
Methoxy Group: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to unmask a phenol, providing a handle for introducing new functionalities through etherification or other phenol-specific reactions.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The this compound scaffold is a common feature in the development of various classes of therapeutic agents, particularly those targeting the central nervous system.
Case Study: Opioid Receptor Modulators
The piperidine-4-carboxamide core is a key pharmacophore in many opioid receptor ligands. The ability to diversify the N-substituent on the piperidine ring is crucial for modulating affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4][5] While a direct synthesis of a marketed drug from the title compound is not readily found in the public domain, its structural motifs are present in numerous patented compounds and research articles exploring novel analgesics.[5]
Potential in Neurokinin and Dopamine Receptor Antagonism
The structural features of this compound also make it a valuable starting point for the synthesis of antagonists for neurokinin (NK) and dopamine receptors.[6][7][8] The piperidine core acts as a rigid scaffold to correctly orient pharmacophoric elements, while the N-benzyl moiety can be modified to optimize receptor binding and pharmacokinetic properties.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.30 (m, 2H, Ar-H)
-
δ 6.80-6.90 (m, 2H, Ar-H)
-
δ 5.50-5.70 (br s, 1H, CONH )
-
δ 4.20-4.30 (d, 2H, Ar-CH₂ )
-
δ 3.80 (s, 3H, OCH₃ )
-
δ 2.80-2.95 (m, 2H, piperidine-H)
-
δ 2.10-2.25 (m, 3H, piperidine-H)
-
δ 1.70-1.90 (m, 4H, piperidine-H)
-
(Note: Chemical shifts are estimations based on analogous structures and may vary).[9]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 175.0 (C=O)
-
δ 159.0 (Ar-C-OCH₃)
-
δ 130.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 114.0 (Ar-CH)
-
δ 55.2 (OCH₃)
-
δ 53.0 (Ar-CH₂)
-
δ 45.0 (piperidine-CH)
-
δ 29.0 (piperidine-CH₂)
-
(Note: Chemical shifts are estimations based on analogous structures).[10]
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch)
-
2950-2800 (C-H stretch)
-
1640-1660 (C=O stretch, Amide I)
-
1510-1550 (N-H bend, Amide II)
-
1240-1260 (Ar-O-CH₃ stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 249.15 [M+H]⁺
-
Conclusion
This compound is a high-value chemical building block with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatility of its reactive sites, provides a robust platform for the creation of diverse chemical libraries and the targeted synthesis of complex bioactive molecules. As researchers continue to explore the chemical space around privileged scaffolds like the piperidine ring, the strategic application of intermediates such as this compound will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
-
Cai, T. B., Zou, Z., Thomas, J. B., Brieaddy, L., Navarro, H. A., & Carroll, F. I. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849–1860. [Link]
-
Ananthan, S., Saini, S. K., & Wilson, L. L. (2010). A facile synthesis for novel loperamide analogs as potential μ opioid receptor agonists. Molecules, 15(11), 8117–8127. [Link]
-
Zheng, Y., Geng, P., Wang, Y., Zhang, Y., Wang, R., & Chen, Y. (2018). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 157, 111-122. [Link]
-
Supplementary Material - The Royal Society of Chemistry. (2012). [Link]
-
Smith, E. D., Vinson, N. A., Zhong, D., Berrang, B. D., Catanzaro, J. L., Thomas, J. B., Navarro, H. A., Gilmour, B. P., Deschamps, J., & Carroll, F. I. (2008). A new synthesis of the ORL-1 antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and activity in a calcium mobilization assay. Bioorganic & Medicinal Chemistry, 16(2), 822–829. [Link]
- Janssen Pharmaceutica N.V. (1996). Preparation of piperidine derivatives. U.S.
- Li, J. J., Johnson, D. S., & Sliskovic, D. R. (Eds.). (2021). Modern Drug Synthesis. John Wiley & Sons.
-
Smith, E. D., Vinson, N. A., Zhong, D., Berrang, B. D., Catanzaro, J. L., Thomas, J. B., Navarro, H. A., Gilmour, B. P., Deschamps, J., & Carroll, F. I. (2008). A new synthesis of the ORL-1 antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and activity in a calcium mobilization assay. Bioorganic & Medicinal Chemistry, 16(2), 822–829. [Link]
-
An, X., & Li, G. (2012). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 22(1), 474-477. [Link]
-
Onnis, V., et al. (2021). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
- Zeneca Limited. (1994). 4-carboxoamido piperidine derivatives, intermediates and use as neurokinin antagonists. WO 1994010146 A1.
-
Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Lainer, T., Czerny, F., & Haas, M. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(42), 11674-11676. [Link]
-
Kim, D., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5041-5045. [Link]
-
Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(20), 3717-3721. [Link]
-
Obase, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546. [Link]
-
Golisade, A. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath. [Link]
-
Banyu Pharmaceutical Co., Ltd. (2000). Banyu presents new heterocyclic ORL1 receptor antagonists, their preparation and use. Prous Science. [Link]
-
Roth, B. L., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
-
Roth, B. L., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 11(11), 2215-2221. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1994010146A1 - 4-carboxoamido piperidine derivatives, intermediates and use as neurokinin antagonists - Google Patents [patents.google.com]
- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rsc.org [rsc.org]
- 10. iris.unica.it [iris.unica.it]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(4-methoxybenzyl)piperidine-4-carboxamide
A Senior Application Scientist's Perspective on Navigating Chemical Space for Novel Therapeutics
Abstract
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized for its structural flexibility and its role in establishing critical cation-π interactions with biological targets.[1] This guide delves into the structure-activity relationship (SAR) of a specific, promising scaffold: N-(4-methoxybenzyl)piperidine-4-carboxamide. While this exact molecule is not extensively profiled in existing literature, a wealth of information on analogous piperidine-4-carboxamides and N-benzylpiperidine derivatives allows us to construct a robust, predictive SAR model.[2][3][4] This whitepaper will serve as a technical guide for researchers and drug development professionals, outlining a systematic approach to probe the SAR of this scaffold. We will hypothesize its potential as an acetylcholinesterase (AChE) inhibitor, a target implicated in Alzheimer's disease, based on the activities of related compounds.[4][5] This document will provide detailed experimental protocols, data interpretation frameworks, and the causal logic behind each proposed molecular modification.
Introduction: The this compound Scaffold
The core structure of this compound presents three primary regions for chemical modification and SAR exploration:
-
The N-(4-methoxybenzyl) Group: This moiety is critical for establishing interactions within the target's binding pocket. The benzyl group can engage in hydrophobic and π-π stacking interactions, while the methoxy group offers a potential hydrogen bond acceptor.[5]
-
The Piperidine-4-carboxamide Core: This central linker provides a rigid, three-dimensional scaffold. The amide functionality is a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to the target protein. Its metabolic stability is a notable advantage over ester-linked analogs.[4]
-
The Carboxamide Substituent: In the parent compound, this is an unsubstituted amide. However, this position is ripe for modification to explore additional binding interactions and modulate physicochemical properties.
Our exploration will be framed around the hypothesis that this scaffold can be optimized for potent and selective inhibition of acetylcholinesterase (AChE).
A Systematic Approach to SAR Exploration
A logical, iterative approach is essential for efficiently navigating the chemical space around this scaffold. The following workflow outlines a systematic strategy for analog design, synthesis, and evaluation.
Caption: A systematic workflow for the SAR exploration of the target scaffold.
SAR of the N-Benzyl Moiety
The N-benzyl group is predicted to interact with the peripheral anionic site (PAS) of AChE, a region rich in aromatic amino acid residues like Tyr72, Tyr337, and Tyr341.[5]
Probing Electronic Effects
Modifying the electronics of the phenyl ring can fine-tune cation-π and other electrostatic interactions.
-
Rationale: The 4-methoxy group is an electron-donating group. We will explore the impact of electron-withdrawing groups (EWGs) and other electron-donating groups (EDGs) at the para position.
-
Proposed Modifications:
-
EWGs: -Cl, -CF3, -NO2
-
EDGs: -CH3, -OH
-
Positional Isomers: Move the methoxy group to the 2- or 3-position to probe the spatial tolerance of the binding pocket.
-
Steric and Hydrophobic Interactions
The size and shape of the substituent can significantly impact binding affinity.
-
Rationale: We will explore the tolerance for larger and smaller substituents to map the boundaries of the hydrophobic pocket.
-
Proposed Modifications:
-
Replace the benzyl group with other aralkyl groups (e.g., naphthylmethyl) to explore larger hydrophobic surfaces.
-
Remove the phenyl ring entirely (e.g., N-alkyl) to confirm the necessity of the aromatic interaction.
-
| Compound ID | N-Substituent | Modification Rationale | Predicted AChE IC50 (µM) | Reference Analog Activity |
| Parent | 4-Methoxybenzyl | Baseline | 5.94 | [4] |
| SAR-N1 | 4-Chlorobenzyl | Electronic (EWG) | 2.50 | [6] |
| SAR-N2 | 4-(Trifluoromethyl)benzyl | Strong EWG, increased lipophilicity | 1.50 | [7] |
| SAR-N3 | 4-Hydroxybenzyl | H-bond donor/acceptor | 8.20 | [8] |
| SAR-N4 | 2-Methoxybenzyl | Positional Isomer | > 10 | [9] |
| SAR-N5 | Benzyl | Unsubstituted reference | 7.50 | [3] |
Table 1: Proposed modifications to the N-benzyl moiety and their predicted impact on AChE inhibition, based on activities of structurally related compounds.
SAR of the Piperidine-4-carboxamide Linker
This central unit's primary role is to correctly orient the N-benzyl and the carboxamide substituent.
Amide N-Substitution
Introducing substituents on the nitrogen of the carboxamide can probe for new interactions and modulate physicochemical properties.
-
Rationale: The terminal -NH2 is a hydrogen bond donor. Replacing one or both hydrogens with alkyl or aryl groups will explore new hydrophobic pockets and alter the molecule's ADME properties.
-
Proposed Modifications:
-
N-Alkyl: -NH(CH3), -N(CH3)2
-
N-Aryl: -NH(Phenyl), -NH(4-methoxyphenyl)
-
N-Heterocycle: Attachment of various aromatic heterocycles, which has been a successful strategy in other piperidine carboxamide series.[4]
-
Caption: SAR exploration strategy for the carboxamide moiety.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis is readily achievable through standard amide coupling protocols.
Step 1: N-Alkylation of Piperidine-4-carboxamide
-
To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as K2CO3 or Et3N (2.5 eq).
-
Add the desired benzyl bromide or chloride (e.g., 4-methoxybenzyl chloride) (1.1 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine-4-carboxamide.
Step 2: Synthesis of N-Substituted Carboxamide Analogs (Amide Coupling)
-
Start with N-(4-methoxybenzyl)piperidine-4-carboxylic acid. This can be synthesized by alkylating methyl isonipecotate with 4-methoxybenzyl chloride, followed by hydrolysis of the ester.[10]
-
In a round-bottom flask, dissolve N-(4-methoxybenzyl)piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir for 10 minutes, then add the desired amine (e.g., aniline or methylamine) (1.1 eq).
-
Allow the reaction to proceed at room temperature for 4-16 hours.
-
Work-up and purify as described in Step 1.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay provides a reliable method for determining the inhibitory potency of the synthesized compounds.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCI solution (10 mM in buffer)
-
AChE enzyme solution (from electric eel, diluted in buffer to achieve a consistent reaction rate)
-
Test compounds dissolved in DMSO to create stock solutions, then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of the AChE enzyme solution. Incubate for 15 minutes at 25 °C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI substrate.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the SAR exploration of this compound. By systematically modifying the N-benzyl group, the core piperidine linker, and the carboxamide moiety, researchers can efficiently map the chemical space around this scaffold. The proposed modifications are grounded in established medicinal chemistry principles and informed by the SAR of closely related compounds.[4][6][7] The detailed synthetic and biological testing protocols provide a clear and actionable path for initiating such a drug discovery campaign. Future work should focus on optimizing the lead compounds identified through this process for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for complex diseases like Alzheimer's.
References
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.
- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.Benchchem.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.PMC - PubMed Central.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.PMC - PubMed Central.
- N-Benzyl piperidine Fragment in Drug Discovery.PubMed.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.PMC - NIH.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.PubMed Central.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Purification of N-(4-methoxybenzyl)piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of N-(4-methoxybenzyl)piperidine-4-carboxamide, a key intermediate in medicinal chemistry and drug discovery. The protocols detailed herein are designed to ensure high purity and yield, addressing common challenges encountered during the synthesis of this and structurally related compounds. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Understanding the Molecule and the Purification Challenge
This compound is a disubstituted piperidine derivative. Its structure, comprising a polar carboxamide group, a basic piperidine nitrogen, and a moderately nonpolar 4-methoxybenzyl group, imparts a unique solubility profile that must be considered for effective purification.
The primary challenge in purifying this compound lies in the removal of unreacted starting materials, coupling reagents, and potential side-products. The choice of purification strategy is dictated by the scale of the reaction and the nature of the impurities.
Strategic Approach to Purification: A Two-Fold Path
A robust purification strategy for this compound typically involves a primary purification step using column chromatography followed by an optional recrystallization step for achieving high analytical purity.
Caption: A general workflow for the purification of this compound.
Pre-Purification: Work-up and Extraction
Prior to chromatographic purification, a standard aqueous work-up is essential to remove water-soluble impurities.
Protocol:
-
Upon completion of the reaction, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from less polar and more polar impurities.[2]
Rationale for Parameter Selection
-
Stationary Phase: Silica gel is the most common and effective stationary phase for the separation of moderately polar compounds like this compound.[3]
-
Mobile Phase (Eluent): A gradient elution is often most effective. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally, the more polar impurities. For amides, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the product on the acidic silica gel.[4]
Experimental Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture (e.g., 70:30 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50:50, then 30:70 hexane:ethyl acetate). The optimal gradient will depend on the specific impurity profile.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar organic compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good balance of polarity for effective separation. |
| Gradient | Step or linear gradient | Ensures efficient separation of closely eluting impurities. |
| Detection | TLC with UV visualization (254 nm) and/or staining | Allows for easy monitoring of the separation process.[3] |
Secondary Purification: Recrystallization
For obtaining a highly pure, crystalline solid, recrystallization is the method of choice.[4] The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection
A solvent screen is recommended to identify the optimal recrystallization solvent. Good candidates for this compound include:
-
Ethanol or Isopropanol
-
Acetonitrile
-
Ethyl acetate/Hexane mixture
Experimental Protocol
-
Dissolve the partially purified compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Caption: The stepwise process of recrystallization for final purification.
Purity Assessment and Characterization
The purity of the final product must be rigorously assessed using a combination of analytical techniques.[]
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| HPLC | Quantitative purity assessment. | A single major peak corresponding to the product. |
| ¹H and ¹³C NMR | Structural confirmation and purity check. | Absence of impurity peaks; correct chemical shifts and integrations.[6] |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass. |
| Melting Point | Indication of purity. | A sharp and well-defined melting point range. |
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that combines a primary chromatographic separation with a final recrystallization step. The protocols outlined in this application note provide a robust framework for obtaining this compound in high purity, which is critical for its intended applications in research and development. Careful execution of these steps, coupled with diligent in-process monitoring, will ensure a high-quality final product.
References
-
Ishikawa, T., et al. (2009). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 11(18), pp. 4144-4147. Available at: [Link]
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
-
Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. European Journal of Medicinal Chemistry, 157, pp. 1014-1020. Available at: [Link]
-
ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]
-
PubChem. 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide. Available at: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. J. Chem. Pharm. Res., 15(5), p. 034. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), pp. 7512-7515. Available at: [Link]
-
National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]
-
Taylor & Francis Online. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 47(10), pp. 1095-1105. Available at: [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), pp. 3988-4003. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
PubChem. N-(4-methylbenzyl)piperidine-4-carboxamide. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methylbenzyl_piperidine-4-carboxamide]([Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]
-
Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Available at: [Link]
-
ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]
-
Reddit. (2016). Column Chromatography: Amides. Available at: [Link]
-
PubMed Central. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), pp. 1014-1019. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ₂ Receptor Ligand for Potential Imaging of Breast Cancer. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, pp. 276-302. Available at: [Link]
- Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists. WO1998005292A2.
-
PubChem. 1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide. Available at: [Link]
Sources
Application Notes & Protocols for High-Throughput Screening of Novel Piperidine-4-Carboxamide Analogs
Abstract
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing novel compounds from this class, exemplified by "N-(4-methoxybenzyl)piperidine-4-carboxamide," in high-throughput screening (HTS) campaigns. Given that the specific biological target of a novel analog may be unknown, this guide champions a dual-pronged strategy: initiating with target-agnostic phenotypic screening to uncover cellular effects, followed by target-based assays against high-probability target families to elucidate the mechanism of action. This document furnishes detailed protocols, data analysis workflows, and the underlying scientific rationale to empower researchers to effectively characterize novel chemical entities and identify promising lead compounds.
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The piperidine-4-carboxamide core is a recurring motif in compounds targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as DNA gyrase and carbonic anhydrases.[1][2] This versatility makes any novel analog, such as this compound, a compound of significant interest. However, without a known biological target, a structured and logical screening cascade is paramount.
This guide eschews a rigid template, instead presenting a strategic workflow designed to systematically unravel the biological activity of a novel compound. We begin with a broad, unbiased approach—phenotypic screening—to observe the compound's effect in a complex cellular environment. Insights from this initial screen then inform the selection of more focused, target-based assays to pinpoint the molecular mechanism of action. This strategy maximizes the potential for discovery while ensuring a rigorous, evidence-based progression from a chemical entity to a validated biological hit.
Part I: Target-Agnostic Screening — A Phenotypic Approach
When the molecular target of a compound is unknown, a phenotypic screen is the most logical starting point.[3][4] This approach allows for the unbiased identification of a compound's biological effects in a cellular context, which can provide crucial clues about its mechanism of action. High-content screening (HCS), an image-based method, is particularly powerful as it can simultaneously measure multiple cellular parameters.[5]
Rationale for High-Content Phenotypic Screening
High-content screening enables the quantitative analysis of changes in cell morphology, protein localization, and other key cellular events. By using a panel of fluorescent dyes and antibodies, we can create a "cellular fingerprint" of a compound's activity. This fingerprint can then be compared to those of reference compounds with known mechanisms of action to generate hypotheses about the novel compound's target.
Experimental Workflow: High-Content Phenotypic Screening
Caption: High-Content Screening (HCS) Workflow.
Detailed Protocol: High-Content Phenotypic Screen
Objective: To identify the cellular phenotype induced by this compound.
Materials:
-
U2OS cell line (or other suitable cell line)
-
384-well, black, clear-bottom microplates
-
This compound (test compound)
-
Control compounds (e.g., DMSO as negative control, known cytotoxic agent as positive control)
-
Hoechst 33342 (stains nuclei)
-
MitoTracker Red CMXRos (stains mitochondria)
-
Phalloidin-AF488 (stains F-actin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Automated liquid handler
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS cells into 384-well plates at a density of 2,000 cells/well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Compound Addition: Using an automated liquid handler, add 50 nL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Cell Staining:
-
Fix the cells by adding 25 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the wells twice with PBS.
-
Add a staining solution containing Hoechst 33342 (1 µg/mL), MitoTracker Red (200 nM), and Phalloidin-AF488 (1:500 dilution) in PBS. Incubate for 30 minutes in the dark.
-
Wash the wells three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for DAPI, FITC, and TRITC channels.
-
Data Analysis: Use image analysis software to segment cells and extract quantitative features (e.g., nuclear size, cell area, mitochondrial integrity, actin fiber structure). Compare the feature profiles of compound-treated wells to control wells to identify significant phenotypic changes.
Part II: Target Deconvolution and Hypothesis Generation
The results from the phenotypic screen will guide the subsequent steps. For example, if the compound induces changes in intracellular calcium levels, it might be targeting a GPCR or an ion channel. If it causes cell cycle arrest, it could be an enzyme inhibitor. Based on the known activities of the piperidine-4-carboxamide scaffold, GPCRs and ion channels represent high-probability target classes.[6][7][8]
Part III: HTS Protocols for Plausible Target Classes
Once a hypothesis about the target class is formed, specific target-based assays can be developed and implemented in an HTS format.
G-Protein Coupled Receptors (GPCRs): Calcium Mobilization Assay
GPCRs are a major drug target class, and many are known to signal through the Gαq pathway, leading to an increase in intracellular calcium.[8][9]
Caption: Gαq-coupled GPCR Signaling Pathway.
Detailed Protocol: FLIPR Calcium Assay
Objective: To determine if this compound modulates GPCR activity by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing a target GPCR
-
Fluo-8 AM calcium indicator dye
-
Probenecid
-
384-well, black, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-8 AM and probenecid (to prevent dye leakage). Remove the culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of the test compound in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the compound to the cell plate.
-
Immediately begin measuring fluorescence changes every second for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the response over baseline for each well.
Ion Channels: Membrane Potential Assay
Ion channels are another major target class for drugs.[6][10][11] Their activity can be measured in HTS using fluorescent dyes that are sensitive to changes in membrane potential.
Caption: Principle of a Fluorescence-Based Membrane Potential Assay.
Detailed Protocol: Membrane Potential Assay
Objective: To identify modulators of ion channel activity by measuring changes in cell membrane potential.
Materials:
-
HEK293 cells stably expressing a target ion channel
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
384-well, black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to attach overnight.
-
Dye Loading: Prepare the dye solution according to the manufacturer's instructions. Add the dye to the cells and incubate for 30-60 minutes at room temperature.
-
Compound Addition: Add the test compound dilutions to the wells.
-
Stimulation (if required): For voltage-gated channels, add a depolarizing agent (e.g., KCl) to activate the channel.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A change in fluorescence indicates a change in membrane potential. Compare the signal in compound-treated wells to control wells.
Part IV: Data Analysis, Hit Confirmation, and Validation
Rigorous data analysis and hit validation are crucial for the success of any HTS campaign.[12][13]
Primary Data Analysis
-
Normalization: Raw data should be normalized to controls on each plate (e.g., % inhibition or % activation relative to positive and negative controls).
-
Quality Control: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z'-Factor Calculation:
where and are the standard deviation and mean of the positive control, and and are for the negative control. -
Hit Selection: A hit is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
Hit Confirmation and Dose-Response
Protocol: Dose-Response Analysis
-
Re-test Hits: All initial hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curve: Confirmed hits are then tested over a range of concentrations (typically 8-12 points) to generate a dose-response curve.
-
Potency Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for activators) or IC50 (for inhibitors) value, which represents the concentration at which the compound elicits a half-maximal response.
| Parameter | Description |
| Top | The maximum response plateau. |
| Bottom | The minimum response plateau. |
| HillSlope | The steepness of the curve. |
| EC50/IC50 | The concentration for 50% of maximal effect. |
Counter-Screening and Orthogonal Assays
It is essential to perform counter-screens to eliminate false positives. For example, compounds identified in a fluorescence-based assay should be tested for autofluorescence. Orthogonal assays, which use a different detection technology, are also critical for validating hits.[5] For instance, a hit from a fluorescence-based ion channel assay could be confirmed using automated electrophysiology, which directly measures ion currents.[6][14]
Conclusion
The journey of characterizing a novel compound, such as this compound, requires a systematic and multi-faceted HTS approach. By initiating with broad phenotypic screening and progressing to focused, target-based assays, researchers can efficiently identify the biological activity and potential mechanism of action. The protocols and strategies outlined in this document provide a robust framework for navigating the early stages of drug discovery, ensuring that hits are rigorously validated and primed for further lead optimization. This integrated approach, grounded in scientific integrity, maximizes the probability of successfully translating a novel chemical entity into a valuable therapeutic lead.
References
-
High throughput screening technologies for ion channels - PMC - NIH. (2015, December 14). Retrieved from [Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed. (2015). Retrieved from [Link]
-
Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Retrieved from [Link]
-
New developments and emerging trends in high-throughput screening methods for lead compound identification - ResearchGate. (2017, February 28). Retrieved from [Link]
-
High throughput screening technologies for ion channels - Johns Hopkins University. (2016, January 1). Retrieved from [Link]
-
Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007, July 20). Retrieved from [Link]
-
Assessing GPCR Activation Using Protein Complementation: A Novel Technique for HTS - PubMed. (2007). Retrieved from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (2018, August 16). Retrieved from [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (2010, March). Retrieved from [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Retrieved from [Link]
-
Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf. (2012, October 1). Retrieved from [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Retrieved from [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). Retrieved from [Link]
-
Ion Channel Assays - Charles River Laboratories. Retrieved from [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (2024, January 1). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (2022, November 23). Retrieved from [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. - ChEMBL - EMBL-EBI. (2021). Retrieved from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4). Retrieved from [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (2021, July 15). Retrieved from [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH. (2024, September 30). Retrieved from [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (2018, May 1). Retrieved from [Link]
-
(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018, April 11). Retrieved from [Link]
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed. (2021, July 16). Retrieved from [Link]
-
Extensive Hit Finding Solutions for High-Quality Hits - Eurofins Discovery. Retrieved from [Link]
-
Compound screening - Nuvisan. Retrieved from [Link]
Sources
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nuvisan.com [nuvisan.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Application Notes & Protocols: Evaluating N-(4-methoxybenzyl)piperidine-4-carboxamide and Related Scaffolds in Antimalarial Drug Discovery
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel antimalarial agents.[1][2][3] The piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent antiplasmodial activity.[4][5] This document provides a comprehensive technical guide for researchers engaged in antimalarial drug discovery, using the novel compound N-(4-methoxybenzyl)piperidine-4-carboxamide as a representative example of a promising chemical class. We present a robust framework encompassing chemical synthesis, a validated in vitro biological evaluation cascade, and preliminary strategies for mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing the scientific rigor required to identify and advance new antimalarial leads.
Part 1: Rationale and Chemical Synthesis
The Piperidine Carboxamide Scaffold
The piperidine ring is a versatile scaffold found in many biologically active compounds due to its favorable physicochemical properties and its ability to adopt specific conformations for optimal target binding.[1] In antimalarial research, piperidine derivatives have been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][4] The carboxamide linkage provides a rigid, planar unit with hydrogen bonding capabilities, which is crucial for molecular recognition. This guide focuses on this compound as a starting point for a structure-activity relationship (SAR) campaign.
Proposed Synthetic Route
The synthesis of this compound can be efficiently achieved via a standard amide coupling reaction. This common and reliable method involves the activation of a carboxylic acid followed by its reaction with an amine. A plausible and scalable two-step synthesis starting from commercially available materials is outlined below.
Caption: Proposed synthesis of the target compound.
Protocol: Synthesis of this compound
This protocol describes a standard amide coupling procedure.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
4-Methoxybenzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Amine Addition: Add 4-methoxybenzylamine (1.0 eq) and TEA (2.5 eq) to the solution. The base is crucial to neutralize the hydrochloride salt of EDC and the carboxylic acid.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C. The use of coupling agents like EDC/HOBt prevents side reactions and promotes efficient amide bond formation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Biological Evaluation
A systematic workflow is essential for efficiently evaluating new chemical entities for antimalarial activity and prioritizing them for further development. The primary goal is to determine a compound's potency against the parasite and its selectivity over host cells.
Caption: Standard workflow for in vitro antimalarial screening.
Protocol: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay is a widely adopted, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[6] It quantifies parasite proliferation by measuring the amount of parasitic DNA.[6][7]
Rationale: Using both a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., Dd2, W2) is critical to identify compounds that can overcome common resistance mechanisms.[1]
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains) synchronized at the ring stage.
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum).
-
SYBR Green I lysis buffer.
-
96-well black, clear-bottom microplates.
-
Test compound and control drugs (e.g., Chloroquine, Artemisinin).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the complete culture medium.
-
Plate Seeding: Add 100 µL of the compound dilutions to the wells of a 96-well plate. Include wells for positive (parasites, no drug) and negative (uninfected erythrocytes) controls.
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[6] This duration allows for approximately two full asexual replication cycles.
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 1-2 hours. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Normalize the data to the positive control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Cytotoxicity (Resazurin Assay)
This assay determines a compound's 50% cytotoxic concentration (CC₅₀) against a mammalian cell line, providing a measure of its potential toxicity to the host.[6]
Rationale: The resazurin (alamarBlue) assay is a rapid and sensitive method that measures cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[6] Using a relevant cell line, such as the human embryonic kidney cell line HEK293T or the liver cell line HepG2, is standard practice.[6]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Resazurin sodium salt solution.
-
96-well clear tissue culture plates.
-
Test compound and control cytotoxic agent (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Addition: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator (5% CO₂).[6]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Normalize the fluorescence values to the untreated control cells (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.[6]
Part 3: Data Analysis and Interpretation
Data Presentation
Organizing experimental results into a clear, concise table is crucial for comparison and decision-making.
Table 1: Template for Summarizing In Vitro Activity Data
| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | 3D7 (CS) | [Insert Value] | HEK293T | [Insert Value] | [Calculate] |
| Dd2 (CR) | [Insert Value] | [Calculate] | |||
| Chloroquine (Control) | 3D7 (CS) | ~0.02 | HEK293T | >50 | >2500 |
| Dd2 (CR) | ~0.1-0.2 | >250-500 |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. SI is calculated as CC₅₀ / IC₅₀.
Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of the cytotoxicity of a compound to its antiplasmodial activity (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over host cells, which is a desirable characteristic for a drug candidate. Generally, an SI > 10 is considered a minimum threshold for a promising hit.[1]
Structure-Activity Relationship (SAR)
The initial data for this compound serves as a benchmark. A systematic SAR study involves synthesizing analogs by modifying different parts of the molecule to understand their effect on potency and selectivity.[8][9]
Caption: Conceptual flow for a Structure-Activity Relationship study.
Part 4: Preliminary Mechanism of Action (MoA)
While phenotypic screening is effective for hit identification, understanding the MoA is crucial for rational drug development. For piperidine carboxamides, a potential target identified in other studies is the Plasmodium falciparum 20S proteasome, specifically the β5 active site (Pf20Sβ5).[10][11][12] This enzyme is essential for protein degradation and parasite viability.[12]
Next Steps for MoA Elucidation:
-
Resistance Selection Studies: Culturing parasites under escalating pressure of the test compound can select for resistant mutants. Sequencing the genomes of these mutants can reveal mutations in the drug's target protein.[10]
-
Target-Based Assays: If a putative target is identified (e.g., Pf20Sβ5), a direct enzymatic assay can be performed to confirm that the compound inhibits the target's function.[11]
-
Metabolomic Profiling: Comparing the metabolic signature of treated versus untreated parasites can provide clues about the pathways disrupted by the compound. Inhibition of PfATP4, for example, leads to a distinct ion homeostasis disruption signature.[13]
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
- Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol.
-
Ntie-Kang, F., et al. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 23(11), 2943. [Link]
- Thiam, A., et al. (2025). Synthesis and anti-malaria activity of molecules carrying the piperidine ring.
- MalariaWorld. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. MalariaWorld.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
-
de Kock, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112423. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
-
AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801. [Link]
- National Institutes of Health. (n.d.). Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. NIH.
-
ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- The Journal of Phytopharmacology. (n.d.). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology.
-
National Center for Biotechnology Information. (2007). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. NCBI. [Link]
- EMBL-EBI. (2024).
-
National Center for Biotechnology Information. (2018). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. NCBI. [Link]
-
PubMed. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives as anti-malarial agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. NCBI. [Link]
-
PubMed. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. PubMed. [Link]
- ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
- National Institutes of Health. (2024).
-
ACS Publications. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2006). Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine. Bioorganic & Medicinal Chemistry Letters, 16(21), 5542-5. [Link]
Sources
- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Profiling the Inhibitory Activity of N-(4-methoxybenzyl)piperidine-4-carboxamide: Protocols for Primary Enzymatic Screening
An Application Guide for Researchers
Abstract
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] N-(4-methoxybenzyl)piperidine-4-carboxamide is a molecule of interest for which the enzymatic inhibition profile is yet to be fully characterized. This application note provides a strategic and detailed guide for researchers, scientists, and drug development professionals to conduct primary enzymatic screening of this compound. We present robust, validated protocols for assaying its inhibitory potential against key enzyme targets implicated in neurodegenerative and psychiatric disorders: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidases A and B (MAO-A, MAO-B). The methodologies are designed for a 96-well plate format, ensuring adaptability for high-throughput screening while maintaining scientific rigor. Beyond procedural steps, this guide explains the underlying principles and rationale, equipping the user to generate reliable and reproducible data for assessing the therapeutic potential of this and similar compounds.
Introduction: Rationale for Target Selection
The process of drug discovery heavily relies on the identification and characterization of molecules that can modulate the activity of specific enzymes.[3] Enzyme inhibition assays are a cornerstone of this process, providing critical data on a compound's potency and selectivity.[4]
The chemical structure of this compound suggests its potential as an enzyme inhibitor. The piperidine ring is a common feature in inhibitors of cholinesterases and monoamine oxidases, while the carboxamide linkage is crucial for interactions within enzyme active sites.[5][6] Based on this structural rationale, we have selected four primary targets for initial screening:
-
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE): These serine hydrolases are critical for regulating cholinergic neurotransmission by breaking down acetylcholine.[7][8] Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for Alzheimer's disease.[8][9]
-
Monoamine Oxidase A & B (MAO-A & MAO-B): These flavoenzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][9] MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[9]
This guide provides the necessary protocols to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency, for this compound against each of these targets.[10][11]
General Workflow for Enzyme Inhibition Assaying
A systematic approach is crucial for obtaining reliable inhibition data. The workflow involves preparing the necessary reagents, performing the enzymatic reaction in the presence of varying inhibitor concentrations, measuring the reaction rate, and finally, analyzing the data to determine potency.
Caption: General experimental workflow for determining enzyme inhibition.
Protocol 1: Cholinesterase (AChE/BChE) Inhibition Assay
This protocol utilizes the classic Ellman's method, a simple and reliable colorimetric assay to measure cholinesterase activity.[12][13][14]
Assay Principle
The enzyme (AChE or BChE) hydrolyzes its respective thiocholine substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine.[15] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[8][12] An inhibitor will reduce this rate.
Caption: Principle of the colorimetric Ellman's assay for AChE.
Materials and Reagents
-
Enzymes: Human recombinant Acetylcholinesterase (AChE) or horse serum Butyrylcholinesterase (BChE).
-
Compound: this compound.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Reagents:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Acetylthiocholine iodide (ATChI) for AChE assay.
-
S-Butyrylthiocholine iodide (BTChI) for BChE assay.
-
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Positive Controls: Donepezil or Tacrine (for AChE), Rivastigmine (for BChE).[16]
-
Equipment: 96-well clear flat-bottom plates, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.
Preparation of Solutions
| Reagent | Stock Concentration | Preparation | Final Assay Conc. |
| Phosphate Buffer | 0.1 M, pH 8.0 | - | 0.1 M |
| DTNB | 10 mM | Dissolve in Phosphate Buffer. | 0.5 mM |
| Substrate (ATChI/BTChI) | 10 mM | Dissolve in deionized water (prepare fresh). | 0.5 mM |
| Enzyme (AChE/BChE) | 2 Units/mL | Dilute stock in Phosphate Buffer. | 0.02 Units/mL |
| Inhibitor (Test Cmpd) | 10 mM | Dissolve in 100% DMSO. | Variable |
-
Causality Note: Preparing substrate solutions fresh is critical as thioesters can undergo spontaneous hydrolysis, leading to high background signal. The final DMSO concentration in the assay well should not exceed 1% to prevent solvent-induced enzyme denaturation or inhibition.[12]
Step-by-Step Assay Protocol (96-Well Plate)
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock solution of this compound using phosphate buffer containing the same percentage of DMSO that will be in the final assay mixture (e.g., 10% DMSO if final is 1%). This ensures the solvent concentration remains constant across all test wells.
-
Plate Setup: Add reagents to each well of a 96-well plate as described in the table below.
| Well Type | Phosphate Buffer | Inhibitor/Vehicle | DTNB Solution (10 mM) | Enzyme Solution (2 U/mL) |
| Blank | 160 µL | 20 µL (Vehicle) | 10 µL | 0 µL |
| Control (100% Activity) | 140 µL | 20 µL (Vehicle) | 10 µL | 10 µL |
| Test Inhibitor | 140 µL | 20 µL (Serial Dilutions) | 10 µL | 10 µL |
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]
-
Initiate Reaction: Add 20 µL of 10 mM Substrate Solution (ATChI or BTChI) to all wells. The total reaction volume is now 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[12]
Protocol 2: Monoamine Oxidase (MAO-A/B) Inhibition Assay
This protocol describes a highly sensitive fluorometric assay for MAO activity. Many commercially available kits are based on this principle.[18][19]
Assay Principle
Monoamine oxidase catalyzes the oxidative deamination of its substrate (e.g., tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[20][21] The H₂O₂ produced reacts with a fluorometric probe (such as Amplex™ Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to MAO activity.[19][22] Specific inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) are used to differentiate the activity of the two isoforms.[19]
Caption: Principle of the fluorometric MAO assay.
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Compound: this compound.
-
Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
Reagents:
-
Tyramine (Substrate).
-
Horseradish Peroxidase (HRP).
-
Fluorometric Probe (e.g., Amplex™ Red or similar).
-
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Selective Inhibitors (for controls): Clorgyline (MAO-A specific), Selegiline or Pargyline (MAO-B specific).[19][21]
-
Equipment: 96-well black flat-bottom plates, multichannel pipette, fluorescence microplate reader.
Preparation of Solutions
| Reagent | Stock Concentration | Preparation | Final Assay Conc. |
| Assay Buffer | 0.1 M, pH 7.4 | - | 0.1 M |
| Tyramine | 20 mM | Dissolve in Assay Buffer. | 1 mM |
| HRP | 10 Units/mL | Dissolve in Assay Buffer. | 0.2 Units/mL |
| Fluorometric Probe | 10 mM | Dissolve in DMSO. | 50 µM |
| Enzyme (MAO-A/B) | 1 mg/mL | Dilute stock in Assay Buffer. | 5-10 µg/mL |
| Inhibitor (Test Cmpd) | 10 mM | Dissolve in 100% DMSO. | Variable |
-
Causality Note: Black plates are essential for fluorescence assays to minimize light scatter and background signal. The fluorometric probe is light-sensitive and should be protected from light during preparation and use.[17]
Step-by-Step Assay Protocol (96-Well Plate)
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test compound as described in Protocol 1.
-
Plate Setup: Add reagents to each well of a 96-well black plate. To differentiate between MAO-A and MAO-B activity when using a mixed source, or to confirm isoform specificity, set up parallel wells with the specific inhibitors Clorgyline (for MAO-B activity measurement) and Pargyline/Selegiline (for MAO-A activity measurement).
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of Inhibitor/Vehicle to appropriate wells.
-
Add 20 µL of MAO-A or MAO-B enzyme solution .
-
-
Pre-incubation: Gently mix and incubate at 37°C for 15 minutes.
-
Prepare Reaction Mix: During the incubation, prepare a fresh Reaction Mix. For each well, you will need:
-
10 µL of 20 mM Tyramine
-
2 µL of 10 U/mL HRP
-
8 µL of Assay Buffer
-
1 µL of 10 mM Fluorometric Probe
-
-
Initiate Reaction: Add 20 µL of the Reaction Mix to all wells. Total volume is 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader (e.g., Ex/Em = 530/585 nm).[21] Measure the fluorescence intensity kinetically, with readings every 60 seconds for 20-30 minutes.
Data Analysis and Interpretation
The goal of data analysis is to determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][23]
Calculating Percentage of Inhibition
-
Determine Reaction Rate: For each well, plot the signal (Absorbance or Fluorescence) versus time. The slope of the linear portion of this curve represents the reaction rate (V).
-
Calculate % Inhibition: Use the following formula for each inhibitor concentration:[12] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
V_control: The rate of the "Control (100% Activity)" well (no inhibitor).
-
V_inhibitor: The rate of the well containing the test inhibitor.
-
Determining the IC₅₀ Value
-
Plot Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[3][23]
Advanced Analysis: The Inhibition Constant (Kᵢ)
While the IC₅₀ value is dependent on assay conditions (like substrate concentration), the inhibition constant (Kᵢ) is a true measure of an inhibitor's binding affinity.[23] For competitive inhibitors, the IC₅₀ can be converted to Kᵢ using the Cheng-Prusoff equation :[23]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
[S]: The concentration of the substrate used in the assay.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. This must be determined in a separate experiment by varying the substrate concentration in the absence of an inhibitor.
References
-
Simeonov, A., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. High-Throughput Screening Assays in Toxicology, 125-139. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
-
Aaltonen, N., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 87, 650-662. [Link]
-
antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Kuca, K., et al. (2006). New findings about Ellman's method to determine cholinesterase activity. Clinica Chimica Acta, 366(1-2), 197-201. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 395-402. [Link]
-
Yasgar, A., et al. (2017). Identification of Compounds for Butyrylcholinesterase Inhibition. ASSAY and Drug Development Technologies, 15(7), 315-324. [Link]
-
Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1545, 129-141. [Link]
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(1), 47-59.e8. [Link]
-
ResearchGate. (n.d.). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). [Link]
-
MDPI. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. [Link]
-
Zorbaz, T., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Papalia, G. A., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 450, 24-32. [Link]
-
BioAssay Systems. (n.d.). Acetylcholinesterase Reagent. [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). [Link]
-
Biology LibreTexts. (2021). Activity 3-2: Determining the IC₅₀ of Inhibitor. [Link]
-
PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. antibodiesinc.com [antibodiesinc.com]
- 23. courses.edx.org [courses.edx.org]
Application Notes and Protocols: N-(4-methoxybenzyl)piperidine-4-carboxamide in Cell Culture Experiments
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
The piperidine-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of biologically active molecules. Its structural rigidity and synthetic tractability have allowed for the creation of potent and selective modulators of various cellular targets. The specific compound, N-(4-methoxybenzyl)piperidine-4-carboxamide, is a member of this broad family. While this particular molecule is not extensively characterized in publicly available literature, the extensive research on its close analogs provides a strong foundation for exploring its potential applications in cell culture-based research.
Derivatives of piperidine-4-carboxamide have demonstrated significant activity in diverse therapeutic areas, including:
-
Infectious Diseases: As potent antimalarial agents targeting the Plasmodium falciparum proteasome.[1]
-
Bone Biology: As inhibitors of cathepsin K for the potential treatment of osteoporosis.[2]
-
Oncology: Through the inhibition of carbonic anhydrase in tumor cells.
-
Neuroscience: By acting as antagonists for dopamine D4 and NMDA receptors.[3][4]
-
Antibacterial Research: Via the inhibition of DNA gyrase in mycobacteria.[5]
This document provides a comprehensive guide for researchers to explore the biological activity of this compound. It outlines detailed protocols for the preparation, handling, and application of this compound in a variety of cell-based assays, drawing upon the established methodologies for its structural relatives. The following sections will equip researchers with the necessary tools to investigate its potential as a novel modulator of cellular function.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 380608-75-3 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| Predicted Solubility | Soluble in DMSO, Ethanol, and Methanol. | |
| Storage | Store at -20°C for long-term stability. |
Protocol for Stock Solution Preparation (10 mM)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 2.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Important Considerations:
-
Solvent Choice: DMSO is a common solvent for dissolving organic compounds for cell culture experiments. However, it is important to note that DMSO can have biological effects on its own. Therefore, it is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced artifacts.
Experimental Protocols for Biological Characterization
The diverse activities of the piperidine-4-carboxamide scaffold suggest several avenues for investigating the biological effects of this compound. The following are detailed protocols for initial screening assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This initial screen is essential to determine the concentration range at which the compound exhibits biological activity without causing overt cytotoxicity.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a disease-relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Protease Inhibition Assay (Example: Cathepsin K)
Given that a close analog of this compound is a cathepsin K inhibitor, this assay is a logical step to explore its potential anti-osteoporotic activity.
Principle:
This is a fluorescence-based assay that measures the activity of a specific protease. A fluorogenic substrate is cleaved by the active enzyme, releasing a fluorescent molecule that can be quantified. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human cathepsin K
-
Cathepsin K assay buffer
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
This compound stock solution (10 mM in DMSO)
-
Known cathepsin K inhibitor (positive control, e.g., odanacatib)
-
Black 96-well assay plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer according to the manufacturer's instructions.
-
Compound Addition: Add 2 µL of serially diluted this compound, positive control, or vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add 50 µL of the diluted cathepsin K solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for the compound.
Signaling Pathway for Cathepsin K in Osteoclasts
Caption: Hypothetical inhibition of Cathepsin K by the test compound.
Interpreting Results and Further Steps
The initial experimental results will guide the subsequent research direction.
-
Potent Cytotoxicity: If the compound shows significant cytotoxicity at low concentrations, further investigation into its pro-apoptotic or anti-proliferative mechanisms is warranted.
-
Selective Activity: If the compound demonstrates activity in a specific assay (e.g., protease inhibition) with a good therapeutic window (i.e., minimal cytotoxicity at the effective concentration), further studies should focus on confirming its mechanism of action. This could involve target engagement assays, downstream signaling analysis, and testing in more complex cellular models.
-
No Significant Activity: If the compound is inactive in the initial screens, it may be necessary to test it in other assay systems suggested by the activities of its analogs (e.g., receptor binding assays for dopamine or NMDA receptors).
Conclusion
This compound belongs to a chemical class with a proven track record of diverse and potent biological activities. While the specific properties of this molecule require experimental elucidation, the protocols and information provided in this guide offer a robust framework for its systematic evaluation in cell culture models. By employing these methodologies, researchers can effectively probe the biological potential of this compound and contribute to the broader understanding of the versatile piperidine-4-carboxamide scaffold.
References
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL - EMBL-EBI. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. PubMed. [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Efficacy Assessment of N-(4-methoxybenzyl)piperidine-4-carboxamide in Animal Models of Neuropathic Pain
Introduction:
N-(4-methoxybenzyl)piperidine-4-carboxamide is a novel chemical entity featuring a piperidine-4-carboxamide core structure. This structural motif is present in a variety of centrally active compounds, including synthetic opioids and sigma-1 receptor modulators, suggesting a potential therapeutic role in neurological or psychiatric disorders. The N-(4-methoxybenzyl) group further implies potential interaction with G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Given these structural alerts, a primary and logical therapeutic indication to investigate is neuropathic pain, a condition often mediated by complex central and peripheral neuronal sensitization mechanisms.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established rodent models of neuropathic pain. The protocols are designed to establish proof-of-concept for analgesic efficacy and to elucidate a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Part 1: Rationale for Model Selection and Experimental Design
Mechanistic Hypothesis and Therapeutic Rationale
The piperidine-4-carboxamide scaffold is a privileged structure in CNS drug discovery. For instance, derivatives have been shown to possess high affinity for opioid receptors or act as potent sigma-1 receptor antagonists. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is implicated in the modulation of ion channels and intracellular calcium signaling, which are critical components in the pathophysiology of neuropathic pain. Therefore, our primary hypothesis is that this compound modulates neuronal excitability and nociceptive signaling, potentially via interaction with opioid or sigma-1 receptors.
Choice of Animal Models
To robustly test the efficacy of our compound, we will employ two distinct, well-validated models of neuropathic pain that mimic different etiological aspects of the human condition:
-
Chronic Constriction Injury (CCI) Model: This model represents a traumatic, peripheral nerve injury-induced neuropathy. It is characterized by a robust and persistent thermal hyperalgesia and mechanical allodynia, making it ideal for screening novel analgesics.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This model reflects a metabolic neuropathy, a common complication of diabetes mellitus. It allows for the assessment of efficacy in a chronic, progressive disease state, which is highly relevant clinically.
Experimental Workflow Overview
The overall experimental design follows a logical progression from model induction to efficacy assessment. This workflow ensures that baseline pathologies are established before therapeutic intervention and that assessments are conducted at time points relevant to both the disease progression and the compound's likely pharmacokinetic profile.
Figure 1: A generalized workflow for preclinical efficacy testing of this compound.
Part 2: Detailed Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
Objective: To assess the efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia in a model of traumatic nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
4-0 Chromic gut sutures
-
Standard surgical tools
-
Von Frey filaments (Stoelting Co.)
-
Plantar Test (Hargreaves) Apparatus (Ugo Basile)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
Positive Control (e.g., Gabapentin, 30 mg/kg)
Methodology:
-
Animal Acclimatization: House rats for at least 7 days prior to any procedures with ad libitum access to food and water.
-
Baseline Testing: On two separate days before surgery, assess baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.
-
CCI Surgery:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Post-Operative Care & Neuropathy Confirmation:
-
Provide post-operative analgesia (e.g., Carprofen) for 48 hours.
-
Monitor animals daily for signs of distress.
-
On day 14 post-surgery, re-assess mechanical and thermal thresholds. Animals exhibiting a significant decrease in paw withdrawal threshold (allodynia) and latency (hyperalgesia) compared to baseline are included in the study.
-
-
Dosing and Efficacy Assessment:
-
Randomize confirmed neuropathic animals into treatment groups (n=8-10/group): Vehicle, this compound (e.g., 3, 10, 30 mg/kg), and Positive Control.
-
Administer treatments via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.
-
Conduct behavioral testing 1 hour post-dosing on days 3, 7, 10, and 14 of the treatment period. The experimenter must be blinded to the treatment groups.
-
-
Terminal Procedures: At the end of the study, euthanize animals and collect relevant tissues (e.g., spinal cord, dorsal root ganglia, sciatic nerve) for biomarker analysis (e.g., qPCR, Western Blot for inflammatory or neuronal activity markers).
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice
Objective: To evaluate the compound's efficacy in a model of metabolic neuropathy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter
-
Insulin (for animal welfare if severe hyperglycemia occurs)
-
All other materials as listed in Protocol 2.1.
Methodology:
-
Acclimatization and Baseline: As per the CCI model.
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Administer a single high dose of STZ (e.g., 150 mg/kg, i.p.) freshly dissolved in cold citrate buffer.
-
Control animals receive citrate buffer only.
-
-
Confirmation of Diabetes and Neuropathy:
-
Monitor blood glucose levels 72 hours post-STZ and weekly thereafter. Mice with non-fasting blood glucose >250 mg/dL are considered diabetic and included in the study.
-
Allow 4 weeks for the development of diabetic neuropathy.
-
At the end of week 4, confirm the presence of mechanical allodynia and thermal hyperalgesia.
-
-
Dosing and Efficacy Assessment:
-
Proceed with randomization, dosing (adjusting doses for mice based on allometric scaling), and blinded behavioral assessments as described for the CCI model.
-
Part 3: Data Analysis and Presentation
3.1. Behavioral Data Analysis:
Behavioral data should be analyzed using a two-way repeated measures ANOVA, with treatment as the between-subjects factor and time as the within-subjects factor. Post-hoc tests (e.g., Dunnett's or Tukey's) should be used to compare treatment groups to the vehicle control group at each time point. A p-value < 0.05 is considered statistically significant.
3.2. Sample Data Presentation:
Quantitative results should be summarized in tables for clarity.
Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Baseline (g) | Day 14 Post-CCI (g) | Day 21 (Post 7 days Tx) (g) | Day 28 (Post 14 days Tx) (g) |
| Sham + Vehicle | 14.8 ± 0.5 | 14.5 ± 0.6 | 14.7 ± 0.5 | 14.6 ± 0.4 |
| CCI + Vehicle | 15.1 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.1 ± 0.5 |
| CCI + Compound (10 mg/kg) | 14.9 ± 0.5 | 2.7 ± 0.4 | 7.5 ± 0.8 | 10.2 ± 1.1 |
| CCI + Gabapentin (30 mg/kg) | 15.0 ± 0.6 | 2.4 ± 0.2 | 8.1 ± 0.9 | 11.5 ± 1.0 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to CCI + Vehicle. Data are hypothetical. |
Part 4: Hypothesized Mechanism of Action
Based on structural similarities to known sigma-1 receptor ligands, we hypothesize that this compound may act as an antagonist at this receptor. In a state of neuropathic pain, the sigma-1 receptor can translocate and potentiate NMDA receptor activity, leading to central sensitization. By antagonizing this receptor, the compound could reduce glutamatergic hyperexcitability and downstream nociceptive signaling.
Figure 2: Hypothesized mechanism of action for this compound in neuropathic pain.
References
-
Title: Sigma-1 Receptor Antagonists as Potential Analgesics. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: The sigma-1 receptor: a new player in the modulation of pain. Source: British Journal of Pharmacology. URL: [Link]
-
Title: The chronic constriction injury model of peripheral neuropathy. Source: Journal of Neuroscience Methods. URL: [Link]
Application Notes & Protocols: Formulation of "N-(4-methoxybenzyl)piperidine-4-carboxamide" for In Vivo Administration
Abstract
Introduction: The Formulation Challenge for Novel Piperidine Carboxamides
"N-(4-methoxybenzyl)piperidine-4-carboxamide" belongs to the piperidine carboxamide class of compounds, a scaffold known for its diverse biological activities.[1][2][3][4] The successful in vivo evaluation of such novel chemical entities is critically dependent on the development of a safe, stable, and effective formulation that ensures appropriate bioavailability at the target site. A significant hurdle in the early development of many small molecules is poor aqueous solubility, which can complicate administration and lead to variable exposure in animal studies.[5][6]
This guide is structured to walk the researcher through a logical, step-by-step process for developing a suitable formulation for "this compound," starting from the essential preliminary characterization to the final preparation of doses for administration.
Pre-Formulation Assessment: Understanding Your Molecule
Before a viable formulation can be developed, a foundational understanding of the compound's physicochemical properties is essential. This pre-formulation stage is critical as it dictates the entire formulation strategy.
Initial Physicochemical Characterization
A preliminary analysis of the structure of "this compound" suggests a molecule with moderate lipophilicity due to the presence of aromatic rings and an aliphatic piperidine core. The carboxamide and methoxy groups may contribute to some degree of polarity. However, experimental determination of the following parameters is crucial.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method(s) | Importance in Formulation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 7.4, 9.0) | Determines if a simple aqueous solution is feasible. pH-dependent solubility indicates potential for salt formation or pH adjustment strategies. |
| LogP/LogD | Shake-flask (octanol/water) method; HPLC-based methods | Predicts lipophilicity and potential for solubility in organic co-solvents or lipid-based systems. |
| pKa | Potentiometric titration; UV-spectrophotometry | Identifies ionizable groups and their pH range, guiding pH adjustment and buffer selection. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and purity of the compound. |
| Chemical Stability | HPLC-based analysis of the compound in various solvents and pH conditions over time. | Assesses degradation pathways and helps in selecting stable formulation components.[7][8] |
Workflow for Pre-Formulation Assessment
The following diagram illustrates the decision-making process based on the initial characterization.
Caption: Pre-formulation decision workflow.
Vehicle Selection and Formulation Strategies
The choice of vehicle is paramount for ensuring the safety and efficacy of the administered compound.[9][10][11] The vehicle must be non-toxic at the administered volume and should not interfere with the biological activity of the compound.[9] A vehicle-only control group should always be included in in vivo experiments.[9]
Strategy 1: Aqueous Solutions (for Soluble Compounds)
If "this compound" demonstrates sufficient aqueous solubility for the desired dose, a simple buffered saline solution is the preferred choice due to its physiological compatibility.
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS, pH 7.4).
-
Advantages: Physiologically well-tolerated, minimal potential for vehicle-induced side effects.
-
Considerations: Ensure the pH of the final formulation is within a physiologically acceptable range (typically 6.8-7.2) to avoid injection site irritation.[12]
Strategy 2: Aqueous Suspensions (for Insoluble Compounds)
For compounds with low aqueous solubility, an aqueous suspension can be a viable option, particularly for oral or intraperitoneal administration.[9][11]
-
Common Suspending Agents:
-
Wetting Agent: A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to aid in the wetting of the compound powder and prevent aggregation.[9]
-
Advantages: Allows for the administration of higher doses of insoluble compounds.
-
Disadvantages: Requires vigorous and consistent homogenization to ensure dose uniformity. Not suitable for intravenous administration.
Strategy 3: Co-Solvent Systems (for Enhanced Solubility)
Co-solvents can be employed to dissolve compounds that are poorly soluble in water.[9][11] The goal is to use the minimum amount of organic co-solvent necessary to achieve dissolution, which is then diluted with an aqueous vehicle.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Propylene glycol
-
-
Advantages: Can achieve true solutions for compounds with poor aqueous solubility, suitable for various routes of administration.
-
Disadvantages: Organic co-solvents can have their own biological effects and may cause toxicity at higher concentrations.[9][10][11] It is crucial to keep the final concentration of the organic co-solvent as low as possible.
Strategy 4: Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[9][13]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Advantages: Can significantly enhance solubility and are generally well-tolerated.
-
Disadvantages: Can be a more complex and costly formulation to prepare.
Detailed Formulation Protocols
Universal Best Practices:
-
All preparations for parenteral administration must be sterile.[12][14][15]
-
Whenever possible, use pharmaceutical-grade reagents.[12][14]
-
Prepare formulations in a sterile environment, such as a laminar flow hood or biological safety cabinet.[12][14]
-
Filter-sterilize the final formulation through a 0.22 µm syringe filter if it is a true solution.[12][14]
Protocol 1: Preparation of an Aqueous Solution
Objective: To prepare a 10 mg/mL solution of "this compound" in PBS.
Materials:
-
"this compound" powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the required amount of the compound.
-
In a sterile vial, add a portion of the sterile PBS.
-
Gradually add the compound powder to the PBS while vortexing or sonicating to aid dissolution.
-
Once fully dissolved, add the remaining PBS to reach the final desired volume and concentration.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[12]
-
Label the vial with the compound name, concentration, preparation date, and expiration date.[14][16]
Protocol 2: Preparation of an Aqueous Suspension
Objective: To prepare a 20 mg/mL suspension of "this compound" in 0.5% CMC with 0.1% Tween 80.
Materials:
-
"this compound" powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Sterile vials
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle: In a sterile container, dissolve 0.1 g of Tween 80 in approximately 90 mL of sterile water. Gradually add 0.5 g of CMC while stirring vigorously until a uniform, slightly viscous solution is formed. Add sterile water to a final volume of 100 mL.
-
Accurately weigh the required amount of the compound.
-
In a mortar, add a small volume of the vehicle to the compound powder to form a smooth paste. This step is crucial for proper wetting.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Transfer the suspension to a sterile vial.
-
Crucial Step: Before each administration, the suspension must be vigorously vortexed or shaken to ensure a homogenous distribution of the compound.
Protocol 3: Preparation of a Co-Solvent Formulation
Objective: To prepare a 10 mg/mL solution of "this compound" in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile 0.9% Saline
-
Sterile vials
-
0.22 µm sterile syringe filter (optional, if final solution is clear)
Procedure:
-
Accurately weigh the required amount of the compound.
-
In a sterile vial, dissolve the compound in the required volume of DMSO.
-
Add the required volume of PEG 400 and mix thoroughly until the solution is homogenous.
-
Slowly add the sterile saline dropwise while vortexing to prevent precipitation of the compound.[9]
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it can be filter-sterilized.
-
Label the vial appropriately, including the composition of the vehicle.
Quality Control and Stability Testing
Ensuring the quality and stability of the prepared formulation is a non-negotiable aspect of preclinical research.[7][17][18]
Visual Inspection
All formulations should be visually inspected for clarity (solutions), uniformity (suspensions), color changes, and the presence of any particulate matter before administration.[14]
Concentration and Purity Verification
The concentration and purity of the final formulation should be confirmed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] This is especially critical for solution-based formulations to ensure the compound has not degraded during preparation.
Short-Term Stability Assessment
For a novel compound, it is essential to assess the stability of the formulation over the expected duration of the experiment.[7][9] This can be done by preparing a batch of the formulation and analyzing aliquots by HPLC at different time points (e.g., 0, 4, 8, and 24 hours) while stored under the intended experimental conditions.
Table 2: Example Short-Term Stability Study Design
| Time Point | Storage Condition | Analysis | Acceptance Criteria |
| 0 hours | Room Temperature | HPLC for Purity and Concentration | 95-105% of target concentration |
| 4 hours | Room Temperature | HPLC for Purity and Concentration | ≥90% of initial concentration |
| 8 hours | Room Temperature | HPLC for Purity and Concentration | ≥90% of initial concentration |
| 24 hours | Room Temperature | HPLC for Purity and Concentration | ≥90% of initial concentration |
Workflow for Formulation Quality Control
Caption: Quality control workflow for in vivo formulations.
Conclusion
The successful in vivo administration of "this compound" hinges on a rational and systematic approach to formulation development. Due to the absence of specific physicochemical data for this compound, researchers must begin with a thorough pre-formulation assessment to determine its solubility and stability characteristics. Based on these findings, an appropriate vehicle and formulation strategy—be it an aqueous solution, suspension, or co-solvent system—can be selected and prepared following sterile procedures. Rigorous quality control, including concentration verification and stability testing, is imperative to ensure the integrity of the formulation and the reliability of the resulting in vivo data. By following the principles and protocols outlined in this guide, researchers can confidently develop a suitable formulation to advance the study of this and other novel small molecules.
References
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Semantic Scholar. [Link]
-
Taylor & Francis Online. (2018, July 13). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
-
StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
PubMed. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
-
American Pharmaceutical Review. (2013, March 3). Excipient Selection In Parenteral Formulation Development. [Link]
-
Pace Analytical. Drug Stability Testing & Release Testing. [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
BioPharm International. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
-
University of Washington. Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
-
Johns Hopkins University. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
-
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]
-
PubMed Central. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
ResearchGate. (2025, August 9). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. [Link]
-
University of Wisconsin-Madison. (2025, November 26). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. [Link]
-
University of Illinois Urbana-Champaign. (2025, June 3). Use of Non-Pharmaceutical Grade Compounds in Animals. [Link]
-
PubChem. 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide. [Link]
-
PubMed Central. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]
-
ResearchGate. (2019, February). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
-
ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 15. research.olemiss.edu [research.olemiss.edu]
- 16. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 17. pacelabs.com [pacelabs.com]
- 18. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide
Prepared by the Applications Science Division
Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this key chemical intermediate. Drawing from established protocols and extensive field experience, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures to enhance the yield, purity, and scalability of your synthesis.
Core Synthesis Pathway: Amide Coupling
The most direct and widely employed method for synthesizing this compound is through the amide coupling of piperidine-4-carboxylic acid and 4-methoxybenzylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, a process mediated by a coupling reagent.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?
A: Low yields in amide coupling reactions are a frequent challenge that can often be traced back to a few key areas.[1] A systematic approach is the best way to diagnose and solve the issue.
-
Cause 1: Inadequate Carboxylic Acid Activation. The carboxylic acid must be efficiently converted into a reactive intermediate for the amine to attack. If this step is slow or incomplete, the reaction will stall.
-
Solution: Ensure your coupling reagent is fresh and stored under anhydrous conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can hydrolyze over time. Consider switching to a more potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), especially if you suspect steric hindrance is a factor.[1]
-
-
Cause 2: Presence of Moisture. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also react with some coupling reagents, quenching them.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly. Store hygroscopic reagents, such as EDC and HOBt (Hydroxybenzotriazole), in a desiccator. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can lead to unconsumed starting materials.
-
Solution: While a 1:1 ratio of acid to amine is theoretically required, it is common practice to use a slight excess (1.1 to 1.2 equivalents) of the more readily available or easily removed starting material to drive the reaction to completion. Ensure the coupling reagent is used in at least stoichiometric amounts (1.0 to 1.5 equivalents).
-
Q2: I'm observing a significant byproduct that is difficult to separate from my product. TLC analysis shows a new spot, and mass spectrometry suggests the formation of N-acylurea. What is happening?
A: The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide-based coupling reagents like EDC or DCC.[2]
-
Mechanism of Formation: The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the intended target for the amine. However, it is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, especially if the amine concentration is low or the amine is a poor nucleophile.
Caption: Competing reaction pathways for the O-acylisourea intermediate.
-
Solution: Use an Additive. The most effective way to prevent this is to use an additive like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole). These additives act as nucleophiles that rapidly trap the O-acylisourea intermediate to form an activated HOBt/HOAt ester.[2][3] This new intermediate is more stable towards intramolecular rearrangement but remains highly reactive towards the amine, thus funneling the reaction towards the desired product. It is standard practice to include HOBt whenever using EDC.[4]
Q3: The reaction seems to stall, and TLC/LCMS shows both starting materials are still present even after extended reaction times. What can I do?
A: A stalled reaction points towards issues with reactivity or reaction conditions.
-
Cause 1: Insufficient Basicity. The amide coupling reaction often requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). The base serves two purposes: it deprotonates the amine salt (if starting from a hydrochloride salt) and neutralizes the acidic byproducts formed during the reaction, which could otherwise protonate and deactivate the amine starting material.[5]
-
Solution: Add 2-3 equivalents of a non-nucleophilic base like DIPEA to the reaction mixture. Ensure the base is added before the coupling reagent.
-
-
Cause 2: Low Temperature. While many coupling reactions are initiated at 0 °C to control exothermic events, they often require warming to room temperature to proceed to completion.
-
Solution: After adding all reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this should be done cautiously as it can also promote side reactions.
-
-
Cause 3: Steric Hindrance. Although piperidine-4-carboxylic acid is not exceptionally hindered, the combination of substrates might be challenging for some coupling reagents.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
A: The "best" reagent depends on a balance of cost, efficiency, and ease of purification.
| Reagent System | Relative Cost | Efficiency | Byproduct Removal | Key Considerations |
| EDC / HOBt | Low | Good-Excellent | EDC and its urea byproduct are water-soluble, allowing for easy removal via aqueous workup.[3] | Most common and cost-effective choice for standard amides. HOBt is crucial to prevent side reactions.[2][4] |
| HATU / DIPEA | High | Excellent | Byproducts are generally water-soluble. | Very fast and efficient, even for hindered substrates. Ideal for difficult couplings or when speed is critical.[1] |
| PyBOP / DIPEA | High | Excellent | Byproducts are generally water-soluble. | Similar in performance to HATU, phosphonium-based reagent.[6] |
For routine synthesis on a lab scale, the EDC/HOBt system is typically the most practical and economical starting point. For optimization or difficult cases, HATU is a superior choice.
Q2: What is the recommended solvent and concentration?
A: Polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps dissolve all reactants and intermediates.
-
Dichloromethane (DCM): Also a very common and effective choice, particularly as it is easier to remove under reduced pressure than DMF.
-
Acetonitrile (MeCN): Another viable option.[5]
A typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. Overly dilute conditions can slow down the bimolecular coupling reaction, while overly concentrated conditions can sometimes lead to solubility issues or poor heat dissipation.
Q3: How should I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the starting carboxylic acid, the starting amine, and the co-spotted reaction mixture on a silica gel plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. Addition of a small amount of methanol (~5%) or triethylamine (~1%) can help improve spot shape if streaking occurs.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be used to visualize the amine and the product.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has been completely consumed, and a new, typically less polar spot for the product has appeared.
Liquid Chromatography-Mass Spectrometry (LCMS) provides more definitive monitoring by tracking the mass-to-charge ratio of the reactants and the desired product.
Experimental Protocols
Protocol A: Standard Synthesis using EDC/HOBt
This protocol is a reliable and cost-effective method for the synthesis of this compound.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and 4-methoxybenzylamine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol B: High-Efficiency Synthesis using HATU
This protocol is recommended for rapid synthesis or when the EDC/HOBt method provides low yields.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (~0.2 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 4-methoxybenzylamine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LCMS.
-
Workup & Purification: Follow the same workup and purification procedures as described in Protocol A.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
"N-(4-methoxybenzyl)piperidine-4-carboxamide" solubility issues and solutions
Welcome to the technical support center for N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Below you will find a series of frequently asked questions and troubleshooting guides rooted in established scientific principles to ensure the success of your research.
I. Compound Overview and Initial Assessment
This compound possesses structural features—a basic piperidine ring, a carboxamide linker, and aromatic moieties—that collectively influence its physicochemical properties, most notably its solubility. The molecule's relatively non-polar surface area contributed by the benzyl and phenyl rings, combined with the hydrogen bonding capabilities of the amide group, suggests that its solubility in aqueous media is likely to be limited. The presence of the basic piperidine nitrogen, however, offers a key handle for solubility manipulation.
II. Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. What is the likely cause?
A1: The limited aqueous solubility of this compound at neutral pH is expected. This is primarily due to the compound existing in its non-ionized, or free base, form. The molecule's structure contains significant hydrophobic regions (the benzyl and piperidine rings) which are energetically unfavorable to interact with the polar water molecules. The principle of "like dissolves like" dictates that a molecule with substantial non-polar character will have poor solubility in a polar solvent like water.[1]
Q2: How does pH influence the solubility of this compound?
A2: The piperidine nitrogen in your compound is basic and can be protonated at acidic pH. This conversion to a cationic salt form dramatically increases its polarity and, consequently, its aqueous solubility.[2] It is crucial to determine the pKa of the piperidine nitrogen to understand the pH range over which the molecule is ionized. A pH-solubility profile is a fundamental experiment to perform, which will reveal the optimal pH for achieving the desired concentration in your experiments.[2]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for compounds with poor aqueous solubility. When a concentrated stock in a strong organic solvent like DMSO is diluted into an aqueous medium, the compound may crash out of solution as it is no longer in a favorable solvent environment. This can be mitigated by several strategies:
-
Lowering the final concentration: The most straightforward approach is to work at lower final concentrations.
-
Using co-solvents: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[2][3]
-
pH adjustment: Ensuring your aqueous buffer is at an acidic pH where the compound is more soluble can prevent precipitation.
-
Slower addition and mixing: Adding the DMSO stock to the aqueous buffer slowly while vortexing can sometimes help to avoid localized high concentrations that lead to precipitation.
III. Troubleshooting Workflows & Protocols
Troubleshooting Low Aqueous Solubility
If you are facing challenges with the solubility of this compound, the following workflow provides a systematic approach to identify a solution.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Determining a pH-Solubility Profile
This protocol will help you determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Vials
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Plot the solubility (concentration) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines how to test the effect of co-solvents on the solubility of your compound.
Materials:
-
This compound
-
Aqueous buffer (at a pH where solubility is poor, e.g., pH 7.4)
-
Water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Standard laboratory glassware
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each of the co-solvent mixtures.
-
Plot the solubility as a function of the co-solvent percentage.
Data Presentation: Expected Solubility Trends
| Strategy | Solvent System | Expected Solubility of this compound | Rationale |
| pH Modification | pH 2.0 Buffer | High | Protonation of the basic piperidine nitrogen forms a more soluble salt.[2] |
| pH 7.4 Buffer | Low | The compound is in its less soluble, non-ionized free base form. | |
| Co-solvency | 10% Ethanol in pH 7.4 Buffer | Moderate | The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute.[2][3] |
| 30% PEG 400 in pH 7.4 Buffer | High | PEG 400 is an effective solubilizing agent for many poorly soluble compounds.[2] | |
| Formulation | 2% HP-β-Cyclodextrin in Water | Moderate to High | The hydrophobic compound can form an inclusion complex with the cyclodextrin, enhancing its apparent solubility.[2][3][4] |
IV. Advanced Strategies
If pH modification and co-solvents are not sufficient or suitable for your experimental system, more advanced formulation strategies can be employed. These are particularly relevant in a drug development context.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their solubility in aqueous solutions.[2][3][4]
-
Solid Dispersions: The drug can be dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[3][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[3][6][7]
Caption: Pathways for solubility enhancement.
V. References
-
Rowan Scientific. Predicting Solubility. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
St. John, M. K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]
-
Attia, L., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Istvan, E. S., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg. [Link]
-
PubChem. N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride. National Center for Biotechnology Information. [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubChem. 1-(3-methoxybenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(3-chloro-4-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide. National Center for Biotechnology Information. [Link]
-
Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems. [Link]
-
Walker, M. A. (2013). Improving solubility via structural modification. ResearchGate. [Link]
-
Ditzinger, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-(4-methoxybenzyl)piperidine-4-carboxamide in Solution
Welcome to the technical support center for N-(4-methoxybenzyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming stability challenges with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction: Understanding the Molecule
This compound is a molecule featuring a central piperidine ring, a carboxamide linkage, and a methoxybenzyl group. Each of these structural motifs presents potential stability liabilities in solution. The amide bond is susceptible to hydrolysis, the piperidine ring and methoxybenzyl group can be targets for oxidation, and the aromatic ring may be sensitive to photodegradation. This guide will provide a systematic approach to identifying and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a loss of potency over time, even when stored at 4°C. What is the most likely cause?
A1: The most probable cause of potency loss in aqueous solutions is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into piperidine-4-carboxylic acid and 4-methoxybenzylamine. While amides are generally more stable than esters, they can still degrade over time, especially if the pH of the solution is not optimized.[1][2]
Q2: I've noticed a yellowing of my stock solution. What could be causing this discoloration?
A2: Yellowing of the solution is often an indicator of oxidative degradation. The methoxybenzyl group and potentially the piperidine ring are susceptible to oxidation. This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[3][4][5] The formation of colored degradants is a common outcome of oxidative processes.
Q3: Can I autoclave my solution of this compound for sterilization?
A3: Autoclaving is generally not recommended without prior stability studies. The high temperatures used in autoclaving can significantly accelerate hydrolytic and oxidative degradation pathways.[1] Alternative sterilization methods, such as sterile filtration using a 0.22 µm filter, are preferred for heat-labile compounds.
Q4: What is the ideal pH range to maintain the stability of this compound in an aqueous solution?
A4: For many amide-containing pharmaceuticals, a pH range of 4-6 is often found to be the most stable region, as it minimizes both acid- and base-catalyzed hydrolysis. However, the optimal pH for this compound should be determined experimentally through a pH-rate profile study.
Q5: Are there any specific excipients I should avoid when formulating this compound?
A5: Avoid excipients that contain reactive impurities, such as peroxides, which can be found in some grades of polymers like polyethylene glycols (PEGs) and polysorbates.[4] These impurities can initiate oxidative degradation. Additionally, be cautious with excipients that can alter the pH of the microenvironment to be strongly acidic or basic.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC Analysis
If you are observing rapid degradation of your compound by High-Performance Liquid Chromatography (HPLC), it is crucial to systematically identify the degradation pathway. A forced degradation study is an essential tool for this purpose.[4]
Forced Degradation Experimental Protocol:
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV-Vis light source
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Photodegradation: Expose a solution of the compound to a high-intensity light source (e.g., >1.2 million lux hours) and a near UV energy source (e.g., >200 watt hours/square meter).[6][7]
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 60-80°C).
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradants.
Interpreting the Results: By comparing the degradation profiles under different stress conditions, you can identify the primary degradation pathway(s). For example, significant degradation in acidic or basic conditions points to hydrolysis, while degradation in the presence of H₂O₂ indicates oxidative liability.
Caption: Potential Degradation Pathways.
Issue 4: Preventing Photodegradation
For light-sensitive compounds, especially those with aromatic rings, protection from light is crucial.
Light-Resistant Packaging: Store solutions in amber-colored vials or containers that block the transmission of UV and visible light. [6]For experiments, wrap containers in aluminum foil.
Photostabilizers: In some formulations, UV absorbers or light-scattering agents can be included to protect the drug from photodegradation. [8]However, their use must be justified and shown to be compatible with the drug substance.
Conclusion
The stability of this compound in solution is influenced by several factors, primarily pH, the presence of oxygen, and exposure to light. A systematic approach involving forced degradation studies to identify the primary degradation pathways is the first step in developing a stable formulation. Subsequent optimization of pH, the use of appropriate antioxidants and chelating agents, and protection from light can significantly enhance the stability of this compound, ensuring the accuracy and reproducibility of your experimental data.
References
-
Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]
-
Lubic, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 13-26.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]
-
Hunt, I. Ch20 : Amide hydrolysis. University of Calgary. Available from: [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]
-
Pharmapproach. (2021). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
PubChem. N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(8), 543-550. Available from: [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Zapadka, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116238.
- Fasan, A., et al. (2020). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Current Pharmaceutical Design, 26(24), 2816-2831.
-
Open Library Publishing Platform. Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
- Ali, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13.
-
Chem-Space. Compound 1-(3-methoxybenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. Available from: [Link]
-
Chem-Space. Compound N-(3-chloro-4-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide. Available from: [Link]
-
Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]
- Singh, R. P., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 60(16), 6987-7010.
-
Clark, J. (2015). the hydrolysis of amides. Chemguide. Available from: [Link]
- Evans, J. D., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
-
Chemistry Steps. Base-Catalyzed Hydrolysis of Amides. Available from: [Link]
-
Reddit. (2020). How to prevent the acid hydrolysis of an amide?. r/chemhelp. Available from: [Link]
-
Pharmaffiliates. N'-boc-N-Methoxy-N-methylpiperidine-4-carboxamide. Available from: [Link]
- Evans, J. D., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Janssen Pharmaceutica. (1979). U.S. Patent No. 4,179,569. Washington, DC: U.S.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Review on photostability studies of formulation [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Amide Coupling for N-(4-methoxybenzyl)piperidine-4-carboxamide Derivatives
Welcome to the technical support and troubleshooting guide for the synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this important structural motif, which is prevalent in many biologically active compounds.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex challenges encountered during the amide coupling process. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing low or no yield. What are the most common initial culprits?
Low or no product formation is a frequent issue, often stemming from a few key areas.[2] The primary causes typically involve either inefficient activation of the carboxylic acid (piperidine-4-carboxylic acid derivative) or reduced nucleophilicity of the amine (4-methoxybenzylamine).[2][3]
-
Inactive Reagents: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions. The same applies to solvents; use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[2]
-
Suboptimal pH/Base: The amine must be in its free-base form to be nucleophilic. An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it inactive.[2] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize any ammonium salts and maintain a favorable reaction pH.[3][4][5]
-
Steric Hindrance: While the core structure is not exceptionally hindered, bulky substituents on either the piperidine ring or the benzylamine can slow down the reaction rate significantly.[2] In such cases, longer reaction times, elevated temperatures, or more potent coupling reagents may be necessary.[6]
Q2: I'm observing a significant byproduct in my LC-MS that I can't identify. What is the likely structure?
When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the most common byproduct is an N-acylurea .[7][8][9] This stable, unreactive compound forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl migration) before the amine can intercept it.[9][10]
-
Cause: This rearrangement is competitive with the desired amidation. It is more prevalent with sterically hindered substrates or electron-deficient amines where the nucleophilic attack by the amine is slow.[6]
-
Mitigation:
-
Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice.[11][12] These additives rapidly convert the O-acylisourea into a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[10][13]
-
Control Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can suppress the rate of the N-acylurea rearrangement more than it suppresses the desired amidation.[7][11]
-
Q3: How do I choose between a carbodiimide (like EDC/HOBt) and a uronium salt (like HATU)?
The choice of coupling reagent is a critical decision based on substrate reactivity, cost, and the need to avoid specific side reactions.[13]
-
EDC/HOBt (or EDC/HOAt): This is a workhorse combination for many standard amide couplings. It is cost-effective and efficient for non-challenging substrates. The primary drawback is the potential for N-acylurea formation, though this is well-controlled with the HOBt additive.[11][14] The urea byproduct from EDC is water-soluble, which simplifies purification via an aqueous workup.[10][15]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more powerful and faster-acting coupling reagent.[11][12][13] It is particularly effective for difficult couplings, such as those involving sterically hindered acids or amines.[6][13] HATU is known to result in lower rates of epimerization (racemization) if chiral centers are present.[12][13] While more expensive, its high reactivity often leads to cleaner reactions and higher yields, justifying the cost for challenging steps.[16]
| Feature | EDC/HOBt | HATU |
| Reactivity | Good to Excellent | Excellent, Very High |
| Cost | Lower | Higher |
| Common Byproduct | N-acylurea (suppressed by HOBt) | Tetramethylurea |
| Best For | Routine couplings, scalable synthesis | Hindered substrates, rapid reactions, minimizing racemization |
| Workup | Aqueous wash to remove water-soluble urea | Aqueous wash to remove byproducts |
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Problem 1: Reaction Stalls / Incomplete Conversion
You monitor the reaction by TLC or LC-MS and see both starting materials and some product, but the reaction does not proceed to completion even after extended time.
-
Possible Cause A: Insufficient Coupling Reagent or Base. The coupling reagent may have partially decomposed, or the amount of base may be insufficient to fully neutralize the system.
-
Solution: Add another portion (0.2-0.3 equivalents) of the coupling reagent and base. Monitor for another 1-2 hours. For future runs, use a slight excess (1.1-1.2 equivalents) of the coupling reagent from the start.
-
-
Possible Cause B: Poor Solubility. One of the reactants or the activated intermediate may have poor solubility in the chosen solvent, causing it to precipitate or slow the reaction rate.
-
Solution: Switch to a more polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[17] Sometimes, gentle warming (e.g., to 40-50 °C) can drive the reaction to completion, but this should be done cautiously as it can also increase side reactions.
-
-
Possible Cause C: Product Inhibition. In some cases, the product itself can interfere with the reaction, though this is less common for standard amide couplings.
-
Solution: A change in reaction concentration or solvent may help. If the problem persists, consider an alternative synthetic route, such as converting the carboxylic acid to an acid chloride first before reacting with the amine.[18]
-
Experimental Protocols & Workflows
Below are validated, step-by-step protocols for the synthesis of this compound.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a reliable starting point for the title compound and similar derivatives.
-
Reagent Preparation:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine-4-carboxylic acid derivative (1.0 eq).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolve the solids in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1-0.5 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation:
-
Add EDC·HCl (1.2 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 15-30 minutes. You may observe the solution becoming clearer as the reagents dissolve and react.
-
-
Amine Addition:
-
In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq) and DIPEA (2.0-2.5 eq) in a small amount of the reaction solvent.
-
Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[13]
-
-
Aqueous Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
If DCM was used, dilute the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[2]
-
If DMF was used, dilute the reaction with a larger volume of an immiscible organic solvent like Ethyl Acetate, then proceed with the washes as described above.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification:
-
The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[19]
-
Protocol 2: High-Reactivity Coupling using HATU
Use this protocol for sterically hindered substrates or when faster, cleaner conversion is desired.
-
Reagent Preparation:
-
To a round-bottom flask under an inert atmosphere, add the piperidine-4-carboxylic acid derivative (1.0 eq).
-
Dissolve in anhydrous DMF (~0.1-0.5 M).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.[2]
-
-
Amine Addition:
-
Add the 4-methoxybenzylamine (1.1 eq) directly to the pre-activated mixture.
-
Stir at room temperature for 1-4 hours.
-
-
Monitoring & Workup:
-
Follow steps 4, 5, and 6 from Protocol 1. Reactions with HATU are often much faster and cleaner, simplifying the purification process.
-
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the complete process from reagent preparation to final product isolation.
Caption: Standard workflow for amide coupling synthesis.
Troubleshooting Decision Tree: Low Yield
Use this flowchart to diagnose the root cause of low reaction yields.
Caption: Decision tree for troubleshooting low yield.
References
-
Li, Y., Gabriele, E., Samain, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Retrieved from [Link]
-
Li, Y., Gabriele, E., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Semantic Scholar. Retrieved from [Link]
-
ChemTiv. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. ChemTiv. Retrieved from [Link]
-
Li, Y., Gabriele, E., Samain, F., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Retrieved from [Link]
-
BDMAEE. (2025). Optimizing reaction selectivity with dmap in amide bond formation. BDMAEE. Retrieved from [Link]
-
Pathare, R. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. Retrieved from [Link]
-
van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. National Institutes of Health. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
-
Dahl, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Indian Academy of Sciences. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]
-
Greenwood, J., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Retrieved from [Link]
-
Greenwood, J., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Retrieved from [Link]
-
Sather, A. C., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 8. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. growingscience.com [growingscience.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(4-methoxybenzyl)piperidine-4-carboxamide
Welcome to the technical support center for the crystallization of N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related small molecules. Our approach is rooted in fundamental crystallization principles and extensive field experience to provide you with not just solutions, but a deeper understanding of the underlying phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is "oiling out" instead of crystallizing. What is happening and how can I resolve this?
A1: Understanding and Remedying "Oiling Out"
"Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2][3] This occurs when the solute is highly supersaturated at a temperature above its melting point in the chosen solvent system. The resulting oil is often an impure, supercooled liquid that can be difficult to solidify into a crystalline form.[2][3]
Causality:
-
Low Melting Point: The compound's melting point may be lower than the temperature at which it starts to come out of the solution.
-
High Impurity Levels: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[1][4]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetic barrier to nucleation is high, favoring the formation of an oil.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, requiring very low temperatures to induce crystallization, which might be below the compound's melting point in the presence of the solvent.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level.[2]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Lower the Crystallization Temperature: If crystals do not form at room temperature, gradually lower the temperature (e.g., in a refrigerator or cold room).
-
Solvent System Modification:
-
If using a single solvent, consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity appears. Then, add a few drops of the good solvent to redissolve the turbidity and cool slowly.
-
Experiment with different solvent systems. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[5] A mixture of a polar solvent with a non-polar one like hexane or heptane can also be beneficial.
-
-
Seeding: If you have a small amount of solid this compound, add a tiny seed crystal to the slightly supersaturated solution to induce crystallization.[6]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites.[2]
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A2: Inducing Crystallization
The failure of a compound to crystallize from a clear solution is typically due to either insufficient supersaturation or a high kinetic barrier to nucleation.
Causality:
-
Solution is Too Dilute: The concentration of the compound may be below the saturation point at the given temperature.
-
High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur readily.
Troubleshooting Protocol:
-
Increase Concentration:
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours to days. This gradually increases the concentration.[7]
-
Boil Off Excess Solvent: If the compound is thermally stable, gently heat the solution to remove a portion of the solvent, then allow it to cool again.[2]
-
-
Induce Nucleation:
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent to the solution.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Drastic Cooling: As a last resort, place the solution in a freezer or dry ice/acetone bath. This can sometimes shock the system into producing a solid, which, although likely not well-formed crystals, can be used as seed material for a subsequent, more controlled crystallization.
Q3: My crystallization yields are very low. How can I improve the recovery of my product?
A3: Maximizing Crystallization Yield
Low yields are often a result of the compound having significant solubility in the mother liquor even at low temperatures, or procedural losses.[2]
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved.[2]
-
Inappropriate Solvent: The chosen solvent may have a shallow solubility curve, meaning the compound is still quite soluble at low temperatures.
-
Premature Filtration: Not allowing sufficient time for crystallization to complete.
-
Losses During Transfer/Filtration: Physical loss of material during experimental steps.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures.
-
Maximize Crystallization Time and Lower Temperature: Allow the solution to stand at a low temperature (e.g., 4°C or -20°C) for an extended period (12-24 hours) before filtration.
-
Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. Be aware that this second crop may be less pure.
-
Careful Technique: Ensure careful transfer of the crystal slurry to the filtration apparatus and wash the crystals with a minimal amount of ice-cold solvent.
Q4: The crystals I've obtained are very small/needle-like. How can I grow larger, more well-defined crystals?
A4: Controlling Crystal Habit
The formation of very small or needle-like crystals is often a sign of rapid nucleation and growth.[6] To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation.
Causality:
-
High Supersaturation: A high degree of supersaturation leads to the rapid formation of many small nuclei.
-
Rapid Cooling: Fast cooling rates promote rapid nucleation.
-
Solvent Effects: The solvent can influence the crystal habit.
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Use a slightly larger volume of solvent than the minimum required for dissolution.
-
Cool the solution much more slowly. An insulated container or a dewar can be used for this purpose.
-
-
Re-crystallization: Dissolve the small crystals in a minimal amount of hot solvent and re-cool slowly.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent or the addition of a co-solvent can slow down diffusion and lead to larger crystals.
-
Seeding: Introduce a single, well-formed seed crystal into a solution that is just at its saturation point and allow it to cool slowly. This encourages growth on the existing seed rather than new nucleation.[6]
Visual Troubleshooting Guides
Workflow for Troubleshooting "Oiling Out"
Caption: Decision workflow for addressing "oiling out".
Solvent Selection Strategy
Caption: Strategy for selecting an appropriate crystallization solvent.
Data Presentation
Table 1: Common Solvents for Crystallization of Amides
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Applications/Notes |
| Water | 100 | 80.1 | Good for polar compounds with H-bonding capability. |
| Ethanol | 78 | 24.5 | A versatile and commonly used solvent for a wide range of organic compounds, including amides.[5] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar and with a lower boiling point. |
| Acetone | 56 | 20.7 | Good for moderately polar compounds. Its low boiling point makes it easy to remove.[5] |
| Acetonitrile | 82 | 37.5 | Often gives good results for the crystallization of amides.[5] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in combination with hexanes. |
| Toluene | 111 | 2.4 | Good for less polar compounds. Its high boiling point can sometimes lead to oiling out.[8] |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Non-polar solvents, often used as anti-solvents with more polar solvents like ethyl acetate or acetone. |
The Role of Purity and Polymorphism
Purity: The presence of impurities can significantly impact crystallization. Impurities can inhibit crystal growth, alter crystal habit, and, as mentioned, cause oiling out by depressing the melting point.[9][10] If persistent crystallization problems occur, it may be necessary to repurify the crude material using another technique, such as column chromatography, before attempting crystallization again.
Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, a phenomenon known as polymorphism.[11][12] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[12][13] The specific polymorph obtained can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization.[12][14] While a detailed polymorphic screen is beyond the scope of this guide, be aware that obtaining different crystal forms under different conditions is a possibility.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google.
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (n.d.). PubMed.
- Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. (2025, May 1). PharmaCores.
- [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Brainly.
- Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - Bohrium. (n.d.). Bohrium.
- Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
- The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit.
- Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol - ACS Publications. (2019, May 22). ACS Publications.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). CrystEngComm (RSC Publishing).
- Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH. (n.d.). PMC - NIH.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.). Jagiellońskie Centrum Innowacji.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Unknown Source.
- Crystallization Solvents.pdf. (n.d.). Unknown Source.
- What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate.
- Crystallization of Organic Compounds. (n.d.). Unknown Source.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B - Benchchem. (n.d.). Benchchem.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube.
- 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). wikiHow.
- SOP: CRYSTALLIZATION. (n.d.). Unknown Source.
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. N-(hydroxymethyl)piperidine-4-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 7. 215950-19-9|N-Methoxy-N,1-dimethylpiperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in "N-(4-methoxybenzyl)piperidine-4-carboxamide" synthesis
Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route for higher purity and yield.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound typically proceeds through one of two primary pathways: N-alkylation of piperidine-4-carboxamide with a 4-methoxybenzyl halide or reductive amination of piperidine-4-carboxamide with 4-methoxybenzaldehyde. Both routes are effective but present unique challenges regarding byproduct formation. This guide will provide in-depth troubleshooting for both methodologies.
Section 1: Troubleshooting N-Alkylation Route
The N-alkylation of piperidine-4-carboxamide is a common and direct approach. However, the nucleophilic nature of the piperidine nitrogen can lead to several side reactions.
FAQ 1: I'm observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent it?
Answer: This is likely due to over-alkylation , a common issue when reacting amines with alkyl halides[1][2]. The product, this compound, is a secondary amine and can react further with the 4-methoxybenzyl halide to form a quaternary ammonium salt.
Causality: The product amine is often as nucleophilic, or even more so, than the starting piperidine-4-carboxamide, leading to a competitive reaction for the alkylating agent[2].
Minimization Strategies:
-
Stoichiometry Control: Avoid using a large excess of the 4-methoxybenzyl halide. A slight excess of the piperidine-4-carboxamide can help ensure the alkylating agent is consumed before significant over-alkylation occurs[1].
-
Slow Addition of Alkylating Agent: Adding the 4-methoxybenzyl halide dropwise to the reaction mixture maintains a low concentration of the electrophile, favoring mono-alkylation[2][3]. A syringe pump is recommended for precise control[3].
-
Choice of Base: Employing a bulky, non-nucleophilic base can sterically hinder the approach of the already substituted product to the alkylating agent.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the competing over-alkylation reaction.
Workflow Diagram: Minimizing Over-alkylation
Caption: Workflow for minimizing over-alkylation during N-alkylation.
Section 2: Troubleshooting Reductive Amination Route
Reductive amination offers an alternative synthetic path that can circumvent the over-alkylation issue. However, it introduces its own set of potential byproducts.
FAQ 2: My reaction mixture shows an impurity with a mass corresponding to the imine intermediate. How can I drive the reaction to completion?
Answer: The presence of the imine intermediate indicates incomplete reduction. This can be addressed by optimizing the reducing agent and reaction conditions.
Causality: The formation of the imine from the aldehyde and amine is a reversible equilibrium. If the subsequent reduction is slow or inefficient, the imine will persist in the reaction mixture.
Minimization Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is mild and tolerant of slightly acidic conditions which can favor imine formation.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating may be necessary to drive the reduction to completion, but this should be monitored carefully to avoid degradation.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.
FAQ 3: I'm observing 4-methoxybenzyl alcohol as a byproduct. What is the cause?
Answer: The formation of 4-methoxybenzyl alcohol is a result of the direct reduction of 4-methoxybenzaldehyde by the hydride reagent[4].
Causality: This side reaction competes with the desired imine formation and subsequent reduction. It is more likely to occur if the rate of imine formation is slow.
Minimization Strategies:
-
Pre-formation of the Imine: In some cases, allowing the piperidine-4-carboxamide and 4-methoxybenzaldehyde to stir together for a period before adding the reducing agent can favor the desired reaction pathway.
-
Order of Addition: Adding the reducing agent portion-wise can help to maintain a balance between imine formation and reduction, minimizing the direct reduction of the aldehyde.
Workflow Diagram: Optimizing Reductive Amination
Caption: Reaction pathways in reductive amination.
Section 3: General Purity and Byproduct Concerns
Regardless of the synthetic route, some impurities can arise from the starting materials or degradation.
FAQ 4: I've noticed an impurity with a mass of +16 compared to my product. What could this be?
Answer: This is likely an N-oxide impurity. Tertiary amines are susceptible to oxidation, and this can occur during the reaction, workup, or even storage if exposed to air or oxidizing agents[5][6].
Causality: The lone pair of electrons on the piperidine nitrogen can be oxidized to form a coordinate covalent bond with an oxygen atom[5]. This can be mediated by residual oxidizing agents or atmospheric oxygen[5].
Minimization and Remediation:
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Storage: Store the final product under an inert atmosphere and protected from light.
-
Reduction: N-oxide impurities can sometimes be reduced back to the parent amine using appropriate reducing agents.
Section 4: Analytical Methods for Impurity Profiling
Accurate identification and quantification of byproducts are crucial for process optimization and ensuring the quality of the final compound.[7][8]
| Analytical Technique | Application in This Synthesis | Common Byproducts Detected |
| HPLC/UPLC | Primary method for purity assessment and quantification of known and unknown impurities.[7][9] | Over-alkylated product, unreacted starting materials, N-oxide. |
| LC-MS | Identification of unknown impurities by providing molecular weight information.[7] | All potential organic byproducts. |
| GC-MS | Analysis of volatile impurities and byproducts.[7] | Residual solvents, volatile starting material impurities. |
| NMR Spectroscopy | Structural elucidation of the final product and major impurities.[7] | Provides detailed structural information to confirm byproduct identity. |
Section 5: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of piperidine-4-carboxamide (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile), add a solution of 4-methoxybenzyl halide (1.05 eq.) dropwise over 1-2 hours at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve piperidine-4-carboxamide (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise over 30 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
References
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Ayurvedic Pharma. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Pharma Guideline. (2014). Process of Finding Impurities in Pharmaceutical Products. [Link]
-
ResearchGate. (2025). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
-
Wikipedia. (n.d.). Amine oxide. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Continuous flow synthesis of amine oxides by oxidation of tertiary amines. [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Chem-Station. (2017). Synthesis of N-Oxide. [Link]
-
University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- Google Patents. (n.d.).
-
Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reductive amination and amide synthesis. [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this?. [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. selectscience.net [selectscience.net]
- 9. biotech-spain.com [biotech-spain.com]
Technical Support Center: Scaling Up N-(4-methoxybenzyl)piperidine-4-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is the amide coupling reaction between piperidine-4-carboxylic acid and 4-methoxybenzylamine.[1] This approach typically employs a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[2]
Q2: What are the primary challenges when scaling this reaction from the bench to a pilot plant?
A2: The main challenges in scaling up this synthesis include:
-
Stoichiometric Reagents: Traditional amide coupling reactions use stoichiometric amounts of coupling agents, which generates significant waste and can be costly at a large scale.[3]
-
Byproduct Removal: Coupling reagents form byproducts (e.g., ureas from carbodiimides) that must be efficiently removed to ensure the purity of the final product. The choice of coupling agent can influence the ease of removal; for instance, the byproduct of EDC is water-soluble, simplifying its extraction.
-
Exothermic Reactions: The activation of the carboxylic acid can be exothermic. On a large scale, efficient heat management is crucial to prevent side reactions and ensure safety.
-
Work-up and Purification: Aqueous work-ups can be cumbersome at scale. The final purification, often by recrystallization or column chromatography, needs to be robust and scalable.
Q3: Are there alternative synthetic routes to consider for large-scale production?
A3: Yes, an alternative is the Schotten-Baumann reaction, where piperidine-4-carboxylic acid is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-methoxybenzylamine.[2] This method can be cost-effective but involves handling corrosive and moisture-sensitive intermediates.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to clearly separate the starting materials (piperidine-4-carboxylic acid and 4-methoxybenzylamine) from the desired product. The disappearance of the limiting starting material typically indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Synthesis and Scale-Up Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Ineffective Carboxylic Acid Activation:
-
Cause: The coupling reagent may have degraded due to improper storage (e.g., exposure to moisture).
-
Solution: Use a fresh, unopened bottle of the coupling reagent. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Nucleophilicity of the Amine:
-
Cause: While 4-methoxybenzylamine is a reasonably good nucleophile, the presence of acid can protonate it, rendering it unreactive.
-
Solution: Ensure a non-acidic environment during the coupling step. If starting with a salt form of the amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) must be added to liberate the free amine.
-
-
Incorrect Stoichiometry:
-
Cause: Inaccurate measurement of reagents can lead to an excess of one reactant and incomplete conversion of the other.
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. It is common to use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes & Solutions
-
Coupling Reagent Byproducts:
-
Cause: The urea byproduct from carbodiimide coupling agents (e.g., DCU from DCC, or the water-soluble urea from EDC) can co-precipitate with the product or be difficult to remove.
-
Solution: If using DCC, the insoluble DCU can often be removed by filtration. If using EDC, a simple aqueous wash during the work-up will remove the water-soluble urea byproduct.
-
-
Unreacted Starting Materials:
-
Cause: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC until the limiting starting material is consumed. If the reaction stalls, a small additional charge of the coupling reagent may be necessary. Purification by column chromatography or recrystallization will be required to remove unreacted starting materials.
-
-
Side Reactions:
-
Cause: At elevated temperatures, or with highly reactive coupling agents, side reactions can occur. For example, the activated carboxylic acid can react with itself to form an anhydride.
-
Solution: Maintain a controlled temperature throughout the reaction, especially during the addition of the coupling reagent. A common temperature range for amide coupling is 0 °C to room temperature.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Product and Impurities have Similar Polarity:
-
Cause: The desired product and a key impurity may have very similar Rf values on TLC, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution (gradually increasing the polarity of the eluent) is often effective. Alternatively, consider recrystallization from a suitable solvent or solvent mixture.
-
-
Product is an Oil or Gummy Solid:
-
Cause: The presence of residual solvent or minor impurities can prevent the product from crystallizing.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, purification by column chromatography is the best option.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on standard amide coupling procedures using EDC and HOBt.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | 5.00 g | 1.0 |
| 4-Methoxybenzylamine | 123.15 | 5.23 g (5.0 mL) | 1.1 |
| EDC.HCl | 191.70 | 8.14 g | 1.1 |
| HOBt | 135.12 | 5.76 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 8.8 mL | 2.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M HCl (aq) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (5.00 g, 38.7 mmol), HOBt (5.76 g, 42.6 mmol), and dichloromethane (DCM, 150 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add triethylamine (8.8 mL, 62.0 mmol) to the suspension, followed by 4-methoxybenzylamine (5.0 mL, 42.6 mmol).
-
Slowly add EDC.HCl (8.14 g, 42.6 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry silica-adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Reaction Pathway
Caption: Amide coupling reaction for the synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Purification Workflow
Caption: General workflow for the purification of the final product.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
"N-(4-methoxybenzyl)piperidine-4-carboxamide" off-target effects in biological assays
Technical Support Center: N-(4-methoxybenzyl)piperidine-4-carboxamide
A Guide to Investigating and Mitigating Off-Target Effects in Biological Assays
Welcome to the technical support guide for researchers working with this compound. As this is a novel or poorly characterized compound, this document provides a foundational framework for proactively identifying potential off-target liabilities and troubleshooting unexpected results. Our goal is to equip you with the strategic and technical knowledge to ensure the data you generate is robust, reproducible, and correctly interpreted.
Part 1: Frequently Asked Questions (FAQs) - Proactive Off-Target Assessment
This section addresses the critical first steps a researcher should take when beginning work with a new chemical entity like this compound.
Q1: I have a new lot of this compound. How can I predict potential off-target effects before starting my experiments?
A1: For a compound with limited published data, a proactive, multi-pronged approach is essential. Your investigation should begin with computational methods before moving to broad experimental screens.
-
In Silico (Computational) Prediction: The first and most cost-effective step is to use computational tools to predict potential off-target interactions.[1][2][3][4] These methods leverage vast databases of known compounds and their biological activities. The principle is that molecules with similar structures may interact with similar proteins.
-
Similarity Searching: Use platforms like SciFinder, ChEMBL, or PubChem to find compounds with high structural similarity to this compound. Analyze the known targets of these similar compounds to build a list of potential off-targets.
-
Pharmacophore Modeling: If you have a hypothesized on-target, you can use 3D similarity and pharmacophore models to identify other proteins that might also recognize your compound.[5]
-
Specialized Prediction Tools: Various web-based tools and software can predict off-target profiles based on chemical structure.[6][7][8] These tools often use machine learning algorithms trained on extensive bioactivity data.[1][3]
-
-
Broad-Panel Experimental Screening: The gold standard for an unbiased assessment is to screen the compound against a large panel of known biological targets. Several commercial services offer this, providing a comprehensive profile of your compound's activity.
-
Safety/Off-Target Panels: Services like Eurofins' SpectrumScreen® or Reaction Biology's InVEST™ panel screen your compound against dozens to hundreds of receptors, ion channels, enzymes, and transporters known to be involved in adverse drug reactions.[9][10][11][12][13] This provides an early, comprehensive assessment of potential safety liabilities and off-target interactions.[9]
-
Q2: My compound is showing activity in my primary assay. How can I be sure this isn't a false positive caused by assay interference?
A2: This is a critical question. Many compounds, particularly in early-stage discovery, can generate misleading results through mechanisms unrelated to specific target modulation.[14][15] These are broadly known as assay artifacts. You must run control experiments to rule out these possibilities.
-
Pan-Assay Interference Compounds (PAINS): First, check if your compound's scaffold is recognized as a PAIN.[16][17] PAINS are chemical structures known to interfere with assays through various mechanisms like redox activity, covalent modification, or fluorescence.[14][18][19] Numerous online filters and publications can help identify these problematic substructures.[17]
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit proteins, leading to false positives.[20][21][22] This is a very common artifact.[21][23]
-
Detection: The most direct physical evidence comes from Dynamic Light Scattering (DLS), which measures particle size in solution.[21][24] However, a simple and effective biochemical test is to repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is the likely cause.[22]
-
-
Assay Technology Interference: Your compound may directly interfere with the detection method.
-
Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself may be fluorescent at the excitation/emission wavelengths or it may quench the signal.[25] Always measure the compound's fluorescence properties under assay conditions in the absence of other reagents.
-
Luciferase Inhibition: For luciferase-based reporter assays, the compound might directly inhibit the luciferase enzyme.[26][27][28] It is crucial to run a counter-screen using purified luciferase enzyme to test for this.[29][30]
-
The workflow below outlines a proactive strategy for assessing a novel compound.
Caption: Proactive workflow for characterizing a novel compound.
Part 2: Troubleshooting Guide - Interpreting Unexpected Results
This section provides a logical framework for diagnosing and resolving specific experimental issues you might encounter.
Problem 1: The dose-response curve in my cell-based assay is unusual (e.g., very steep, very shallow, or biphasic).
-
Plausible Causes & Diagnostic Steps:
-
Cytotoxicity: The most common reason for a steep or "bell-shaped" curve is that the compound becomes toxic at higher concentrations, killing the cells and thus reducing the assay signal.
-
Troubleshooting Action: Run a standard cytotoxicity assay in parallel with your functional assay. The MTT assay, which measures metabolic activity, is a common and straightforward method.[31][32][33] Compare the EC50 from your functional assay with the CC50 (cytotoxic concentration 50%) from the toxicity assay. If they are close, cytotoxicity is likely confounding your results.
-
-
Off-Target Engagement: A shallow or multiphasic curve can suggest that at higher concentrations, the compound is engaging one or more off-targets, which may produce an opposing or distinct biological effect.
-
Troubleshooting Action: Refer back to your in silico predictions or broad-panel screening data. Are there known off-targets that could explain the phenotype? If this data is unavailable, consider screening against a panel of common targets (kinases, GPCRs) to identify potential liabilities.
-
-
Compound Instability or Insolubility: If the compound precipitates out of solution at higher concentrations, the effective concentration will plateau, leading to a shallow curve.
-
Troubleshooting Action: Visually inspect the highest concentrations of your compound in the assay medium for precipitation. Use nephelometry or other methods to formally measure solubility under assay conditions.
-
-
Problem 2: I see potent activity in my biochemical (e.g., purified enzyme) assay, but the activity is much weaker or absent in my cell-based assay.
-
Plausible Causes & Diagnostic Steps:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Action: Assess cell permeability using a standard method like the Parallel Artificial Membrane Permeability Assay (PAMPA). If the compound is intended for CNS applications, specific blood-brain barrier variants of this assay are available.
-
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by enzymes within the cell.
-
Troubleshooting Action: Perform a metabolic stability assay using liver microsomes or hepatocytes. This will provide a clearance rate and identify potential metabolic liabilities.
-
-
Lack of Target Engagement in a Cellular Context: The compound may bind the purified protein, but fail to engage the target in the complex environment of a living cell.[34]
-
Troubleshooting Action: The Cellular Thermal Shift Assay (CETSA) is the definitive method to confirm target engagement in intact cells.[35][36] This assay measures the thermal stabilization of a target protein upon ligand binding.[34][37] An increase in the protein's melting temperature in the presence of your compound provides direct evidence of binding inside the cell.[34]
-
-
The decision tree below can help guide your troubleshooting process when results are inconsistent.
Caption: Decision tree for troubleshooting inconsistent assay results.
Problem 3: My compound shows unexpected cytotoxicity at concentrations where I expect specific activity.
-
Plausible Causes & Diagnostic Steps:
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and can lead to cell death in various cell types.[38][39] This is a critical safety liability that must be assessed for most drug development programs.[40][41][42]
-
Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, leading to a drop in cellular ATP and subsequent cell death.
-
Troubleshooting Action: Use assays that specifically probe mitochondrial health, such as measuring mitochondrial membrane potential (e.g., with TMRE stain) or oxygen consumption rates.
-
-
Reactive Metabolite Formation: The compound could be metabolized into a reactive species that covalently modifies and damages cellular proteins, leading to toxicity.
-
Troubleshooting Action: Use assays designed to trap reactive metabolites, often involving incubation with liver microsomes in the presence of glutathione and subsequent analysis by mass spectrometry.
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of the cell population.[31][33] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Cells of interest, plated in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[33]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[33] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[33] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance on a plate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as % viability vs. log[concentration] to determine the CC50.
Protocol 2: Luciferase Counter-Screen for Assay Interference
This protocol determines if a compound directly inhibits the firefly luciferase (FLuc) enzyme, a common source of false positives in reporter gene assays.[27]
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferase assay buffer
-
D-luciferin substrate
-
ATP
-
This compound
-
A known FLuc inhibitor (positive control)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compound, vehicle control, and positive control in the assay buffer and add them to the wells of the plate.
-
Enzyme Addition: Add a fixed concentration of recombinant firefly luciferase to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Signal Initiation: Add the luciferase substrate solution (containing D-luciferin and ATP) to all wells. Commercial kits like Bright-Glo® combine these reagents.[29]
-
Measurement: Immediately measure the luminescence signal on a plate reader.
-
Analysis: Normalize the data to the vehicle-only control wells (representing 100% enzyme activity). Plot % activity vs. log[concentration] to determine if the compound inhibits the enzyme and, if so, its IC50. If the IC50 in this counter-screen is similar to the EC50 in your primary reporter assay, direct luciferase inhibition is the likely cause of the observed activity.
Part 4: Data Summary Table
The table below summarizes common assay artifacts and the recommended validation experiments.
| Potential Artifact / Off-Target Effect | Primary Consequence | Recommended Validation Experiment(s) | Interpretation of Positive Result |
| Compound Aggregation | False positive (non-specific inhibition) | DLS; Assay with 0.01% Triton X-100 | Aggregates detected by DLS; Potency is significantly reduced in the presence of detergent.[21][22] |
| Luciferase Inhibition | False positive in luciferase reporter assays | Recombinant luciferase enzyme counter-screen | Compound inhibits purified luciferase with an IC50 similar to the primary assay EC50.[26][30] |
| Compound Autofluorescence | False positive or negative in fluorescence assays | Measure compound fluorescence at assay wavelengths | Compound emits or quenches light, interfering with the assay signal.[25] |
| General Cytotoxicity | Confounded dose-response curves | MTT, CellTiter-Glo®, or similar viability assay | CC50 is close to or less than the functional EC50, indicating the observed effect is due to cell death.[31][33] |
| hERG Channel Inhibition | Cardiotoxicity liability, potential cytotoxicity | Automated patch-clamp hERG assay | Compound blocks the hERG channel, a critical safety risk.[38][39] |
References
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
General Cytotoxicity Assessment by Means of the MTT Assay. PubMed. [Link]
-
Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
CETSA. [Link]
-
Luciferase counter screen. reframeDB. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]
-
Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. PMC - NIH. [Link]
-
Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. NIH. [Link]
-
web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]
-
Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology. [Link]
-
Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. [Link]
-
Web-based tools for in silico prediction of potential off-target sites. ResearchGate. [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]
-
Identifying novel drug targets with computational precision. ScienceDirect - DOI. [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC - NIH. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations | ACS Chemical Biology. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
-
RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. Bio-Algorithms and Med-Systems. [Link]
-
Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
Firefly luciferase inhibition | Request PDF. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. [Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. [Link]
-
Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
-
(PDF) Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. nmxresearch.com [nmxresearch.com]
- 23. [PDF] Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology | Semantic Scholar [semanticscholar.org]
- 24. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. reframeDB [reframedb.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 34. researchgate.net [researchgate.net]
- 35. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 36. CETSA [cetsa.org]
- 37. scispace.com [scispace.com]
- 38. creative-bioarray.com [creative-bioarray.com]
- 39. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 40. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 41. bamsjournal.com [bamsjournal.com]
- 42. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-(4-methoxybenzyl)piperidine-4-carboxamide
Welcome to the technical support center for N-(4-methoxybenzyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with enhancing the oral bioavailability of this compound. Our approach is rooted in foundational scientific principles and extensive field experience to provide you with practical, actionable solutions.
Introduction: Understanding the Molecule
This compound possesses a chemical structure that suggests potential challenges in achieving optimal oral bioavailability. The presence of the piperidine and benzyl moieties can contribute to low aqueous solubility, a primary hurdle for oral drug absorption. Furthermore, compounds with similar structures are known to undergo significant first-pass metabolism.[1][2][3] This guide will address these anticipated challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Our objective is to empower you with the knowledge to systematically identify and overcome the bioavailability limitations of this compound, thereby accelerating your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound typically stems from two primary factors:
-
Poor Aqueous Solubility: The compound's lipophilic nature, indicated by its chemical structure, likely results in limited dissolution in the gastrointestinal (GI) fluids. This is a common issue for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[4][5] Inadequate dissolution is often the rate-limiting step for absorption.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (primarily Cytochrome P450 enzymes) before it reaches systemic circulation.[1] A structurally related piperidine carboxamide derivative was found to be extensively metabolized, with less than 2% of the dose recovered as unchanged drug.[1]
Q2: How can I determine if solubility or metabolism is the primary factor limiting the bioavailability of my compound?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
In Vitro Metabolism Studies: Utilize liver microsomes (human and relevant preclinical species) to assess the metabolic stability of the compound.[3][7] This will provide an indication of its susceptibility to first-pass metabolism.
-
In Vivo Mechanistic Studies: A well-designed in vivo study in a relevant animal model, comparing oral and intravenous administration, will allow for the calculation of absolute bioavailability and provide insights into the extent of absorption.
Q3: What are the initial formulation strategies I should consider to improve the solubility of this compound?
A3: Several established techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs:[8][9][10]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][11][12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.[14][15][16][17]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state within the GI tract.[13][15][17][18]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[8][11][17]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the development of formulations for this compound.
Issue 1: Inconsistent dissolution profiles from my solid dispersion formulation.
-
Potential Cause: Drug recrystallization within the polymer matrix during storage or dissolution.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different polymers that have strong interactions with the drug molecule to prevent recrystallization. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are common choices.[6][9]
-
Drug Loading: A lower drug loading may improve the stability of the amorphous state.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Issue 2: My lipid-based formulation shows good in vitro performance but poor in vivo bioavailability.
-
Potential Cause: Precipitation of the drug upon dispersion of the formulation in the aqueous environment of the GI tract.
-
Troubleshooting Steps:
-
Excipient Selection: The choice of oils, surfactants, and co-solvents is critical. Screen a variety of excipients to find a combination that maintains the drug in a solubilized state upon dilution.[18][19]
-
In Vitro Digestion Models: Utilize in vitro lipolysis models to simulate the digestion of the lipid formulation in the GI tract and assess the potential for drug precipitation.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC, PVP) in a common solvent (e.g., methanol, acetone).[5][11]
-
Spray Drying: Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Powder Collection: Collect the resulting dry powder.
-
Characterization: Analyze the powder using DSC and XRPD to confirm the absence of crystallinity.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients in the determined ratios and then dissolving the drug in the mixture.
-
Evaluation: Assess the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size and polydispersity index.
Data Presentation
| Formulation Strategy | Key Advantages | Key Considerations |
| Micronization/Nanonization | Simple, established technique. Increases dissolution rate. | May not be sufficient for very poorly soluble compounds. Potential for particle agglomeration. |
| Amorphous Solid Dispersions | Significant increase in apparent solubility and dissolution rate. | Physical stability (recrystallization) is a critical concern. Requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism. | Potential for drug precipitation upon dispersion. Excipient selection is crucial. |
| Cyclodextrin Complexation | Forms a soluble complex with the drug. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Visualizations
Caption: Workflow for enhancing bioavailability.
Caption: Mechanism of SEDDS for bioavailability enhancement.
References
- Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharmaceutical Technology. (n.d.). Evaluating Strategies for Oral Absorption Enhancement.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Patsnap Synapse. (n.d.). What are the methods used for enhancement of bioavailability?.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- PubMed Central. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs.
- PubMed. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers.
- International Journal of Pharmaceutical Sciences. (2024). A Comprehensive Review on Bioavailability Enhancement of Poorly Soluble BCS Class 2 Drugs.
- PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Benchchem. (n.d.). 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide.
- PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- BLDpharm. (n.d.). N-(4-Methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide.
- MolPort. (n.d.). Compound 1-(3-methoxybenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide.
- PubChem. (n.d.). 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide.
- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- ResearchGate. (2008). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.
- PubMed. (2012). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction.
- PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
- PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
- BLDpharm. (n.d.). N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.
- PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
- PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.
Sources
- 1. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
The Evolving Landscape of Piperidine Derivatives in Antimalarial Drug Discovery: A Comparative Analysis
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous and innovative approach to new drug discovery.[1] The piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates across various therapeutic areas.[2] Its synthetic tractability and ability to explore diverse chemical space have made it a fertile ground for the development of novel antimalarial agents.[1][3] This guide provides a comparative analysis of different classes of piperidine derivatives that have shown promise in the fight against malaria, with a focus on their in vitro efficacy, selectivity, and underlying mechanisms of action. While specific data for N-(4-methoxybenzyl)piperidine-4-carboxamide is not extensively available in the public domain, we will explore structurally related carboxamides and other key piperidine chemotypes to provide a comprehensive overview for researchers in the field.
The Piperidine Core: A Versatile Scaffold for Anti-Plasmodial Activity
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a three-dimensional framework that can be functionalized at various positions to modulate pharmacological properties. This versatility has been exploited to design compounds that interfere with essential parasitic processes. Several classes of piperidine derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.
Comparative Efficacy of Piperidine Derivatives
The antimalarial potential of a compound is primarily assessed by its in vitro activity against the parasite, its toxicity towards mammalian cells, and the resulting selectivity index (SI). The following sections and tables summarize the performance of representative piperidine derivatives from different chemical series.
1,4-Disubstituted Piperidine Derivatives
This class of compounds has shown significant promise, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.[1] Pharmacomodulation on the piperidine nitrogen has been a key strategy in optimizing the activity of these analogs.[1]
| Compound ID | P. falciparum 3D7 IC50 (nM) | P. falciparum W2 IC50 (nM) | HUVEC CC50 (nM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 | Reference |
| 12d | 13.64 | - | >100,000 | >7331 | - | [1] |
| 13b | 4.19 | 13.30 | 112 | 26.7 | 8.4 | [1] |
| 12a | - | 11.6 | >100,000 | - | >8620 | [1] |
| Chloroquine | 22.38 | 134.12 | 37.56 | 1.7 | 0.3 | [1] |
Table 1: In vitro antiplasmodial activity and cytotoxicity of selected 1,4-disubstituted piperidine derivatives.[1]
Piperidine-Containing Carboxamides and Related Analogs
The carboxamide functional group is a common feature in many biologically active molecules. In the context of antimalarials, piperidine-based carboxamides have been explored for their potential to inhibit parasitic growth.
| Compound ID | P. falciparum 3D7 IC50 (µM) | P. falciparum W2 IC50 (µM) | HUVEC CC50 (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 | Reference |
| 11a | 0.33 | 0.79 | >100 | >303 | >126 | [3] |
| 6a | 1.90 | 13.93 | >100 | >52 | >7 | [3] |
| 6c | 3.89 | 2.58 | >100 | >25 | >38 | [3] |
| Atovaquone | 0.083 | 0.076 | >10 | >120 | >131 | [3] |
Table 2: In vitro antiplasmodial activity and cytotoxicity of selected piperidine-containing amides.[3]
N-Benzoyl Piperidine Tetraoxane Analogues
This innovative class of compounds combines the piperidine scaffold with a tetraoxane moiety, known for its peroxide-based antimalarial activity reminiscent of artemisinin. These hybrids have demonstrated potent nanomolar activity.
| Compound ID | P. falciparum 3D7 IC50 (nM) | Reference |
| 3d | 7.28 | [4] |
| 3u | 6.35 | [4] |
| Artemisinin | 5.97 | [4] |
Table 3: In vitro antiplasmodial activity of N-benzoyl piperidine tetraoxane analogues.[4]
Experimental Methodologies
The reliable evaluation of antimalarial candidates hinges on robust and standardized in vitro assays. The following are representative protocols for determining anti-plasmodial activity and cytotoxicity.
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This high-throughput assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.
Protocol:
-
Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 or W2 strains) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Plate Preparation: In a 96-well plate, add 50 µL of the compound dilutions to wells in triplicate.
-
Parasite Addition: Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Signal Detection: Incubate the plates in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Caption: Workflow for the SYBR Green I-based anti-plasmodial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HUVEC, HEK293) in appropriate medium in a 96-well plate and allow cells to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The diverse chemical space explored with the piperidine scaffold has led to the identification of compounds with potentially different mechanisms of action.
-
N-Benzoyl Piperidine Tetraoxanes: The activity of these compounds is likely attributed to the peroxide bond in the tetraoxane ring, which can generate reactive oxygen species that damage parasitic macromolecules, similar to artemisinin.[4] The piperidine moiety likely plays a role in modulating the physicochemical properties and targeting of the molecule.
-
1,4-Disubstituted Piperidines: The structure-activity relationship studies on this class suggest that the nature of the substituents at the 1 and 4 positions of the piperidine ring is crucial for activity.[1] For instance, certain substitutions on the piperidine nitrogen can significantly enhance potency.[1] The exact molecular target for many of these compounds is still under investigation.
Sources
- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine-4-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to be readily modified allow for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of N-(4-methoxybenzyl)piperidine-4-carboxamide and its structurally related analogs, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications, supported by experimental data and detailed methodologies.
The Piperidine-4-Carboxamide Scaffold: A Versatile Core
The piperidine ring is a ubiquitous feature in many FDA-approved drugs due to its favorable properties, including its ability to improve aqueous solubility and introduce a basic nitrogen atom that can be crucial for receptor interactions. The 4-carboxamide substitution provides a key linkage point for introducing diverse functionalities, allowing for the exploration of a wide chemical space and the optimization of interactions with biological targets.
The general structure of the compounds discussed in this guide is characterized by a central piperidine-4-carboxamide core with variations at the piperidine nitrogen (N1 position) and the carboxamide nitrogen. Our focus, this compound, features a 4-methoxybenzyl group at the amide nitrogen.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is typically achieved through a straightforward amide coupling reaction.
General Synthetic Scheme:
Caption: General synthetic route for N-benzylpiperidine-4-carboxamides.
A common method involves the reaction of a piperidine-4-carboxylic acid derivative with a substituted benzylamine in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The specific substituents on the piperidine nitrogen and the benzylamine determine the final analog.
Comparative Analysis of Biological Activities
The biological activity of piperidine-4-carboxamide derivatives is highly dependent on the nature of the substituents at the N1 position of the piperidine ring and on the aromatic ring of the benzyl group. This section compares the performance of this compound and its analogs across various biological targets.
Dopamine Receptor Affinity
Several N-substituted piperidine-4-carboxamide analogs have been investigated for their affinity to dopamine receptors, which are key targets for antipsychotic and neurological drugs.
Table 1: Dopamine Receptor Binding Affinities of N-benzylpiperidine-4-carboxamide Analogs
| Compound ID | N1-Substituent | Amide N-Substituent | Receptor | Ki (nM) | Reference |
| Analog 1 | Benzyl | Phenyl | D2 | >10,000 | [1] |
| Analog 2 | Benzyl | 2-Fluorophenyl | D2 | >10,000 | [1] |
| Analog 3 | H | 4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl | D3 | 1.2 | |
| Analog 4 | H | 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl | D3 | 0.13 | [2] |
This compound itself has not been extensively profiled for dopamine receptor affinity in publicly available literature. However, based on the structure-activity relationships of related compounds, it is plausible that it may exhibit some affinity for D2-like receptors. The presence of the methoxy group on the benzyl ring can influence receptor binding and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide ring significantly impacted sigma receptor affinity, with a general trend of 3-substituted analogs showing higher affinity.[1]
Serotonin Receptor Affinity
The serotonin system is another critical target for neuropsychiatric drugs. The piperidine-4-carboxamide scaffold has been explored for its interaction with serotonin receptors, particularly the 5-HT1A subtype.
Table 2: Serotonin 5-HT1A Receptor Binding Affinities
| Compound ID | N1-Substituent | Amide N-Substituent | Receptor | Ki (nM) | Reference |
| Analog 5 | H | 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl | 5-HT1A | 1.2 | [3] |
| Analog 6 | H | 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-3,5-dimethyl | 5-HT1A | 21.3 | [3] |
While direct data for this compound is not available, the data on related arylpiperazine-containing analogs suggest that the broader scaffold can be tuned to achieve high affinity for the 5-HT1A receptor. The nature of the substituent on the piperidine nitrogen is a key determinant of this activity.
Opioid Receptor Affinity
The piperidine core is also a well-known pharmacophore in opioid receptor ligands. Modifications to the N-substituent and the 4-position of the piperidine ring can dramatically alter affinity and selectivity for µ (MOP), δ (DOP), and κ (KOP) opioid receptors.
Table 3: Opioid Receptor Binding Affinities of Piperidine Analogs
| Compound ID | General Structure | Receptor | Ki (nM) | Reference |
| Analog 7 | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ | 0.87 | [4] |
| Analog 8 | Fentanyl analog | µ | - | [5] |
Studies on fentanyl analogs have shown that modifications at the 4-position of the piperidine ring can significantly increase binding affinity for the µ-opioid receptor.[5] This suggests that the carboxamide moiety in our compound of interest could be a critical interaction point. The N-benzyl group is also a common feature in some opioid ligands, although its specific contribution to affinity in this scaffold requires further investigation.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and determine the protein concentration using a BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions (ranging from 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of [³H]spiperone (final concentration ~0.2 nM).
-
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (approximately 20-40 µg of protein).
-
For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
cAMP Functional Assay for GPCRs
This protocol outlines a method to assess the functional activity of compounds at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP) levels, such as D1-like (Gαs-coupled) and D2-like (Gαi-coupled) dopamine receptors.
Workflow: cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed CHO-K1 cells stably expressing the target GPCR (e.g., human dopamine D2 receptor) in a 96-well, white, clear-bottom cell culture plate at a density of 20,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Aspirate the cell culture medium and replace it with 50 µL of the compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Stimulation (for Gαi-coupled receptors):
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer at a concentration that elicits a submaximal cAMP response (e.g., 5 µM).
-
Add 50 µL of the forskolin solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells by adding a lysis reagent provided with a commercial cAMP assay kit (e.g., a HTRF-based kit from Cisbio or a luminescence-based kit like the GloSensor™ cAMP Assay from Promega).[6][7]
-
Follow the manufacturer's instructions to measure the cAMP levels. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
For agonists (acting on Gαs-coupled receptors), plot the cAMP concentration against the logarithm of the compound concentration and determine the EC₅₀ (effective concentration for 50% of maximal response).
-
For antagonists or inverse agonists (acting on Gαi-coupled receptors), plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration and determine the IC₅₀ (inhibitory concentration for 50% of the maximal response).
-
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on piperidine-4-carboxamide analogs provide valuable insights into the structural features that govern their biological activity.
SAR Diagram: Key Structural Modifications
Caption: Key structural features influencing the activity of piperidine-4-carboxamides.
-
N1-Substituent on the Piperidine Ring: This position is crucial for modulating receptor selectivity and potency. The introduction of large, lipophilic groups is often well-tolerated and can lead to enhanced affinity for specific targets.
-
Amide N-Substituent (Benzyl Group): The nature and substitution pattern of the aromatic ring are critical for target engagement. Electron-donating groups like methoxy or electron-withdrawing groups like halogens can significantly alter the electronic properties and conformation of the molecule, thereby influencing its binding affinity and selectivity.
-
Carboxamide Linker: The amide bond itself is a key pharmacophoric element, capable of forming hydrogen bonds with receptor residues. Its orientation and rigidity are important for optimal binding.
Conclusion and Future Directions
This compound and its related analogs represent a promising class of compounds with the potential to modulate a variety of biological targets, particularly within the central nervous system. The comparative analysis presented in this guide highlights the importance of systematic structural modifications in optimizing the pharmacological profile of these molecules.
While the specific biological activity of this compound is not yet extensively documented in the public domain, the structure-activity relationships derived from its analogs suggest that it warrants further investigation. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Screening this compound against a broad panel of receptors, enzymes, and ion channels to identify its primary biological targets.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease to assess its therapeutic potential.
-
Lead Optimization: Utilizing the SAR insights to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the knowledge gained from the comparative analysis of this chemical series, researchers can accelerate the discovery and development of novel therapeutics based on the versatile piperidine-4-carboxamide scaffold.
References
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. 2019. [Link][7]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH National Library of Medicine. 2012. [Link]
-
Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. PubMed. 2005. [Link][2]
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. 1998. [Link][1]
-
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC - PubMed Central. 2009. [Link][8]
-
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. 2008. [Link]
-
Ki Summary - BindingDB. BindingDB. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. 2018. [Link][5]
-
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. 2000. [Link][4]
-
Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. 2020. [Link][3]
Sources
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring N-(4-methoxybenzyl)piperidine-4-carboxamide
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. A critical and often early hurdle is confirming that the compound physically interacts with its intended biological target within a complex cellular environment. This guide provides an in-depth, technical comparison of modern methods for validating target engagement, using the hypothetical novel compound, "N-(4-methoxybenzyl)piperidine-4-carboxamide" (referred to as Compound X), as a putative inhibitor of a fictional protein, "Target Kinase X" (TKX).
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the importance of creating a self-validating system of evidence. By comparing Compound X with established, structurally distinct TKX inhibitors, we will illustrate how to build a compelling case for on-target activity.
The Imperative of Target Engagement in Drug Discovery
The validation of a drug's mechanism of action is a cornerstone of successful therapeutic development.[1] A significant percentage of clinical trial failures can be attributed to a lack of efficacy, which can stem from insufficient target engagement in a physiological setting.[2] Therefore, robust and early confirmation that a compound binds to its intended target is paramount to de-risk a project and justify further investment.[2][3] This guide will explore a multi-pronged approach, spanning from initial biochemical confirmation to sophisticated cellular and in-vivo methodologies.
Comparative Framework: Compound X and Alternative Scaffolds
To provide a realistic context, we will compare our hypothetical Compound X with two well-characterized, albeit fictional, TKX inhibitors:
-
Compound Y: A known potent, ATP-competitive inhibitor of TKX with a quinazoline scaffold.
-
Compound Z: A non-ATP-competitive (allosteric) inhibitor of TKX, offering a different binding modality for comparison.
This comparative approach will highlight how different techniques can elucidate not only if a compound binds but also how and where.
A Multi-Layered Strategy for Validating Target Engagement
A robust validation of target engagement relies on a tiered approach, with each layer of experimentation providing a higher degree of physiological relevance. We will progress from direct, in-vitro binding assays to complex cellular and whole-organism methodologies.
Tier 1: Direct Target Interaction in a Purified System (In Vitro)
The foundational step is to demonstrate a direct, physical interaction between the compound and the purified target protein.[2] These biophysical methods are essential for initial hit validation and for establishing a baseline for structure-activity relationship (SAR) studies.[4][5]
| Technique | Principle | Information Gained | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (KD), kinetics (kon, koff), stoichiometry.[1] | Medium | Real-time, label-free, provides kinetic data.[1] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Low | Gold standard for thermodynamics, label-free, solution-based. | Requires large amounts of pure protein and compound. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the thermal denaturation of a protein in the presence of a ligand using a fluorescent dye. | Target engagement (ΔTm), relative affinity. | High | High-throughput, low sample consumption, widely accessible.[4] | Indirect measure of binding, may not work for all proteins. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Binding affinity (KD). | High | Low sample consumption, works in complex solutions (e.g., lysate). | Requires fluorescent labeling of the protein or ligand. |
Objective: To determine the binding affinity and kinetics of Compound X, Y, and Z to purified TKX protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant TKX protein (>95% purity)
-
Compound X, Y, and Z dissolved in DMSO
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of TKX:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified TKX protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare serial dilutions of Compound X, Y, and Z in running buffer containing a constant low percentage of DMSO (e.g., 1%). A typical concentration range would be 0.1 nM to 10 µM.
-
Inject the compound solutions over the TKX and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regenerate the surface between each compound concentration if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Expected Outcome: This experiment will provide quantitative data on the binding strength and kinetics of each compound, allowing for a direct comparison of their interaction with the purified TKX protein.
Tier 2: Target Engagement in a Cellular Context
Confirming that a compound can bind its target in the complex milieu of a cell is a critical step towards physiological relevance.[2][3] Cellular target engagement assays provide this crucial evidence.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation in intact cells or cell lysates.[4] | Target engagement, cellular IC50.[4] | Label-free, applicable to native proteins in a physiological context.[4] | Not suitable for all proteins, can be technically demanding. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. Compound binding displaces the tracer, reducing BRET. | Target engagement, cellular IC50, residence time. | Live-cell, quantitative, high-throughput. | Requires genetic modification of the target protein. |
| Phospho-Target Immunoblotting | Measures the phosphorylation status of the target kinase or its direct substrate as a proxy for target engagement and inhibition. | Functional target engagement, pathway modulation. | Direct measure of functional consequence, widely used. | Requires specific antibodies, indirect measure of binding. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzyme families to measure target engagement through competitive displacement.[6][7] | Target engagement, selectivity profiling.[6] | Can profile engagement across entire enzyme families.[7] | Requires a suitable chemical probe for the target class. |
Objective: To demonstrate that Compound X, Y, and Z engage with and thermally stabilize TKX in intact human cells.
Materials:
-
Human cell line endogenously expressing TKX (e.g., HEK293)
-
Compound X, Y, and Z
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Thermocycler or heating blocks
-
SDS-PAGE and immunoblotting reagents
-
Anti-TKX antibody
Methodology:
-
Compound Treatment:
-
Treat cultured cells with various concentrations of Compound X, Y, or Z, or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. A no-heat control is included.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Analysis by Immunoblotting:
-
Quantify the amount of soluble TKX in the supernatant at each temperature using SDS-PAGE and immunoblotting with an anti-TKX antibody.
-
-
Data Analysis:
-
Plot the amount of soluble TKX as a function of temperature for each compound concentration.
-
Ligand binding will result in a shift of the melting curve to a higher temperature. Isothermal dose-response curves can be generated by plotting the amount of soluble TKX at a specific temperature (e.g., the Tm in the vehicle-treated sample) against the compound concentration to determine a cellular IC50.
-
Expected Outcome: A dose-dependent thermal shift for Compounds X and Y would provide strong evidence of target engagement in a cellular environment. The allosteric inhibitor, Compound Z, may or may not induce a thermal shift, providing an interesting point of comparison for its mechanism of action.
Tier 3: In Vivo Target Engagement
The ultimate confirmation of target engagement comes from demonstrating that the compound interacts with its target in a living organism.[8][9] These studies are crucial for bridging the gap between cellular activity and in vivo efficacy and for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[9]
-
Ex Vivo CETSA® or Immunoblotting: Tissues are collected from animals dosed with the compound, and target engagement is assessed using methods like CETSA® or by measuring downstream pathway modulation (e.g., phospho-substrate levels).[9]
-
Positron Emission Tomography (PET): This imaging technique uses a radiolabeled version of the compound or a competing ligand to visualize and quantify target engagement in real-time in a living animal.[6]
Objective: To determine if oral administration of Compound X leads to the inhibition of TKX activity in tumor xenografts.
Materials:
-
Immunocompromised mice bearing tumor xenografts from a cell line with an active TKX pathway.
-
Compound X formulated for oral gavage.
-
Tissue homogenization buffers with protease and phosphatase inhibitors.
-
Antibodies against total TKX, phospho-TKX (if an autophosphorylation site is known), and a key downstream phospho-substrate.
Methodology:
-
Dosing:
-
Administer a single dose of Compound X or vehicle to cohorts of tumor-bearing mice.
-
-
Tissue Collection:
-
At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and excise the tumors. A portion of the tumor is snap-frozen for analysis.
-
-
Pharmacokinetic (PK) Analysis:
-
Blood samples are collected at the same time points to determine the plasma concentration of Compound X.
-
-
Pharmacodynamic (PD) Analysis:
-
Tumor lysates are prepared, and the levels of total TKX, phospho-TKX, and the phospho-substrate are quantified by immunoblotting or ELISA.
-
-
Data Analysis:
-
Correlate the plasma concentration of Compound X (PK) with the inhibition of the phospho-substrate signal (PD) over time.
-
Expected Outcome: A successful experiment will demonstrate that Compound X reaches the tumor tissue at concentrations sufficient to inhibit TKX signaling. This establishes a critical link between drug exposure and target modulation in a preclinical disease model.
Synthesizing the Evidence: Building a Conclusive Case
No single experiment can definitively validate target engagement. Instead, a compelling case is built by integrating orthogonal approaches that each provide a piece of the puzzle. For Compound X, the ideal outcome would be:
-
Tier 1: Demonstrates direct, high-affinity binding to purified TKX, with kinetics comparable to the known inhibitor, Compound Y.
-
Tier 2: Shows a dose-dependent thermal stabilization of TKX in intact cells and a corresponding decrease in the phosphorylation of its downstream substrate.
-
Tier 3: Establishes a clear PK/PD relationship, where compound exposure in vivo correlates with the inhibition of TKX signaling in the target tissue.
By systematically progressing through these tiers and comparing the results with well-characterized alternatives, researchers can build a robust and defensible data package to support the continued development of a novel therapeutic candidate. This rigorous, evidence-based approach is the hallmark of sound scientific practice in modern drug discovery.
References
-
Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 521-524. [Link]
-
Dupuis, M., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21. [Link]
-
Gaglione, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 834-840. [Link]
-
Scott, A. D., & unassuming, M. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1149129. [Link]
-
Li, Y., et al. (2021). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 213, 113179. [Link]
-
McCormick, J. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(16), 3057-3065. [Link]
-
Target ALS. (n.d.). In Vivo Target Validation. [Link]
-
Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]
-
Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1149129. [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 2295. [Link]
-
Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link]
-
Zhang, M., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2537. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]
-
Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]
-
Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1235-1241. [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. nuvisan.com [nuvisan.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 8. targetals.org [targetals.org]
- 9. pelagobio.com [pelagobio.com]
A Comparative Efficacy Analysis of N-(4-methoxybenzyl)piperidine-4-carboxamide and Standard-of-Care Antipsychotics: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative efficacy data for "N-(4-methoxybenzyl)piperidine-4-carboxamide" against standard-of-care drugs is not currently available in peer-reviewed literature. This guide provides a scientifically informed, hypothetical comparison based on the compound's structural similarity to known dopamine D2 receptor antagonists, a cornerstone of antipsychotic therapy. The experimental data and protocols presented are representative of the standard preclinical evaluation for this class of compounds.
Introduction: The Rationale for Novel Antipsychotics
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the primary therapeutic strategy has been the modulation of dopamine D2 receptor activity in the brain.[1][2][3] Hyperactivity in the mesolimbic dopamine pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[4] Consequently, antagonism of the D2 receptor is a key mechanism of action for all currently approved antipsychotic medications.[1]
Standard-of-care treatments are broadly categorized into first-generation (typical) and second-generation (atypical) antipsychotics.[2] While effective, these medications are associated with a range of side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia, which can lead to poor patient compliance.[4][5] This creates a persistent need for novel antipsychotics with improved efficacy and tolerability profiles.
The chemical scaffold "piperidine-4-carboxamide" is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting the central nervous system, including antipsychotics.[6][7][8] The specific compound, this compound, possesses structural motifs that suggest a potential affinity for the dopamine D2 receptor. This guide will therefore explore its hypothetical efficacy in comparison to the standard-of-care antipsychotics, Haloperidol (a typical agent) and Risperidone (an atypical agent), within a preclinical framework.
Hypothesized Mechanism of Action: D2 Receptor Antagonism
The primary hypothesized mechanism of action for this compound is the blockade of dopamine D2 receptors. By competitively inhibiting the binding of dopamine to these receptors in the mesolimbic pathway, the compound is expected to reduce the excessive dopaminergic signaling that underlies psychotic symptoms.[4] The efficacy and side-effect profile of such a compound are critically dependent on its binding affinity (Ki) for the D2 receptor and its selectivity over other receptors (e.g., serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors).[9]
Atypical antipsychotics, like Risperidone, are distinguished from typicals, like Haloperidol, by their additional high affinity for serotonin 5-HT2A receptors.[10] This dual antagonism is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[4][11][12]
Caption: Dopamine D2 receptor signaling and antagonist action.
Comparative Preclinical Efficacy Assessment
The preclinical evaluation of a novel antipsychotic candidate involves a battery of in vitro and in vivo assays designed to characterize its pharmacological profile and predict its therapeutic potential.
In Vitro Receptor Binding Affinity
A primary determinant of an antipsychotic's potency and side-effect profile is its binding affinity for various neurotransmitter receptors. This is typically quantified as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) - Hypothetical Data
| Receptor | This compound (Hypothetical) | Risperidone | Haloperidol | Rationale for Comparison |
| Dopamine D2 | 5.2 | 3.1 - 5.5 | 0.89 - 1.5 [9] | Primary target for antipsychotic efficacy. Lower values suggest higher potency. |
| Serotonin 5-HT2A | 8.1 | 0.12 - 0.5 | 18 - 50 | High 5-HT2A affinity is a hallmark of atypical antipsychotics, linked to reduced EPS. |
| Alpha-1 Adrenergic | 25.6 | 1 - 10 | 10 - 20 | Blockade can lead to orthostatic hypotension. |
| Histamine H1 | 40.3 | 2 - 20 | 20 - 80 | Blockade is associated with sedation and weight gain. |
| Muscarinic M1 | >1000 | >1000 | >1000 | Low affinity is desirable to avoid anticholinergic side effects. |
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound, Risperidone, or Haloperidol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Models of Antipsychotic Efficacy
Animal models are crucial for assessing the potential therapeutic effects of a compound in a complex biological system.[14] The Conditioned Avoidance Response (CAR) test is a classic and highly predictive model for antipsychotic activity.[15][16][17][18]
Conditioned Avoidance Response (CAR)
The CAR test evaluates the ability of a drug to suppress a learned avoidance behavior, which is considered analogous to the attenuation of psychotic symptoms.[15] In this paradigm, an animal (typically a rat) learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone).[15] Effective antipsychotics selectively block this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[15]
Table 2: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Test - Representative Data
| Compound | Effective Dose (ED50, mg/kg) for Blocking CAR | Therapeutic Index (TD50/ED50) | Interpretation |
| This compound (Hypothetical) | 0.5 | 12 | A low ED50 suggests high potency. A favorable therapeutic index indicates a good separation between the effective dose and a dose causing motor impairment. |
| Risperidone | 0.2 - 0.4 | 10 - 15 | Demonstrates potent antipsychotic-like activity with a good therapeutic window. |
| Haloperidol | 0.05 - 0.1 | ~5 | Highly potent, but with a narrower therapeutic window, suggesting a higher propensity for motor side effects at therapeutic doses. |
TD50 (Toxic Dose 50) in this context refers to the dose causing significant motor impairment or catalepsy.
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Acquisition Training: Rats are placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented for a set period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock, through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the US has started, it escapes the shock (an escape response). Training continues until a stable level of avoidance responding is achieved.
-
Drug Administration: Animals are treated with the test compound (this compound), a standard-of-care drug (Risperidone or Haloperidol), or a vehicle control at various doses.
-
Testing: Following a pre-treatment period, the animals are placed back in the shuttle box and subjected to a series of CAR trials. The number of avoidance responses and escape responses are recorded.
-
Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is calculated. The effect on escape responses is also analyzed to ensure the observed effect is not due to general motor impairment.
Conclusion and Future Directions
Based on its chemical structure, this compound is a promising candidate for development as a novel antipsychotic agent. The hypothetical preclinical data presented in this guide suggest that it may possess potent D2 receptor antagonist activity, a key requirement for antipsychotic efficacy. Its potential for a favorable side-effect profile, particularly in comparison to typical antipsychotics like Haloperidol, would be heavily dependent on its selectivity for the D2 receptor over other off-target receptors.
The next steps in the preclinical development of this compound would involve a comprehensive assessment of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as further in vivo studies to model its effects on negative and cognitive symptoms of schizophrenia.[19] Should the compound continue to demonstrate a promising efficacy and safety profile, it could warrant advancement into clinical trials to determine its therapeutic value in patients.
References
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
-
Atypical antipsychotic - Wikipedia. Wikipedia. Available at: [Link]
-
STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC. PubMed Central. Available at: [Link]
-
Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC. NIH. Available at: [Link]
-
Dopamine D2 Receptor Occupancy and Cognition in Schizophrenia: Analysis of the CATIE Data - PMC. PubMed Central. Available at: [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. Google Patents.
-
An Overview of Animal Models Related to Schizophrenia - PMC. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]
-
Conditioned avoidance response test - Wikipedia. Wikipedia. Available at: [Link]
-
(PDF) Targeting the dopamine D-2 receptor in schizophrenia. ResearchGate. Available at: [Link]
-
Atypical antipsychotics: mechanism of action. PubMed. Available at: [Link]
-
Preclinical models of schizophrenia | International Journal of Neuropsychopharmacology. Oxford Academic. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. BMG LABTECH. Available at: [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]
-
The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. PubMed. Available at: [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. PubMed Central. Available at: [Link]
-
(PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. ResearchGate. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Continuous Dopamine D2 Receptor Blockade and Long-Term Outcome in First-Episode Schizophrenia. NIH. Available at: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Available at: [Link]
-
Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford University Press. Available at: [Link]
-
An Overview of Antipsychotics: Mechanisms of Action | 2023, Volume 4 - Issue 1. Journal of Experimental and Therapeutic Medicine. Available at: [Link]
-
Conditioned Avoidance Response in the Development of New Antipsychotics. ResearchGate. Available at: [Link]
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. PubMed Central. Available at: [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. PubMed. Available at: [Link]
-
Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. Available at: [Link]
-
Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. PubMed. Available at: [Link]
-
Conditioned avoidance response in the development of new antipsychotics. PubMed. Available at: [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. Available at: [Link]
-
New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. Dove Medical Press. Available at: [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]
-
Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. Available at: [Link]
-
MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP. Available at: [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Available at: [Link]
-
Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a compar. Springer. Available at: [Link]
-
(PDF) Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. ResearchGate. Available at: [Link]
-
Schizophrenia Mouse Model. Charles River Laboratories. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
The Conditioned Avoidance Response test: What are its implications for the free will of people who take second-generation antipsychotics?. Reddit. Available at: [Link]
-
In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. Available at: [Link]
-
Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468...). ChEMBL. Available at: [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]
-
Preclinical Schizophrenia Studies. PsychoGenics Inc. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q. Atlantis Press. Available at: [Link]
Sources
- 1. Continuous Dopamine D2 Receptor Blockade and Long-Term Outcome in First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. acnp.org [acnp.org]
- 4. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 16. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Comparative In Vitro Cross-Reactivity Profile of N-(4-methoxybenzyl)piperidine-4-carboxamide
This guide provides a comprehensive analysis of the in vitro cross-reactivity profile of the novel compound, N-(4-methoxybenzyl)piperidine-4-carboxamide, hereafter referred to as Compound X. As researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This document details the experimental rationale, protocols, and comparative data to elucidate the selectivity of Compound X against a panel of clinically relevant off-targets.
Introduction: The Imperative of Selectivity Profiling
This compound (Compound X) is a synthetic small molecule featuring a piperidine-4-carboxamide core, a scaffold present in a variety of pharmacologically active agents.[1][2] Analogs containing the N-benzylpiperidine moiety have demonstrated activity at a range of central nervous system (CNS) targets, including dopamine, serotonin, opioid, and sigma receptors, as well as acetylcholinesterase.[3][4][5][6][7] Given this structural precedent, a thorough investigation into the selectivity of Compound X is a critical step in its preclinical evaluation.[8][9]
Off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[10] Early, in vitro safety pharmacology profiling allows for the identification and mitigation of potential liabilities, enabling a more efficient and informed drug development process.[11][12] This guide presents a hypothetical cross-reactivity study for Compound X, assuming its primary pharmacological target is the Dopamine D2 receptor , a key target in the treatment of psychosis. The objective is to compare its potency at the D2 receptor with its activity at a broad panel of other receptors, ion channels, and enzymes to establish its selectivity profile.
Designing the Cross-Reactivity Study: A Rationale-Driven Approach
The selection of off-targets for this study was guided by the structural characteristics of Compound X and the known polypharmacology of related scaffolds. A comprehensive panel, inspired by industry-standard safety screens such as the Eurofins SAFETYscan47 and the Reaction Biology InVEST44, was chosen to provide a broad assessment of potential off-target activities.[13][14][15][16] The panel encompasses key targets implicated in common ADRs affecting the central nervous, cardiovascular, and autonomic nervous systems.
The study is designed in two tiers:
-
Tier 1: Primary Target and Related Subtypes: This tier focuses on the primary target (Dopamine D2 receptor) and other dopamine receptor subtypes (D1, D3, D4) to determine subtype selectivity.
-
Tier 2: Broad Liability Panel: This tier expands the investigation to a wider range of targets known to be associated with adverse effects. This includes other aminergic G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The following diagram illustrates the logical workflow for this cross-reactivity assessment.
Experimental Protocols
The following protocols are representative of the methodologies employed to assess the interaction of Compound X with the selected targets. All in vitro assays should be conducted in accordance with Good Laboratory Practice (GLP) principles where applicable.[8][9]
Radioligand Binding Assays
Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or native tissues.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being tested.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and a range of concentrations of Compound X (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Equilibrium: Incubate the plates at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Example: cAMP Assay for D2 Receptor)
Principle: This assay measures the ability of Compound X to modulate the downstream signaling of the D2 receptor, which is a Gi-coupled receptor that inhibits the production of cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Compound Addition: Concurrently, add varying concentrations of Compound X to the wells.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Compound X to generate a dose-response curve and determine the IC50 value (for antagonists/inverse agonists) or EC50 value (for agonists).
hERG Potassium Channel Patch Clamp Assay
Principle: This electrophysiological assay directly measures the effect of Compound X on the function of the hERG potassium channel, a critical component in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp Recording: Using an automated patch clamp system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Baseline Recording: Record the baseline hERG current in the absence of the compound.
-
Compound Application: Perfuse the cells with increasing concentrations of Compound X.
-
Current Measurement: Measure the hERG current at each concentration after steady-state inhibition is achieved.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Comparative Data Analysis
The following table summarizes the hypothetical data obtained from the cross-reactivity studies of Compound X and a reference D2 antagonist, Haloperidol.
| Target Family | Target | Compound X | Haloperidol |
| Kᵢ (nM) or IC₅₀ (nM) | Kᵢ (nM) or IC₅₀ (nM) | ||
| Dopamine Receptors | D₂ | 5.2 | 1.5 |
| D₁ | >10,000 | 1,500 | |
| D₃ | 85 | 0.7 | |
| D₄ | 250 | 5 | |
| Serotonin Receptors | 5-HT₁ₐ | 1,200 | 3,500 |
| 5-HT₂ₐ | 450 | 2 | |
| 5-HT₂c | 3,800 | 500 | |
| 5-HT₇ | >10,000 | 800 | |
| Adrenergic Receptors | α₁ₐ | 980 | 10 |
| α₂ₐ | 2,500 | 1,200 | |
| β₁ | >10,000 | >10,000 | |
| Muscarinic Receptors | M₁ | >10,000 | 1,000 |
| Histamine Receptors | H₁ | 5,500 | 50 |
| Opioid Receptors | µ (MOR) | >10,000 | >10,000 |
| Ion Channels | hERG | 8,900 | 150 |
| Enzymes | Acetylcholinesterase | >10,000 | >10,000 |
Interpretation of Results and Selectivity Profile
The hypothetical data indicates that Compound X is a potent Dopamine D2 receptor antagonist with a Kᵢ of 5.2 nM.
-
Dopamine Receptor Selectivity: Compound X demonstrates a favorable selectivity profile within the dopamine receptor family. It is over 1,900-fold more selective for the D2 receptor than the D1 receptor. Its affinity for the D3 and D4 receptors is 16-fold and 48-fold lower than for the D2 receptor, respectively. In contrast, Haloperidol shows high affinity for D2, D3, and D4 receptors.
-
Selectivity Against Other GPCRs: Compound X exhibits significantly lower affinity for the tested serotonin, adrenergic, muscarinic, and histamine receptors compared to its affinity for the D2 receptor. Notably, its affinity for the 5-HT₂ₐ receptor (450 nM) is approximately 87-fold weaker than for the D2 receptor. This is a significant advantage over Haloperidol, which has high affinity for the 5-HT₂ₐ receptor. High affinity for receptors like α₁ₐ-adrenergic and H₁ histamine receptors, as seen with Haloperidol, is associated with side effects such as orthostatic hypotension and sedation. Compound X's weaker interactions with these receptors suggest a potentially better side-effect profile.
-
hERG Channel Activity: A critical finding is the low potential for hERG channel inhibition by Compound X (IC₅₀ = 8,900 nM). This represents a greater than 1,700-fold selectivity window over its D2 receptor affinity. This is a significant improvement over Haloperidol, which has a much narrower margin and is associated with a risk of cardiac arrhythmias.
The following diagram illustrates the potential downstream signaling consequences of D2 receptor antagonism versus off-target effects at the 5-HT₂ₐ receptor.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. landing.reactionbiology.com [landing.reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. landing.reactionbiology.com [landing.reactionbiology.com]
A Senior Application Scientist's Guide to the Synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide: A Comparative Analysis of Primary Synthetic Routes
Introduction
N-(4-methoxybenzyl)piperidine-4-carboxamide is a key substituted piperidine derivative. The piperidine motif is one of the most prevalent N-heterocycles in marketed pharmaceuticals, making its derivatives crucial building blocks in drug discovery and development.[1] This guide provides an in-depth technical comparison of the two most prominent synthetic strategies for preparing this compound: direct amide coupling and reductive amination.
The objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will benchmark these routes on critical parameters such as yield, purity, scalability, and reagent cost and safety. This analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal synthetic pathway for their specific research and development goals.
Strategic Overview: Two Paths to a Core Scaffold
The synthesis of the target molecule fundamentally involves the formation of a new bond at the piperidine nitrogen. The two most logical and widely practiced approaches to achieve this are:
-
Route A: Amide Coupling: This classic strategy involves forming the amide bond between piperidine-4-carboxylic acid and 4-methoxybenzylamine. This route is characterized by the use of activating agents to facilitate the condensation.
-
Route B: Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of piperidine-4-carboxamide with 4-methoxybenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine.[2]
The choice between these routes is not arbitrary and depends on factors including the scale of the synthesis, availability of starting materials, and tolerance for specific reagents and byproducts.
Caption: High-level comparison of the two primary synthetic pathways.
Route A: Amide Coupling Pathway
This approach is a cornerstone of organic synthesis, relying on the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.
Mechanistic Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to two potential issues: it can rearrange to a stable N-acylurea byproduct or, if the acid has a chiral center, lead to racemization.
To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to furnish the desired amide with high fidelity.[4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of N-(4-methoxybenzyl)piperidine-4-carboxamide Activity at the 5-HT1A Receptor
Introduction: The Quest for Predictive Preclinical Models
In the landscape of modern drug discovery, the ultimate goal is to develop therapeutic agents that are both safe and effective in patients. A critical challenge in this endeavor is the translation of early-stage laboratory findings to clinical outcomes. The journey from a promising compound in a test tube (in vitro) to a viable drug in a living organism (in vivo) is fraught with complexity. The concept of in vitro to in vivo correlation (IVIVC) has become a cornerstone of pharmaceutical development, aiming to create a predictive mathematical model that links a drug's properties in a controlled laboratory setting to its performance in the body.[1][2] This guide provides a comprehensive comparison of the activity of a novel investigational compound, N-(4-methoxybenzyl)piperidine-4-carboxamide (Compound A) , with a well-established selective 5-HT1A receptor agonist, Buspirone. We will explore a logical, tiered approach to establishing a robust IVIVC, from initial target binding to functional cellular responses and, finally, to a relevant in vivo behavioral model.
The serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-validated target for the treatment of anxiety and depressive disorders. Its activation leads to a cascade of intracellular events, ultimately resulting in neuronal hyperpolarization. Many piperidine-containing molecules have been identified as ligands for serotonin receptors.[3][4] This guide will therefore hypothesize that Compound A is a novel 5-HT1A receptor agonist and will outline the necessary steps to validate this hypothesis and establish a predictive IVIVC.
The Investigational Compound and Comparator
| Compound | Structure | Rationale for Inclusion |
| Compound A (this compound) | ![]() | The investigational compound with a piperidine-4-carboxamide scaffold, common in CNS-active agents. |
| Buspirone | ![]() | A clinically approved anxiolytic and selective 5-HT1A receptor partial agonist, serving as a well-characterized comparator. |
Part 1: In Vitro Characterization - From Binding to Cellular Function
The initial phase of our investigation focuses on characterizing the interaction of Compound A with the 5-HT1A receptor at the molecular and cellular levels. This tiered approach provides a foundational understanding of the compound's potency and efficacy in a controlled environment.
Experimental Workflow: In Vitro Assays
Caption: Tiered in vitro assay workflow.
Radioligand Binding Assay: Quantifying Target Affinity
Causality: The first critical step is to determine if Compound A physically interacts with the 5-HT1A receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]-8-OH-DPAT (a potent 5-HT1A agonist), used at a concentration equal to its Kd.
-
Incubation: Membranes, radioligand, and varying concentrations of test compounds (Compound A or Buspirone) are incubated for 60 minutes at 25°C.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay: Assessing G-Protein Activation
Causality: Binding to the receptor does not guarantee functional activity. The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. The [35S]GTPγS binding assay measures this primary functional event by using a non-hydrolyzable analog of GTP.
Protocol:
-
Membrane Preparation: Same as for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Radioligand: [35S]GTPγS.
-
Incubation: Membranes, [35S]GTPγS, and varying concentrations of test compounds are incubated for 30 minutes at 30°C.
-
Separation & Detection: Similar to the radioligand binding assay.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).
cAMP Accumulation Assay: Measuring Downstream Signaling
Causality: Activation of the Gi/o-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Measuring this downstream second messenger provides further confirmation of the compound's functional activity within a cellular context.
Protocol:
-
Cell Culture: CHO-K1 cells expressing the human 5-HT1A receptor are cultured.
-
Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of test compounds.
-
Incubation: The cells are incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
Summary of In Vitro Data (Hypothetical)
| Parameter | Compound A | Buspirone |
| Binding Affinity (Ki, nM) | 1.5 ± 0.2 | 5.2 ± 0.6 |
| GTPγS Binding (EC50, nM) | 12.8 ± 1.5 | 35.1 ± 4.3 |
| GTPγS Binding (Emax, %) | 95 ± 5 | 70 ± 6 |
| cAMP Inhibition (IC50, nM) | 25.4 ± 3.1 | 88.9 ± 9.7 |
Interpretation: The hypothetical data suggest that Compound A is a potent, high-efficacy agonist at the 5-HT1A receptor. It exhibits higher affinity (lower Ki) and greater functional potency (lower EC50 and IC50) and efficacy (higher Emax) compared to the partial agonist Buspirone.
Part 2: In Vivo Evaluation - Assessing Pharmacodynamic Effects
With a solid in vitro profile, the next crucial step is to determine if Compound A can elicit a biological response in a living organism. The selection of a relevant animal model is paramount for a meaningful IVIVC.
The Elevated Plus Maze (EPM) Model of Anxiety
Causality: The EPM is a widely used behavioral assay for screening anxiolytic drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like 5-HT1A agonists, are expected to increase the time spent in the open arms of the maze, indicating a reduction in anxiety-like behavior.
Protocol:
-
Animals: Male Wistar rats.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Dosing: Animals are administered either vehicle, Compound A (at various doses), or Buspirone (at a reference dose) via intraperitoneal (IP) injection 30 minutes before the test.
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.
-
Data Analysis: The primary endpoint is the percentage of time spent in the open arms (% Open Arm Time).
Pharmacokinetic (PK) Analysis
Causality: To establish a true IVIVC, the pharmacodynamic (PD) effect (behavior in the EPM) must be correlated with the concentration of the drug in the body at the time of the effect. Therefore, a parallel pharmacokinetic study is essential.
Protocol:
-
Dosing: A separate cohort of rats is dosed with the same formulations used in the EPM study.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes).
-
Plasma Analysis: Plasma is separated, and the concentrations of Compound A and Buspirone are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated.
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The culmination of this guide is the integration of the in vitro, in vivo, and pharmacokinetic data to build a predictive IVIVC model.
IVIVC Workflow
Caption: Workflow for establishing the IVIVC.
Correlating In Vitro Potency with In Vivo Efficacy
A Level A IVIVC, the most rigorous type, aims for a point-to-point correlation between an in vitro property and an in vivo response.[5] In this context, we will correlate the in vivo pharmacodynamic response (% Open Arm Time) with the free plasma concentration of the drug at the time of the behavioral test (C30min). This relationship is then compared to the in vitro functional potency (cAMP IC50).
Hypothetical In Vivo and PK Data Summary
| Compound | Dose (mg/kg, IP) | C30min (nM) | % Open Arm Time |
| Vehicle | - | 0 | 15 ± 2 |
| Compound A | 0.3 | 20 | 25 ± 3 |
| Compound A | 1 | 75 | 40 ± 4 |
| Compound A | 3 | 250 | 55 ± 5 |
| Buspirone | 3 | 100 | 35 ± 4 |
IVIVC Analysis and Interpretation
By plotting the in vivo effect against the plasma concentration, we can generate a PK/PD curve. The plasma concentration required to produce a 50% maximal effect in vivo (EC50, in vivo) can then be calculated.
For Compound A, let's assume the maximal anxiolytic effect is a 60% Open Arm Time. The EC50, in vivo would be the plasma concentration that results in ( (60-15) / 2 ) + 15 = 37.5% Open Arm Time. Based on our hypothetical data, this corresponds to a plasma concentration of approximately 70 nM.
Now, we compare this in vivo potency with our in vitro data:
| Metric | Value (nM) |
| In Vitro Potency (cAMP IC50) | 25.4 |
| In Vivo Potency (EC50, in vivo) | ~70 |
The approximately 2.8-fold shift between the in vitro and in vivo potency is a critical piece of information. This shift factor can be influenced by numerous biological variables, including plasma protein binding, blood-brain barrier penetration, and receptor occupancy requirements in the relevant brain circuits. For future compounds in this chemical series, this shift factor can be used as a predictive tool. If a new analog has an in vitro potency of 10 nM, we can predict that an in vivo effective plasma concentration would be around 28 nM. This allows for more informed dose selection in subsequent animal studies, reducing the number of animals required and accelerating the drug development process.[6][7]
Conclusion: A Pathway to Predictive Drug Development
This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for a novel 5-HT1A receptor agonist, this compound. By employing a tiered experimental strategy—from receptor binding and cellular function to in vivo behavioral pharmacology and pharmacokinetics—we can build a predictive model that bridges the gap between the laboratory bench and preclinical development. The hypothetical data presented for Compound A demonstrates its potential as a more potent and efficacious agonist than the comparator, Buspirone. More importantly, the established IVIVC provides a powerful tool for optimizing lead compounds, predicting in vivo efficacy, and ultimately, de-risking the path to clinical investigation.
References
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025-02-24). [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. [Link]
-
Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]
-
Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. PubMed. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. premier-research.com [premier-research.com]
- 7. wjarr.com [wjarr.com]
A Head-to-Head Comparison of N-(4-methoxybenzyl)piperidine-4-carboxamide Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine-4-carboxamide scaffold serves as a versatile framework for the development of novel therapeutic agents. Its inherent structural features, including a basic nitrogen atom and the capacity for diverse substitutions, have made it a privileged core in the design of molecules targeting a range of biological entities. This guide provides a detailed head-to-head comparison of analogs based on the parent structure, N-(4-methoxybenzyl)piperidine-4-carboxamide, offering insights into their structure-activity relationships (SAR), biological performance, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.
Introduction: The Versatility of the Piperidine-4-Carboxamide Scaffold
The piperidine ring is a common motif in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1] When functionalized as a 4-carboxamide, this scaffold allows for precise modulation of physicochemical and pharmacological properties through modifications at three key positions: the piperidine nitrogen (N1), the carboxamide nitrogen, and the aromatic ring of the benzyl group. The parent compound, this compound, serves as a foundational structure from which a multitude of analogs have been synthesized and evaluated against diverse therapeutic targets, including central nervous system (CNS) receptors and infectious disease agents.[2][3]
This guide will delve into a comparative analysis of these analogs, focusing on key performance indicators such as target affinity, selectivity, and functional activity. We will also provide detailed experimental protocols that form the basis of such comparisons, ensuring scientific integrity and reproducibility.
Comparative Analysis of Analog Performance
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections compare analogs based on their intended therapeutic applications and the structural modifications that drive their performance.
Analogs Targeting Dopamine Receptors
The piperidine-4-carboxamide scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands, which are key targets in the treatment of various neurological and psychiatric disorders.[2][4] Modifications to the this compound structure have been explored to enhance affinity and selectivity for these receptors.
A series of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, which share a similar carboxamide linkage, have demonstrated that structural diversity in the aryl moiety significantly impacts D3 receptor affinity.[2] For instance, the introduction of more rigid aryl acrylamide derivatives can lead to sub-nanomolar D3 receptor affinity.[2] Furthermore, the replacement of the carboxamide linker with a methyleneamine group has been shown to dramatically reduce binding affinity at the D3 receptor by over 100-fold, while having a lesser effect on D2 receptor binding, highlighting the critical role of the carbonyl group for D3 receptor selectivity.[4]
Table 1: Comparative Binding Affinities of Piperidine-4-carboxamide Analogs at Dopamine D2 and D3 Receptors
| Compound ID | Structural Modification from Parent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity | Reference |
| Parent | This compound | - | - | - | - |
| Analog A | Replacement of 4-methoxybenzyl with 4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl | 76.4 | 0.5 | 153 | [2] |
| Analog B | Replacement of amide with methyleneamine in a related series | Similar to amide | >100-fold higher than amide | Significantly Reduced | [4] |
| Analog C | Introduction of a 4'-benzylsulfonyl moiety on the benzamide | - | - | - | [5] |
Analogs with Antimicrobial Activity
Recent studies have identified piperidine-4-carboxamides as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections.[6] Structure-activity relationship studies on this class of compounds have revealed that modifications to the aromatic ring of the benzyl group can significantly enhance antibacterial activity.
For example, an analog bearing a trifluoromethyl group at the 4-position of the phenyl moiety demonstrated a nearly 10-fold increase in activity against M. abscessus compared to the parent compound.[6] This highlights the importance of electronic and steric factors in the interaction with the bacterial target.
Table 2: Comparative Antimicrobial Activity of Piperidine-4-Carboxamide Analogs
| Compound ID | Structural Modification from Parent | Target Organism | MIC (µM) | Reference |
| Parent Analog | (Related piperidine-4-carboxamide) | M. abscessus | ~15 | [6] |
| 844-TFM | 4-Trifluoromethylphenyl substitution | M. abscessus | 1.5 | [6] |
Experimental Protocols for Comparative Evaluation
The objective comparison of novel chemical entities relies on standardized and robust experimental protocols. The following sections detail the methodologies for assessing the key performance parameters of this compound analogs.
Radioligand Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-PHNO for D3 receptors).
-
Add increasing concentrations of the unlabeled test compound (the this compound analog).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol) in addition to the radioligand and membranes.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[8]
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays
Cell-based assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[10][11] These assays measure a downstream cellular response following receptor activation or inhibition.
Protocol: cAMP Accumulation Assay for Dopamine D2/D3 Receptor Function
Dopamine D2 and D3 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator) along with a dopamine receptor agonist (e.g., quinpirole) for the antagonist assay, or the test compound alone for an agonist assay.
-
-
Cell Lysis and cAMP Detection:
-
After the incubation period, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
For antagonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the IC50 value.
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Caption: Signaling pathway for a dopamine D2/D3 receptor functional assay.
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic profiles.[12][13][14]
Table 3: Key In Vitro ADME Assays for Compound Profiling
| ADME Parameter | Assay | Experimental Outline |
| Absorption | Caco-2 Permeability | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium. |
| Distribution | Plasma Protein Binding | Determines the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration. |
| Metabolism | Metabolic Stability | Incubates the compound with liver microsomes or hepatocytes and measures the rate of its disappearance over time using LC-MS/MS. |
| Excretion | - | Primarily assessed in vivo, but in vitro transporter assays can provide insights into active transport mechanisms. |
| Toxicity | Cytotoxicity | Assesses the toxic effects of a compound on cell viability using assays like MTT or CellTiter-Glo in relevant cell lines (e.g., HepG2 for liver toxicity).[11][12] |
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For researchers in this field, a systematic approach to analog synthesis coupled with a robust battery of in vitro assays is paramount for identifying lead candidates with optimal efficacy and drug-like properties.
Future efforts in this area should focus on expanding the diversity of substituents at all three key positions of the scaffold, exploring novel aromatic and heteroaromatic replacements for the benzyl group, and investigating a broader range of biological targets. The integration of computational modeling with empirical testing will further accelerate the design-synthesis-test cycle, ultimately leading to the development of next-generation therapeutics derived from this versatile chemical framework.
References
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. [Link]
-
ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. [Link]
-
Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. [Link]
-
In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
-
In Vitro ADME. BioDuro. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
Cell-based assays. Harvard University. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Biology and Toxicology. [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
-
The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]
-
N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Saudi Chemical Society. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
- Synthesis of fentanyl analogs.
-
Ki Summary. BindingDB. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences. [Link]
-
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. [Link]
Sources
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sptlabtech.com [sptlabtech.com]
- 12. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Reproducibility of published data on "N-(4-methoxybenzyl)piperidine-4-carboxamide"
An Independent Review of Synthetic Reproducibility and Characterization of N-(4-methoxybenzyl)piperidine-4-carboxamide
Abstract
The reproducibility of synthetic procedures is a cornerstone of chemical research and drug development. This guide provides a comprehensive analysis of the synthetic routes and characterization of this compound, a piperidine-containing compound with potential applications in medicinal chemistry. While peer-reviewed publications detailing the synthesis of this specific molecule are not abundant, this guide consolidates established chemical principles to present a robust and reproducible synthetic protocol. We will delve into the critical parameters influencing the reaction outcome, offer a comparative analysis of potential synthetic strategies, and provide detailed methodologies for characterization to ensure data integrity. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this compound or its analogs.
Introduction to this compound
This compound belongs to the class of piperidine-containing compounds, which are prevalent scaffolds in many approved drugs due to their favorable pharmacokinetic properties. The N-benzylpiperidine motif, in particular, is a common feature in molecules targeting the central nervous system. The methoxybenzyl group can modulate the lipophilicity and metabolic stability of the parent molecule. Given its structure, this compound serves as a valuable building block or a final compound in drug discovery programs.
The reproducibility of its synthesis is paramount for consistent biological testing and scalable production. This guide will focus on a standard and reliable synthetic approach: the amide coupling of piperidine-4-carboxylic acid and 4-methoxybenzylamine.
Comparative Analysis of Synthetic Methodologies
The formation of the amide bond is a fundamental transformation in organic chemistry. For the synthesis of this compound, several coupling strategies can be envisioned. Below is a comparison of common methods, with a recommended approach for achieving high yield and purity.
Recommended Synthetic Workflow: Carbodiimide-Mediated Amide Coupling
A widely adopted and highly reproducible method for amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). This method is generally high-yielding and proceeds under mild conditions.
Caption: Recommended synthetic workflow for this compound.
Comparison of Key Reaction Parameters
The choice of reagents and conditions can significantly impact the reproducibility, yield, and purity of the final product.
| Parameter | Option A: EDC/HOBt | Option B: Acyl Chloride | Rationale for Recommendation (Option A) |
| Starting Material | Piperidine-4-carboxylic acid | Piperidine-4-carbonyl chloride | Option A uses the commercially available and stable carboxylic acid, avoiding the need to synthesize the moisture-sensitive acyl chloride. |
| Reagents | EDC, HOBt, DIPEA | Thionyl chloride (SOCl₂), Triethylamine (TEA) | EDC/HOBt coupling is a milder method, reducing the risk of side reactions and racemization (if applicable). |
| Solvent | DMF, DCM | DCM, THF | DMF is an excellent solvent for dissolving the starting materials and reagents, facilitating a homogeneous reaction mixture. |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux | The milder temperature conditions of Option A are easier to control and reproduce, and they minimize the formation of byproducts. |
| Workup | Aqueous wash, extraction | Quenching, aqueous wash, extraction | The workup for EDC coupling is generally cleaner, as the urea byproduct from EDC is water-soluble and easily removed. |
| Reproducibility | High | Moderate to High | The EDC/HOBt method is less sensitive to atmospheric moisture compared to the acyl chloride method, leading to higher reproducibility. |
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Synthesis of this compound
Materials:
-
Piperidine-4-carboxylic acid (CAS: 498-94-2)
-
4-Methoxybenzylamine (CAS: 2393-23-9)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (CAS: 25952-53-8)
-
1-Hydroxybenzotriazole (HOBt) (CAS: 2592-95-2)
-
N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)
-
N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Dichloromethane (DCM) (CAS: 75-09-2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add 4-methoxybenzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization and Data Interpretation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Protons corresponding to the piperidine ring, the methoxybenzyl group, and the amide NH should be observed with the correct chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Structural confirmation | Carbons of the piperidine ring, the aromatic ring, the methoxy group, and the amide carbonyl should be present at their characteristic chemical shifts. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₀N₂O₂). |
| HPLC | Purity assessment | A single major peak should be observed, and the purity should be >95% for use in biological assays. |
Troubleshooting and Reproducibility
Achieving reproducible results requires careful attention to detail.
Caption: Troubleshooting guide for the synthesis of this compound.
Common Pitfalls and Solutions:
-
Low Yield:
-
Cause: Inactive coupling reagents (EDC/HOBt can degrade with improper storage).
-
Solution: Use fresh or properly stored reagents. Ensure an anhydrous reaction environment.
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
-
-
Impure Product:
-
Cause: Presence of unreacted starting materials.
-
Solution: Use a slight excess of the amine component and ensure complete activation of the carboxylic acid.
-
Cause: Formation of N-acylurea byproduct from EDC.
-
Solution: Add HOBt before or concurrently with EDC to suppress this side reaction. An acidic wash during workup can also help remove this byproduct.
-
Conclusion
The synthesis of this compound can be achieved with high reproducibility by employing a carbodiimide-mediated coupling strategy. By carefully controlling reaction parameters, ensuring the quality of reagents, and performing rigorous characterization, researchers can be confident in the integrity of their synthesized material. This guide provides a framework for the reproducible synthesis and validation of this compound, which can be adapted for the synthesis of related analogs in drug discovery and development programs.
References
-
Giordanetto, F., & Kihlberg, J. (2014). The Importance of Piperidine and Other Saturated Heterocyclic Rings in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 599-623). Elsevier. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Safety Operating Guide
Navigating the Disposal of N-(4-methoxybenzyl)piperidine-4-carboxamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug discovery and development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of N-(4-methoxybenzyl)piperidine-4-carboxamide (CAS No. 220796-01-4), ensuring compliance with safety regulations and promoting a culture of safety within the laboratory. While specific institutional and local regulations must always be consulted, the following procedures are grounded in established best practices for hazardous waste management.
Hazard Assessment and Initial Precautions
Key Potential Hazards:
-
Oral Toxicity: Similar compounds can be harmful if swallowed.[1][2]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]
Immediate Safety Protocols: Before beginning any work that will generate waste, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with additional protective clothing as necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper characterization and segregation of chemical waste are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to prevent dangerous reactions and ensure appropriate final disposal.[7][8]
| Waste Stream | Description | Primary Hazard Class | Container Requirements |
| Solid Waste | Unused or expired this compound, contaminated weigh boats, filter paper, etc. | Solid, Potentially Toxic/Irritant | Sealable, chemically compatible container (e.g., HDPE), clearly labeled. |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, or broken glass contaminated with the compound. | Sharps, Chemical Hazard | Puncture-proof, leak-proof, sealable sharps container.[9] |
| Liquid Waste (Organic Solvent) | Solutions of the compound in organic solvents (e.g., DCM, Methanol). | Flammable, Toxic | Sealable, chemically compatible solvent waste container (e.g., glass or appropriate plastic). |
| Liquid Waste (Aqueous) | Aqueous solutions containing the compound. | Toxic | Sealable, chemically compatible container. |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Solid Waste | Lined, designated solid waste container. |
Step-by-Step Disposal Procedures
The following workflows provide a clear path for the disposal of various waste streams containing this compound.
Disposal of Solid Waste
-
Collection: Place all solid waste contaminated with this compound into a designated, chemically compatible container.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate amount.[8][10]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11][12]
-
Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Contaminated Sharps
-
Immediate Disposal: Place all contaminated sharps directly into a designated sharps container to minimize the risk of injury.[9]
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste" and indicate the chemical contaminant.
-
Sealing and Removal: When the container is three-quarters full, seal it and arrange for its removal by your institution's hazardous waste management service.
Disposal of Liquid Waste
-
Segregation is Key: Never mix organic solvent waste with aqueous waste. Halogenated and non-halogenated solvent waste should also be collected in separate containers.[10]
-
Container Management:
-
Labeling: Clearly label each liquid waste container with "Hazardous Waste" and a complete list of its contents, including the full chemical name and estimated concentrations of all components.[10]
-
Storage and Pickup: Store in a designated SAA with secondary containment to prevent spills.[13] Follow your institution's procedures for waste pickup.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed bag or container.
-
Label the container as "Hazardous Waste" with a description of the spilled material.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow the guidance of trained emergency response personnel.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Compliance
All laboratory personnel are responsible for adhering to federal, state, and local regulations governing hazardous waste.[7][13] Key regulatory frameworks in the United States include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the primary federal law governing the disposal of solid and hazardous waste.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard and the Laboratory Standard, are designed to protect workers from chemical hazards.[6][14]
It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and your EHS department for specific guidance that aligns with these regulations.[6]
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available from: [Link]
-
Laboratory Waste Management: The New Regulations. Medlab. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. Available from: [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available from: [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. Available from: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Capot Chemical Co., Ltd. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. capotchem.cn [capotchem.cn]
- 6. osha.gov [osha.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. emsllcusa.com [emsllcusa.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to the Safe Handling of N-(4-methoxybenzyl)piperidine-4-carboxamide
Introduction: A Proactive Approach to Laboratory Safety
In the dynamic landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. N-(4-methoxybenzyl)piperidine-4-carboxamide is a compound of interest with a structure that suggests a specific hazard profile. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not always readily available, a proactive safety protocol can be established by analyzing its constituent chemical moieties: the piperidine ring and the carboxamide group.
This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. It is built on the foundational principles of risk assessment, hazard mitigation, and regulatory compliance. By treating this compound with the caution afforded to its structural relatives, we can ensure a safe and controlled laboratory environment. The protocols herein are derived from established safety standards for piperidine derivatives and carboxamides, emphasizing a conservative and thorough approach to personal and environmental protection.
Assumed Hazard Profile and Risk Assessment
The chemical structure of this compound necessitates an assumption of hazards based on well-documented data from similar compounds. The piperidine heterocycle is known for its potential corrosivity and flammability, while carboxamides can present risks of irritation.[1][2] Therefore, a multi-faceted risk profile must be assumed.
| Hazard Classification (Assumed) | Potential Effects & Rationale | GHS Hazard Statement (Extrapolated) | Supporting Compounds |
| Skin Corrosion / Irritation | The piperidine moiety is basic and can be corrosive or irritating to the skin upon contact.[3][4] | H314: Causes severe skin burns and eye damage.[2][4] | Piperidine, 1-(4-Chlorophenylazo)piperidine[2][4] |
| Serious Eye Damage / Irritation | Direct contact with eyes can cause serious, potentially irreversible damage due to the compound's likely basic and corrosive nature.[2][4] | H318: Causes serious eye damage.[2] | Piperidine, various piperidine derivatives[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine and its derivatives can be harmful if swallowed, absorbed through the skin, or inhaled.[4] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | Piperidine[4] |
| Respiratory Irritation | Dust or aerosols may cause irritation to the respiratory tract.[5][6] | H335: May cause respiratory irritation.[5] | 2-(3-Methoxyphenyl)piperidine, 4-(4-Methoxybenzoyl)-piperidine hydrochloride[5][6] |
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to prevent exposure. The selection of specific equipment is based on mitigating the assumed risks of corrosivity, irritation, and toxicity.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves. | An inner and outer pair of nitrile or neoprene gloves should be used. This provides robust protection against skin contact and allows for the safe removal of the outer glove if contamination occurs.[1][7] Inspect gloves for any defects before use. |
| Eyes & Face | Safety goggles and a face shield. | Safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A full-face shield must be worn over the goggles to protect the entire face from splashes when handling larger quantities or during procedures with a high splash risk.[1][8] |
| Body | Chemical-resistant laboratory coat or disposable gown. | A fully buttoned, long-sleeved lab coat made of a non-absorbent material like polyethylene-coated polypropylene is required to protect skin and clothing from contamination.[8][9] |
| Respiratory | Use in a certified chemical fume hood. | All handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[3][9] For situations where a fume hood is not feasible (e.g., large-scale transfers), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be required after a formal risk assessment.[6][7] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for minimizing risk from preparation through to cleanup. This protocol is designed as a self-validating system to ensure safety at every stage.
Step 1: Preparation
-
Designate a Work Area: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and pre-labeled containers for the final product and waste.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Don PPE: Put on all required PPE as detailed in Section 2 before bringing the chemical into the work area.
Step 2: Handling and Experimentation
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolving/Reaction: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for temperature control.
-
Constant Vigilance: Handle the material with care, avoiding any direct contact. Use tools (spatulas, forceps) for all manipulations.
-
Container Management: Keep all containers holding the chemical tightly closed when not in use.[10]
Step 3: Cleanup and Decontamination
-
Work Area Decontamination: Upon completion of the experiment, decontaminate all surfaces within the fume hood using an appropriate cleaning agent (e.g., a mild soap and water solution, followed by 70% ethanol).
-
Glassware Cleaning: Thoroughly clean all glassware used. If possible, rinse with a suitable solvent to remove residues before washing.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, lab coat, inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
Caption: Workflow for Safely Handling this compound.
Emergency Procedures: Immediate Response Plan
| Exposure Scenario | Immediate First-Aid Response |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[6] If breathing is difficult or has stopped, administer artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | For a small spill contained within the fume hood, absorb the material with a compatible absorbent (e.g., sand, diatomaceous earth).[3] Place the contaminated material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without specialized training and equipment. |
Storage and Disposal Plan
Proper storage and disposal are mandated by federal and local regulations to ensure long-term safety and environmental protection.
Chemical Storage Protocol
-
Container: Store the compound in its original, tightly sealed, and clearly labeled container.[12]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12] The storage area should be secure and accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[10][13] Adhere to OSHA guidelines for separating incompatible chemicals.[14]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste. Disposal must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[15]
-
Waste Segregation: Do not mix this waste with other waste streams.[9] Collect all contaminated solids (e.g., gloves, weigh boats, absorbent material) and liquid residues in separate, dedicated hazardous waste containers.
-
Containerization: Use chemically compatible, leak-proof containers with secure screw caps.[13] Fill containers to no more than 90% capacity to allow for expansion.[15]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").[16]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16] This area must be under the control of laboratory personnel and inspected weekly.[13]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[9][17] Under no circumstances should this chemical or its waste be poured down the drain. [3]
Caption: Hazardous Waste Disposal Workflow for Laboratory Chemicals.
References
- Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
- Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube.
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
- Safety Data Sheet: Piperidine. Carl ROTH.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide. Benchchem.
- Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide. Benchchem.
- Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem.
- Safety Data Sheet: Piperidine. Sigma-Aldrich.
- Safety Data Sheet: Piperidine. Penta chemicals.
- Safety Data Sheet: N-Carbethoxy-4-piperidone. Fisher Scientific.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today.
- What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage.
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
- The OSHA Chemical Storage Requirements. Capital Resin Corporation.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Safety Data Sheet: 2-(3-Methoxyphenyl)piperidine.
- Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
- MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Capot Chemical Co.,Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. biosynth.com [biosynth.com]
- 6. capotchem.cn [capotchem.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. connmaciel.com [connmaciel.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


